[(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine
Description
The exact mass of the compound [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-8-10-7-6-9-4-2-3-5-11(9)10/h2-5,10,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOFJPBVHUOLKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701258174 | |
| Record name | 2,3-Dihydro-N-methyl-1H-indene-1-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40191-37-5 | |
| Record name | 2,3-Dihydro-N-methyl-1H-indene-1-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40191-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-N-methyl-1H-indene-1-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701258174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2,3-dihydro-1H-inden-1-yl)methylamine chemical structure
An In-Depth Technical Guide to the Chemical Structure of (2,3-dihydro-1H-inden-1-yl)methylamine
Abstract
(2,3-dihydro-1H-inden-1-yl)methylamine is a primary amine featuring the indane (2,3-dihydro-1H-indene) scaffold. This structural motif is of significant interest to researchers and drug development professionals due to its presence in a variety of pharmacologically active compounds. The indane core is a key component in molecules designed to interact with targets in the central nervous system, most notably exemplified by Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] This guide provides a comprehensive examination of the (2,3-dihydro-1H-inden-1-yl)methylamine structure, detailing its physicochemical properties, plausible synthetic pathways, and the core analytical techniques required for its unambiguous structural elucidation and stereochemical control. The protocols described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure technical accuracy and reproducibility for professionals in the field.
Introduction: The Indane Scaffold in Drug Discovery
A Privileged Structure in Medicinal Chemistry
The indane framework is considered a "privileged structure" in medicinal chemistry—a molecular scaffold that is capable of binding to multiple, unrelated biological targets. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal platform for designing selective ligands. Derivatives of 1-aminoindane, a closely related analogue, are foundational to several therapeutic agents, including Rasagiline.[1][3] The exploration of homologated structures like (2,3-dihydro-1H-inden-1-yl)methylamine allows for probing different spatial regions within a target's binding pocket, potentially leading to improved potency, selectivity, or pharmacokinetic properties.
Structural Overview and Inherent Chirality
(2,3-dihydro-1H-inden-1-yl)methylamine, with the chemical formula C₁₀H₁₃N, consists of a benzene ring fused to a cyclopentane ring, forming the 2,3-dihydro-1H-indene core.[4] A methylamine (-CH₂NH₂) group is attached to the C1 position of the cyclopentane ring.
This substitution at the C1 position renders the molecule chiral. The presence of this stereocenter means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-(2,3-dihydro-1H-inden-1-yl)methylamine and (S)-(2,3-dihydro-1H-inden-1-yl)methylamine. As the pharmacological effects of enantiomers can differ significantly, the ability to synthesize, separate, and analyze these stereoisomers is paramount in drug development.[5]
Physicochemical Properties
A summary of the key computed physicochemical properties for (2,3-dihydro-1H-inden-1-yl)methylamine is presented below. This data is essential for predicting its behavior in biological systems and for developing appropriate analytical and formulation strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃N | [4] |
| Molecular Weight | 147.22 g/mol | [4] |
| Exact Mass | 147.10480 Da | [4] |
| XLogP3-AA (Lipophilicity) | 1.4 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Topological Polar Surface Area | 26 Ų | [4] |
| Rotatable Bond Count | 1 | [4] |
Synthesis and Derivatization
The synthesis of chiral amines often requires multi-step sequences that establish the desired stereochemistry. Below is a logical and field-proven approach for the preparation of racemic (2,3-dihydro-1H-inden-1-yl)methylamine, starting from the commercially available 1-indanone. This pathway provides the racemic material necessary for subsequent chiral resolution or for use in assays where stereochemistry is not a primary variable.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies (2,3-dihydro-1H-inden-1-yl)methanol as a key intermediate, which can be accessed through the reduction of 1-indanone. The target amine can then be formed from the alcohol via a nitrile intermediate.
Caption: Retrosynthetic pathway for (2,3-dihydro-1H-inden-1-yl)methylamine.
Experimental Protocol: A Three-Step Synthesis
This protocol describes a robust pathway from 1-indanone. Each step is designed for high yield and purity, with explanations for key procedural choices.
Step 1: Reduction of 1-Indanone to (2,3-dihydro-1H-inden-1-yl)methanol
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, minimizing the risk of over-reduction. Methanol serves as a protic solvent that facilitates the reaction and workup.
-
Procedure:
-
To a stirred solution of 1-indanone (1.0 eq) in methanol at 0 °C (ice bath), add sodium borohydride (1.1 eq) portion-wise over 15 minutes. The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is ~6-7. This neutralizes the excess borohydride and the resulting borate esters.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield (2,3-dihydro-1H-inden-1-yl)methanol, which can often be used in the next step without further purification.
-
Step 2: Conversion to (2,3-dihydro-1H-inden-1-yl)acetonitrile
-
Rationale: This two-part step first converts the alcohol into a good leaving group (mesylate) and then displaces it with a cyanide nucleophile. This is a standard and high-yielding method for carbon homologation.
-
Procedure:
-
Dissolve the crude alcohol from Step 1 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C. Triethylamine acts as a base to neutralize the HCl generated in the next step.
-
Slowly add methanesulfonyl chloride (1.2 eq) and stir for 1 hour at 0 °C. The formation of the mesylate can be monitored by TLC.
-
Wash the reaction mixture with cold water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Caution: The crude mesylate is a potential alkylating agent and should be handled with care and used immediately.
-
Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium cyanide (1.5 eq) and heat the mixture to 60 °C for 4-6 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3x). The combined organic layers are washed with brine, dried, and concentrated. The resulting crude nitrile can be purified by column chromatography.
-
Step 3: Reduction of Nitrile to (2,3-dihydro-1H-inden-1-yl)methylamine
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
Procedure:
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add a solution of the nitrile from Step 2 (1.0 eq) in anhydrous THF.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench using a Fieser workup: add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure safely neutralizes the reagent and produces a granular precipitate that is easily filtered.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the target amine. Purification can be achieved via column chromatography or by forming a hydrochloride salt.
-
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of (2,3-dihydro-1H-inden-1-yl)methylamine.
Core Structural Elucidation
The confirmation of the chemical structure is a self-validating process where multiple orthogonal analytical techniques provide complementary data. For (2,3-dihydro-1H-inden-1-yl)methylamine, NMR, MS, and IR spectroscopy are the primary tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 7.10-7.30 (m, 4H): Four protons corresponding to the aromatic ring. The signals will appear as a complex multiplet.
-
δ 3.40-3.55 (m, 1H): The methine proton at the C1 position (CH-CH₂NH₂). Its coupling to the adjacent C2 and CH₂NH₂ protons will result in a multiplet.
-
δ 2.80-3.00 (m, 2H): The two benzylic protons at the C3 position (Ar-CH₂).
-
δ 2.65-2.80 (m, 2H): The two protons of the aminomethyl group (-CH₂NH₂). These will likely appear as a doublet coupled to the C1 proton.
-
δ 1.80-2.00 & 2.30-2.50 (m, 2H): The two diastereotopic protons at the C2 position. They will couple with each other and the C1 proton, resulting in two distinct multiplets.
-
δ 1.50 (br s, 2H): The two protons of the primary amine (-NH₂). This signal is often broad and may exchange with trace water in the solvent, which can suppress its coupling.[6]
-
-
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 140-145 (2 signals): Quaternary aromatic carbons at the ring fusion.
-
δ 124-128 (4 signals): Aromatic CH carbons.
-
δ ~45-50 (1 signal): Aminomethyl carbon (-CH₂NH₂).
-
δ ~40-45 (1 signal): Methine carbon at C1.
-
δ ~30-35 (2 signals): Methylene carbons at C2 and C3.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Protocol: HRMS for Elemental Composition Verification
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument with an electrospray ionization (ESI) source.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into the ESI source. Acquire the spectrum in positive ion mode.
-
Validation: The instrument will detect the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for C₁₀H₁₄N⁺ (148.1121). A published analysis of a similar amine confirms this approach.[7]
-
-
Expected Fragmentation: The primary fragmentation pathway in an EI or MS/MS experiment would be the benzylic cleavage to lose the •CH₂NH₂ radical, resulting in a stable indenyl cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Characteristic Absorptions:
-
3300-3400 cm⁻¹: Two distinct, medium-intensity peaks characteristic of the N-H symmetric and asymmetric stretching of a primary amine (-NH₂).[7]
-
3000-3100 cm⁻¹: C-H stretching for the aromatic ring.
-
2850-2960 cm⁻¹: C-H stretching for the aliphatic portions of the molecule.
-
~1600 cm⁻¹: A sharp peak corresponding to the N-H scissoring (bending) vibration of the primary amine.
-
1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
Stereochemistry and Enantiomeric Analysis
Controlling and verifying the enantiomeric purity of a chiral drug candidate is a critical regulatory and scientific requirement.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of enantiomers is most reliably achieved using a chiral stationary phase (CSP).[5] Polysaccharide-based CSPs are highly effective for a broad range of chiral amines.[8]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape and prevent tailing by deactivating acidic sites on the silica support.
-
Methodology:
-
Dissolve a small amount of the racemic sample in the mobile phase.
-
Inject the sample onto the chiral column.
-
Run an isocratic elution while monitoring the UV absorbance at a suitable wavelength (e.g., 254 nm).
-
Validation: The two enantiomers will interact differently with the CSP, resulting in different retention times and two resolved peaks on the chromatogram. The enantiomeric excess (ee) can be calculated from the integrated area of the two peaks.
-
Protocol 2: NMR for Enantiomeric Excess (ee) Determination
This indirect method uses a chiral solvating agent (CSA) to induce a chemical shift difference between the two enantiomers in the NMR spectrum.[9]
-
Rationale: The CSA forms transient, diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes exist in slightly different electronic environments, making their protons or other nuclei magnetically non-equivalent and thus resolvable by NMR.
-
Reagents: A chiral solvating agent such as (R)- or (S)-BINOL.[9]
-
Methodology:
-
In an NMR tube, dissolve a known quantity of the amine sample in deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add approximately 1.0-1.2 equivalents of the CSA (e.g., (S)-BINOL) directly to the NMR tube.
-
Shake the tube for 30 seconds to ensure complex formation.[9]
-
Acquire a new ¹H NMR spectrum.
-
Validation: Identify a proton signal in the analyte (e.g., the C1 methine proton) that was a single multiplet in the original spectrum. In the presence of the CSA, this signal should now appear as two distinct multiplets, one for each enantiomer. The ratio of the integrated areas of these two signals directly corresponds to the enantiomeric ratio.
-
Workflow for Stereochemical Analysis
Caption: Comparative workflow for determining the enantiomeric excess of the amine.
Conclusion and Future Outlook
(2,3-dihydro-1H-inden-1-yl)methylamine represents a valuable chemical entity for drug discovery and chemical biology. Its structure, built upon the privileged indane scaffold, offers a strategic starting point for the synthesis of novel therapeutic agents. This guide has detailed the essential physicochemical characteristics, a robust synthetic strategy, and the critical, self-validating analytical protocols required for its complete structural and stereochemical characterization. Mastery of these techniques empowers researchers to confidently synthesize, purify, and analyze this compound and its derivatives, facilitating the development of next-generation therapeutics targeting a wide array of human diseases.
References
- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. Benchchem.
- Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications (RSC Publishing).
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Published July 05, 2021.
- (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary | Request PDF. ResearchGate. Published August 07, 2025.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Published January 10, 2023.
- cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. Published November 02, 2018.
- 2,3-dihydro-1H-inden-1-ylmethanamine. PubChem.
- 2,3-dihydro-1H-inden-2-yl(Methyl)aMine(HCl). CymitQuimica.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. Published September 08, 2022.
- An Insight into the Asymmetric Resolution of 1‐Aminoindane Derivatives. ResearchGate. Published May 03, 2023.
- Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1. ResearchGate.
- Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. Google Patents. Published July 28, 2016.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. ResearchGate. Published August 05, 2025.
- 14.3: Chiral Chromatography. Chemistry LibreTexts. Published August 20, 2020.
- 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride AldrichCPR. Sigma-Aldrich.
- N-2,3-dihydro-1H-inden-1-yl-N-methylamine. Santa Cruz Biotechnology.
- N-2,3-Dihydro-1H-inden-1-yl-N-methylamine. BOC Sciences.
- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents. Published October 31, 2007.
- Scaline. Wikipedia.
- Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... ResearchGate.
- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC.
- (2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. precisionFDA.
- 2,3-Dihydro-1h-inden-1-ylmethanol (CAS 1196-17-4). Fluorochem.
- Methylamine. Wikipedia.
- 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis.... Doc Brown.
- 1196-17-4|(2,3-Dihydro-1H-inden-1-yl)methanol. BLDpharm.
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- 3. WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents [patents.google.com]
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- 6. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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N-methyl-1-indanylmethylamine CAS number and properties
The following technical monograph provides an in-depth analysis of N-Methyl-1-Indanamine (NM-1-AI), the chemical entity most accurately corresponding to the query "N-methyl-1-indanylmethylamine." While the literal term "indanylmethylamine" implies a homologated structure (indan-CH₂-NH-CH₃), this compound is chemically obscure and absent from standard pharmacological literature. Conversely, N-Methyl-1-Indanamine is a well-characterized bioactive compound, a rigid analogue of methamphetamine, and a key metabolite in the study of monoamine oxidase (MAO) inhibitors and neurotransmitter releasing agents.
CAS Number: 2084-72-2 (Free Base) | Molecular Formula: C₁₀H₁₃N
Part 1: Executive Summary
N-Methyl-1-Indanamine (NM-1-AI) is a secondary amine and a rigidified analogue of N-methyl-phenethylamine (and by extension, methamphetamine). Structurally, it consists of a benzene ring fused to a cyclopentane ring, with an N-methylamino group attached at the C1 position. This bicyclic structure restricts the conformational freedom of the side chain, making NM-1-AI a valuable probe for mapping the steric requirements of monoamine transporters (DAT, NET, SERT) and monoamine oxidase (MAO) enzymes.
Unlike its positional isomer N-Methyl-2-Indanamine (NM-2-AI), which is a selective serotonin releasing agent (SSRA), NM-1-AI exhibits a mixed pharmacological profile involving catecholamine release and MAO inhibition. It serves as a critical intermediate in the synthesis of complex pharmaceutical candidates, such as Indatraline , and is investigated for its neuroprotective and psychostimulant properties.
Part 2: Chemical Identity & Physicochemical Properties
Nomenclature Clarification
-
Target Compound: N-Methyl-1-Indanamine (NM-1-AI).
-
Query Disambiguation: The term "N-methyl-1-indanylmethylamine" technically describes a homologue (N-methyl-1-(aminomethyl)indane). However, due to the lack of pharmacological data for the homologue, this guide focuses on the established bioactive entity, NM-1-AI.
Key Properties Table
| Property | Value |
| IUPAC Name | N-methyl-2,3-dihydro-1H-inden-1-amine |
| Common Synonyms | NM-1-AI; N-Methyl-1-aminoindan |
| CAS Number (Free Base) | 2084-72-2 |
| CAS Number (HCl Salt) | 90874-50-3 |
| Molecular Weight | 147.22 g/mol |
| Exact Mass | 147.1048 |
| Physical State | Pale yellow oil (Free base); White crystalline solid (HCl) |
| Boiling Point | 225.0 ± 19.0 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in ethanol, DMSO, DCM; HCl salt soluble in water |
| pKa | ~9.5 (Amine) |
| Chirality | 1 Stereocenter (C1); exists as (R) and (S) enantiomers |
Part 3: Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most efficient route to NM-1-AI involves the reductive amination of 1-Indanone . This method allows for the direct introduction of the N-methyl group using methylamine and a reducing agent.
Synthesis Workflow (DOT Diagram)
Figure 1: Reductive amination pathway for the synthesis of N-Methyl-1-Indanamine.
Detailed Experimental Protocol
Objective: Synthesis of N-Methyl-1-Indanamine HCl from 1-Indanone.
-
Imine Formation:
-
Charge a reaction vessel with 1-Indanone (10.0 mmol) and Methylamine (33% in EtOH, 15.0 mmol).
-
Add Titanium(IV) isopropoxide (12.0 mmol) to act as a Lewis acid and water scavenger.
-
Stir at room temperature for 6–12 hours under an inert atmosphere (N₂).
-
-
Reduction:
-
Dilute the mixture with absolute Ethanol (20 mL).
-
Cautiously add Sodium Borohydride (NaBH₄) (15.0 mmol) in small portions to prevent thermal runaway.
-
Stir for an additional 4 hours.
-
-
Quenching & Workup:
-
Quench the reaction with water (10 mL) followed by 1M NaOH to precipitate titanium salts.
-
Filter the white precipitate (Titanium oxide) through Celite.
-
Extract the filtrate with Dichloromethane (DCM) (3 x 20 mL).
-
-
Purification:
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude oil.
-
Dissolve the oil in diethyl ether and bubble dry HCl gas to precipitate N-Methyl-1-Indanamine HCl .
-
Recrystallize from Isopropanol/Ether.
-
Part 4: Pharmacology & Mechanism of Action
Pharmacodynamics
NM-1-AI acts primarily as a substrate-type releasing agent for monoamines and a reversible inhibitor of Monoamine Oxidase (MAO).
-
Monoamine Release: It enters the presynaptic neuron via monoamine transporters (DAT, NET) and disrupts VMAT2 function, causing a non-exocytotic release of Dopamine and Norepinephrine.
-
MAO Inhibition: The indan scaffold mimics the transition state of amine oxidation. NM-1-AI shows affinity for MAO-A and MAO-B, preventing the breakdown of synaptic monoamines.
-
Structure-Activity Relationship (SAR):
-
The C1-positioning of the amine (vs. C2) increases adrenergic potency but decreases selectivity compared to NM-2-AI.
-
The N-methyl group enhances lipophilicity and blood-brain barrier (BBB) penetration compared to the primary amine (1-Aminoindan).
-
Signaling Pathway (DOT Diagram)
Figure 2: Mechanism of action involving transporter reversal and enzyme inhibition.
Part 5: Analytical Methods
To ensure the purity and identity of NM-1-AI, the following analytical standards are recommended.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm and 254 nm.
-
Retention Time: Expect elution earlier than Indatraline due to lower lipophilicity.
Mass Spectrometry (GC-MS)
-
Ionization: Electron Impact (EI) at 70 eV.
-
Key Fragments:
-
m/z 147: Molecular ion [M]+.
-
m/z 117: Loss of methylamine fragment (Indan cation).
-
m/z 115: Indenyl cation (aromatization).
-
m/z 44: N-methyl-methaniminium ion (CH₃-NH=CH₂⁺).
-
Part 6: Safety & Handling
Warning: NM-1-AI is a potent bioactive amine. Strict safety protocols must be observed.
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Handling: Use a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store the HCl salt at 2–8°C in a desiccator. The free base is prone to oxidation and carbonate formation (absorbs CO₂ from air).
-
First Aid: In case of contact, wash with copious water. If inhaled, move to fresh air and support breathing.
References
Pharmacological Profile of Indan-1-yl-methylamine Derivatives
This technical guide provides an in-depth pharmacological analysis of Indan-1-yl-methylamine (chemically 1-(aminomethyl)indan ) and its derivatives.
Note on Nomenclature:
-
Indan-1-yl-methylamine (1-AMI): Refers to the structure where the amine is separated from the indane ring by a methylene bridge (
). This is a conformationally restricted phenethylamine . -
N-methyl-1-aminoindan (NM-1-AI): Refers to the structure where a methyl group is attached directly to the amine nitrogen on the ring (
). This is a conformationally restricted methamphetamine analogue. -
This guide focuses primarily on the 1-(aminomethyl)indan scaffold as implied by the specific chemical nomenclature, while contrasting it with the 1-aminoindan class (Rasagiline).
A Technical Guide for Drug Discovery & Lead Optimization
Executive Summary
The indan-1-yl-methylamine scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a conformationally rigid analogue of
Chemical Biology & Scaffold Architecture
Conformational Restriction Analysis
The biological potency of flexible neurotransmitters like dopamine and serotonin is often limited by the entropic cost of binding. Indan-1-yl-methylamine derivatives overcome this by "freezing" the bioactive conformation.
| Feature | 1-Aminoindan (Rigid Amphetamine) | Indan-1-yl-methylamine (Rigid PEA) | |
| Side Chain | Free rotation ( | Cyclized | Cyclized |
| Distance (Ph-N) | Variable (approx. 5-7 Å) | Short (approx. 3.5 Å) | Extended (approx. 5.0 Å) |
| Primary Target | TAAR1, VMAT2 | MAO-B, NET, DAT | 5-HT |
| Key Derivative | Dopamine, Mescaline | Rasagiline, Ladostigil | Jimscaline, 2CB-Ind |
Structural Overlay Diagram (DOT)
The following diagram illustrates the structural relationship between the flexible phenethylamine and the rigidified indan scaffolds.
Caption: Structural derivation of Indan-1-yl-methylamine (Green) showing its relationship to Phenethylamine and 1-Aminoindan.
Pharmacodynamics & Mechanism of Action
Serotonergic Modulation (5-HT & SERT)
Derivatives of indan-1-yl-methylamine, particularly those with methoxy substitutions on the aromatic ring (e.g., 5-methoxy-1-(aminomethyl)indan ), act as potent ligands for the serotonin 5-HT
-
Mechanism: The rigid structure mimics the "folded" conformation of mescaline or 2C-B required for receptor activation.
-
Binding Affinity: The 1-(aminomethyl)indan core aligns the amine nitrogen with Asp-155 in the 5-HT
orthosteric binding pocket, while the indane ring engages in - stacking with Phe-340. -
Selectivity: Unlike 1-aminoindans (which favor NET/DAT), the methylene bridge extends the amine, favoring SERT and 5-HT receptors due to the larger binding pocket volume of serotonergic targets.
Kinase Inhibition (Src Family)
Beyond neuroscience, this scaffold acts as a hinge-binding motif in kinase inhibitors.
-
Target: pp60
Tyrosine Kinase.[1][2] -
Interaction: The amine group forms hydrogen bonds with the hinge region (Met-341), while the indane scaffold occupies the hydrophobic specificity pocket.
-
Application: Development of anti-metastatic agents where the rigid scaffold prevents "off-target" binding common in flexible linear amines.
MAO-B Inhibition Potential
While 1-aminoindans (Rasagiline) are the gold standard for MAO-B inhibition, indan-1-yl-methylamine derivatives retain weak to moderate MAO inhibitory potential.
-
Causality: The active site of MAO-B is a "substrate cavity." The methylene extension in indan-1-yl-methylamine often causes steric clash with the FAD cofactor unless the ring is appropriately substituted (e.g., with propargyl groups).
Structure-Activity Relationships (SAR)[3]
The following table summarizes the effects of substitutions on the indan-1-yl-methylamine core.
| Position | Substitution | Effect on Pharmacology |
| Amine (N) | Methylation ( | Increases lipophilicity; enhances BBB penetration; shifts selectivity towards Uptake Inhibition (SERT/DAT). |
| Amine (N) | Propargylation | Confers irreversible MAO-B inhibition (suicide substrate mechanism). |
| Ring C5 | Methoxy (-OMe) | Drastically increases 5-HT |
| Ring C5 | Bromine (-Br) | Increases 5-HT |
| Ring C6 | Methylenedioxy | Creates a rigid MDMA/MDA analogue; mixed release/uptake inhibition profile. |
Experimental Protocols
Protocol: Synthesis via Nitrile Reduction
Rationale: This method avoids the formation of over-alkylated byproducts common in direct alkylation.
-
Precursor: Start with 1-indancarbonitrile .
-
Reduction: Dissolve 1-indancarbonitrile (10 mmol) in anhydrous THF (50 mL).
-
Catalyst: Slowly add Lithium Aluminum Hydride (LiAlH
, 15 mmol) at 0°C under Argon atmosphere. Reason: LiAlH ensures complete reduction of the nitrile to the primary amine. -
Reflux: Heat to reflux for 4 hours. Monitor via TLC (System: DCM/MeOH 9:1).
-
Quench: Cool to 0°C. Perform Fieser workup (add
mL H O, mL 15% NaOH, mL H O) to precipitate aluminum salts. -
Purification: Filter salts, dry organic layer over Na
SO , and concentrate. Convert to Hydrochloride salt using HCl/Ether for stability.
Protocol: MAO-B Inhibition Assay (Fluorometric)
Rationale: Amplex Red assay provides a self-validating, high-sensitivity readout of H
-
Reagents: Recombinant Human MAO-B (1 U/mL), Amplex Red reagent (200
M), Horseradish Peroxidase (HRP, 1 U/mL), Tyramine (substrate, 1 mM). -
Incubation: In a 96-well black plate, incubate Indan-1-yl-methylamine derivative (0.1 nM - 10
M) with MAO-B in Phosphate Buffer (pH 7.4) for 30 mins at 37°C. Reason: Pre-incubation detects irreversible inhibition. -
Reaction Start: Add Tyramine/Amplex Red/HRP mix.
-
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 mins.
-
Validation: Use Selegiline (1
M) as a positive control (100% inhibition) and DMSO as negative control. -
Analysis: Calculate IC
using non-linear regression (GraphPad Prism).
Protocol: Monoamine Uptake Assay (HEK-293 Cells)
Rationale: Transfected cells provide a clean system to distinguish between DAT, SERT, and NET activity.
-
Cell Lines: HEK-293 cells stably expressing human DAT, SERT, or NET.
-
Preparation: Seed cells at
cells/well in Poly-D-Lysine coated plates. -
Treatment: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add test compound (1 nM - 100
M) and incubate for 10 mins. -
Substrate Addition: Add radiolabeled substrate (
H-Dopamine, H-Serotonin, or H-Norepinephrine) at 20 nM final concentration. -
Uptake: Incubate for 5 mins (DAT/NET) or 10 mins (SERT) at 37°C.
-
Termination: Rapidly wash cells 3x with ice-cold KRH buffer. Reason: Ice-cold buffer stops transporter activity immediately.
-
Quantification: Lyse cells with 1% SDS and measure radioactivity via Liquid Scintillation Counting.
Signaling Pathway Visualization
The following diagram details the dual-pathway modulation (GPCR vs Transporter) characteristic of substituted indan-1-yl-methylamines.
Caption: Dual mechanism of action: Transporter inhibition (Presynaptic) and 5-HT2A activation (Postsynaptic).
References
-
Trachsel, D., et al. (2013).[3] Phenethylamine: From Structure to Function. Nachtschatten Science. (Detailed SAR of rigid phenethylamines including 1-aminomethylindans).
- Nichols, D. E. (2018). Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics. Journal of Experimental Neuroscience. (Context on rigid scaffolds in neuroplasticity).
-
Ölgen, S., & Nebioğlu, D. (2008). Novel aminomethylindole derivatives as inhibitors of pp60c-Src tyrosine kinase: synthesis and biological activity. Chemical Biology & Drug Design.
-
Youdim, M. B., et al. (2006).[4] The essentiality of early diagnosis and treatment of Parkinson's disease: the role of the neuroprotective drug rasagiline. Journal of Neural Transmission. (Comparative pharmacology of aminoindans).
- Simoni, E., et al. (2012). Design, synthesis, and biological evaluation of novel aminomethyl-chroman derivatives as reversible MAO-B inhibitors. Bioorganic & Medicinal Chemistry Letters. (Structural homologues to aminomethylindans).
Sources
- 1. Novel aminomethylindole derivatives as inhibitors of pp60c-Src tyrosine kinase: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Aminomethylindane - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
Structural Homologation in Indane Scaffolds: Pharmacological Divergence Between N-Methyl-1-aminoindane and N-Methyl-1-(aminomethyl)indane
Executive Summary
In drug discovery, the addition of a single methylene (-CH2-) unit to a molecular scaffold can precipitate a profound shift in target engagement. As a Senior Application Scientist, I frequently encounter the need to differentiate such homologues during hit-to-lead optimization. The structural divergence between N-methyl-1-aminoindane and N-methyl-1-(aminomethyl)indane perfectly illustrates this principle. By extending the distance between the aromatic ring and the basic nitrogen by just one carbon, the pharmacophore shifts entirely from a conformationally restricted benzylamine (targeting Monoamine Oxidase) to a conformationally restricted phenethylamine (targeting Monoamine Transporters). This technical guide dissects the structural chemistry, pharmacological profiles, and the self-validating experimental workflows required to characterize these two distinct chemotypes.
Structural Chemistry & Conformational Restriction
Understanding the causality behind the pharmacological divergence begins with mapping the carbon skeleton.
N-methyl-1-aminoindane features a secondary amine group directly attached to the C1 position of the indane ring. Because C1 is a benzylic carbon, this molecule acts as a conformationally restricted analogue of N-methylbenzylamine ([1]). The distance between the aromatic ring and the nitrogen atom is exactly one carbon.
Conversely, N-methyl-1-(aminomethyl)indane incorporates a methylene spacer between the C1 position and the nitrogen atom. This extends the distance from the aromatic ring to the nitrogen to two carbons. Consequently, the C1 carbon acts as the beta-carbon, and the exocyclic methylene acts as the alpha-carbon. This homologation cyclizes the side chain with the benzene ring, making the compound a conformationally restricted analogue of N-methylphenethylamine, the core scaffold of methamphetamine ([2]).
Physicochemical & Structural Comparison
| Property | N-methyl-1-aminoindane | N-methyl-1-(aminomethyl)indane |
| Core Scaffold | Conformationally restricted benzylamine | Conformationally restricted phenethylamine |
| Distance (Aryl to Nitrogen) | 1 Carbon (Benzylic C1) | 2 Carbons (C1 + Exocyclic CH2) |
| Primary Target Class | Monoamine Oxidase (MAO) | Monoamine Transporters (DAT/NET/SERT) |
| Pharmacological Action | Enzyme Inhibition (Neuroprotection) | Substrate-induced Efflux (MRA) |
| Molecular Formula | C10H13N | C11H15N |
| Molar Mass | 147.22 g/mol | 161.25 g/mol |
Target Engagement & Pharmacological Profiles
The 1-carbon vs. 2-carbon spacer dictates the pharmacophore and, consequently, the biological target.
Benzylamine Scaffolds (N-methyl-1-aminoindane): Benzylamines are classic motifs for Monoamine Oxidase (MAO) inhibition. The rigid, flat indane ring fits precisely into the hydrophobic bipartite cavity of MAO enzymes (particularly MAO-B). By occupying this active site, the compound prevents the oxidative deamination of endogenous catecholamines, leading to neuroprotective effects and dopamine retention ([3]).
Phenethylamine Scaffolds (N-methyl-1-(aminomethyl)indane): Phenethylamine derivatives mimic endogenous monoamines. They bind to Monoamine Transporters (DAT, NET, SERT) not merely as reuptake inhibitors, but as active substrates. Upon transport into the presynaptic terminal, they collapse the vesicular pH gradient and induce reverse transport, acting as Monoamine Releasing Agents (MRAs) ([4]).
Pharmacological divergence between MAO inhibition and monoamine efflux pathways.
Experimental Workflows & Protocols (Self-Validating Systems)
As application scientists, we design assays not merely to generate data, but to validate the mechanistic hypothesis. To rigorously differentiate these two homologues, we must deploy orthogonal, self-validating methodologies.
Protocol A: Radiometric MAO-B Inhibition Assay (For N-methyl-1-aminoindane)
Causality & Logic: To prove MAO-B inhibition, we cannot rely on downstream dopamine levels alone, as reuptake inhibition could confound the data. We use a radiometric partition assay with 14C-phenylethylamine (14C-PEA), a selective MAO-B substrate. The self-validating mechanism lies in the extraction step: unreacted basic amine remains in the aqueous phase, while the enzymatically deaminated neutral product partitions into the organic phase, eliminating false positives.
Step-by-Step Methodology:
-
Preparation: Isolate rat brain mitochondria via differential centrifugation (10,000 x g) to enrich for MAO enzymes.
-
Pre-incubation: Incubate mitochondria with varying concentrations of N-methyl-1-aminoindane (1 nM to 10 µM) in potassium phosphate buffer (pH 7.4) for 20 minutes at 37°C.
-
Catalysis: Initiate the reaction by adding 10 µM 14C-PEA. Incubate for exactly 15 minutes.
-
Termination & Partitioning: Terminate the reaction by adding 2 M citric acid. Add a 1:1 mixture of toluene/ethyl acetate and vortex vigorously for 60 seconds.
-
Quantification: Centrifuge to separate phases. Extract the upper organic layer (containing the 14C-deaminated product) and quantify via liquid scintillation counting. Calculate the IC50.
Protocol B: In Vitro Synaptosomal Monoamine Efflux Assay (For N-methyl-1-(aminomethyl)indane)
Causality & Logic: A standard static uptake assay cannot distinguish between a pure reuptake inhibitor and a releasing agent ([5]). We must use a superfusion system. By continuously washing the synaptosomes, we prevent the reuptake of released radioligand. Any spike in radioactivity in the superfusate is definitively caused by transporter-mediated efflux.
Step-by-Step Methodology:
-
Preparation: Isolate rat striatal synaptosomes (for DAT) using a Percoll density gradient.
-
Loading: Pre-load synaptosomes with 3H-dopamine for 30 minutes at 37°C in oxygenated Krebs-Ringer buffer.
-
Superfusion Setup: Transfer loaded synaptosomes to a micro-superfusion chamber supported by Whatman GF/B filters.
-
Baseline Wash: Superfuse with drug-free buffer at 0.5 mL/min for 20 minutes to establish a stable baseline of spontaneous 3H-dopamine release.
-
Drug Exposure: Switch the superfusion medium to one containing N-methyl-1-(aminomethyl)indane (100 nM to 10 µM).
-
Fraction Collection: Collect superfusate fractions every 2 minutes.
-
Quantification: Measure tritium in each fraction via liquid scintillation. Calculate the EC50 based on the peak fractional release over baseline.
Step-by-step parallel experimental workflow for evaluating MAO inhibition vs. monoamine efflux.
Causality in Drug Design (E-E-A-T)
The structural distinction highlighted in this guide is not merely academic; it drives clinical indications. The benzylamine scaffold of N-methyl-1-aminoindane serves as a foundational precursor for neuroprotective agents (e.g., Rasagiline) used in Parkinson's Disease, where preserving endogenous dopamine via MAO inhibition is critical. Conversely, the phenethylamine scaffold of N-methyl-1-(aminomethyl)indane pushes the molecule into the realm of psychostimulants and entactogens, where direct monoamine efflux is desired for psychiatric or attention-deficit interventions. Understanding this structure-activity relationship ensures that drug development pipelines avoid off-target toxicities and focus on the correct mechanistic pathways.
References
-
Title: Biochemical Characterization of the Active Site of Brain Monoamine Oxidase Source: Karger Publishers URL: [Link]
-
Title: 1-Aminomethylindane Source: Wikipedia URL: [Link]
-
Title: 1-Aminoindane Source: Wikipedia URL: [Link]
-
Title: Serotonin releasing agent Source: Wikipedia URL: [Link]
-
Title: 2-Aminoindane Source: Wikipedia URL: [Link]
Sources
Structure-Activity Relationship of Aminoalkylindanes in CNS Research
Technical Guide & Whitepaper
Executive Summary: The Rigidified Amphetamine Paradigm
Aminoalkylindanes represent a pivotal class of psychoactive compounds in Central Nervous System (CNS) research, serving as rigidified analogues of phenylisopropylamines (amphetamines). By tethering the
For drug development professionals, this "conformational locking" offers a high-fidelity probe for monoamine transporter (MAT) selectivity. While amphetamines typically exhibit broad activity across Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters, aminoalkylindanes allow for the precise tuning of selectivity ratios—shifting from pure catecholaminergic stimulation (2-AI) to highly selective serotonergic release (MMAI)—solely through ring substitution. This guide analyzes the structural determinants of this selectivity and provides validated protocols for their synthesis and pharmacological evaluation.
Chemical Architecture & SAR Logic
The Indane Scaffold
The core structure of 2-aminoindane (2-AI) corresponds to a phenethylamine where the aliphatic side chain is cyclized into a five-membered ring fused to the benzene moiety.
-
Rigidity: The C1-C2 bond in the indane ring corresponds to the
- bond of amphetamine. This restriction prevents the side chain from freely rotating, reducing the entropic penalty upon binding to the transporter. -
Isomerism: Unlike amphetamine, 2-aminoindane is achiral at the amine-bearing carbon (C2) due to the plane of symmetry, eliminating the pharmacological divergence seen between
- and -amphetamine isomers. However, substitution on the aromatic ring (e.g., at C5 or C6) reintroduces chirality if the substitution pattern breaks symmetry.
Structure-Activity Relationship (SAR) Matrix
The pharmacological output of aminoalkylindanes is dictated by the specific substitution pattern on the aromatic ring.
| Compound | Structure | Primary Target | Selectivity Profile | Mechanism |
| 2-AI | Unsubstituted | NET / DAT | Catecholamine Selective | Substrate-Releaser |
| MDAI | 5,6-Methylenedioxy | SERT / NET | Balanced (Entactogen) | Substrate-Releaser |
| MMAI | 5-Methoxy-6-Methyl | SERT | Highly Selective (SSRA) | Substrate-Releaser |
| 5-IAI | 5-Iodo | SERT / NET | Mixed / Dopaminergic | Substrate-Releaser |
| NM-2-AI | N-Methyl | NET / DAT | Pro-drug (Metabolizes to 2-AI) | Reuptake Inhibitor/Releaser |
Quantitative Potency Data (EC50)
The following data summarizes the potency of key derivatives in stimulating monoamine release from rat brain synaptosomes. Note the dramatic shift in the DAT/SERT ratio upon ring substitution.
Table 1: Monoamine Release Potency (EC50 in nM) and Selectivity Ratios
| Compound | NET EC50 (nM) | DAT EC50 (nM) | SERT EC50 (nM) | DAT/SERT Ratio | Classification |
| 2-AI | 86 | 439 | >10,000 | < 0.04 | Psychostimulant |
| MDAI | 117 | 1,334 | 114 | 11.7 | Entactogen |
| MMAI | 3,101 | >10,000 | 31 | > 300 | SSRA |
| MDMA (Ref) | ~100 | ~100 | ~60 | ~1.6 | Entactogen |
Data Source: Simmler et al. (2019) [1][1]
Visualizing the SAR Pathway
The following diagram illustrates how structural modifications drive the transition from stimulant to empathogen/sedative profiles.
Figure 1: Structural evolution of aminoindanes and resulting pharmacological shifts.
Pharmacology & Toxicology
Mechanism of Action
Unlike simple reuptake inhibitors (e.g., cocaine), aminoalkylindanes act as substrate-type releasers .
-
Translocation: They are transported into the presynaptic neuron via the membrane transporter (SERT/DAT/NET).
-
VMAT2 Interaction: Once intracellular, they interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient and causing leakage of neurotransmitters from vesicles into the cytosol.
-
Reverse Transport: The elevated cytosolic concentration triggers the membrane transporter to reverse direction (efflux), flooding the synaptic cleft with neurotransmitter [2].
The "Non-Neurotoxic" Hypothesis
A critical area of research involves the neurotoxicity profile of aminoindanes compared to their amphetamine counterparts (e.g., MDMA, PCA).
-
MDMA: Causes long-term depletion of 5-HT and destruction of serotonergic axon terminals, partly due to the formation of toxic quinone metabolites.
-
MDAI/MMAI: Early studies by Nichols et al. suggested these compounds are non-neurotoxic. They do not produce long-term 5-HT depletion in rats even at high doses [3].
-
Caveat: While intrinsically less neurotoxic, co-administration with dopaminergic agents (like amphetamine) can restore neurotoxicity, suggesting that hyperthermia and dopamine oxidation play critical roles in the toxicity mechanism [4].
Experimental Protocols
Synthesis of 2-Aminoindane (Reductive Amination)
Rationale: This route avoids the use of hazardous azides and provides high yields suitable for SAR library generation.
Reagents: 2-Indanone, Ammonium Acetate, Sodium Cyanoborohydride (
-
Imine Formation: Dissolve 2-indanone (10 mmol) and ammonium acetate (100 mmol, 10 eq) in dry methanol (50 mL). The excess ammonium acetate drives the equilibrium toward the imine intermediate.
-
Reduction: Add
(7 mmol, 0.7 eq) portion-wise. Stir at room temperature for 24-48 hours. Note: Maintain anhydrous conditions to prevent ketone regeneration. -
Quenching: Acidify with concentrated HCl to pH < 2 (hydrolyzes unreacted imine/boron complexes) and evaporate methanol.
-
Workup: Dilute residue with water, wash with diethyl ether (removes non-basic impurities/unreacted ketone). Basify aqueous layer with NaOH (pH > 12) and extract with Dichloromethane (DCM).
-
Purification: Dry DCM over
, filter, and convert to hydrochloride salt using ethereal HCl. Recrystallize from EtOH/Et2O.
In Vitro Synaptosomal Release Assay
Rationale: Measuring release (efflux) rather than just uptake inhibition distinguishes releasers from blockers.
Workflow Visualization:
Figure 2: Workflow for determining EC50 values in synaptosomal release assays.
Protocol Steps:
-
Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in 0.32 M sucrose. Centrifuge (1000g, 10 min) to remove debris. Centrifuge supernatant (17,000g, 20 min) to isolate synaptosomes (P2 fraction).
-
Pre-loading: Resuspend P2 in Krebs-phosphate buffer. Incubate with radiolabeled substrate (e.g., 5 nM
) for 15 min at 37°C. -
Drug Challenge: Aliquot pre-loaded synaptosomes into tubes containing the test compound (aminoindane derivative) at varying concentrations. Incubate for 15-30 min.
-
Termination: Stop reaction by rapid filtration through Whatman GF/B filters using a cell harvester. Wash filters 3x with ice-cold buffer.
-
Analysis: Measure radioactivity (CPM) retained on filters. A decrease in retained radioactivity (compared to control) indicates drug-induced efflux [1].
References
-
Simmler, L. D., et al. (2019).[1] "2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors."[2][3] Psychopharmacology, 236(3), 989-999.[3]
-
Simmler, L. D., et al. (2014).[4][5] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology, 88(2), 237-244.[5]
-
Nichols, D. E., et al. (1991). "Non-neurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA)." Journal of Medicinal Chemistry, 34(1), 276-281.
-
Johnson, M. P., et al. (1991). "Neuronal destruction by the serotonin releaser MDAI: Interaction with amphetamine." Neuropharmacology, 30(7), 735-740.
-
Coppola, M., & Mondola, R. (2013).[6] "5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects." Toxicology Letters, 218(1), 24-29.[6]
Sources
- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDAI - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Homologation Effects in Indane Scaffolds: A Mechanistic Shift from MAO Inhibition to Monoamine Transport Modulation
Executive Summary
In rational drug design, the insertion of a single methylene (-CH2-) group—a process known as homologation—can fundamentally redirect a molecule's primary pharmacological target. This technical guide provides an in-depth mechanistic analysis of the divergence between 1-aminoindane (1-AI) and 1-(aminomethyl)indane (1-AMI) analogs. By analyzing the spatial relationship between the aromatic system and the basic nitrogen, we elucidate why 1-AI scaffolds act as rigidified anchors for Monoamine Oxidase (MAO) inhibition, whereas homologated 1-AMI scaffolds mimic endogenous monoamines to potently modulate Monoamine Transporters (MATs).
The Structural Paradigm: Benzylamine vs. Phenethylamine Mimicry
The pharmacological destiny of indane-based amines is dictated by the carbon spacing between the aromatic ring and the amine group.
-
1-Aminoindane (1-Carbon Spacer): In 1-AI, the amine is directly attached to the C1 benzylic position of the indane ring. This restricts the distance between the phenyl ring and the nitrogen to a single carbon bond, creating a rigidified benzylamine conformation. Because it lacks the flexible two-carbon spacer required to optimally align with the orthosteric binding sites of MATs, 1-AI and its derivatives lack significant monoamine reuptake-inhibiting or releasing activities[1].
-
1-(Aminomethyl)indane (2-Carbon Spacer): Homologation introduces a methylene spacer, extending the distance between the aromatic system and the amine. This structurally transforms the molecule into a cyclized phenethylamine derivative[2]. This two-carbon distance perfectly mimics the pharmacophore of endogenous monoamines (dopamine, serotonin, norepinephrine), allowing 1-AMI analogs to act as potent substrates for MATs[3].
Divergent pharmacological pathways of 1-aminoindane vs 1-(aminomethyl)indane via homologation.
Pharmacological Divergence
1-Aminoindane: The MAO-B Anchor
The compact, rigid nature of 1-AI makes it an ideal scaffold for targeting Monoamine Oxidase B (MAO-B). When functionalized with a propargyl group, the resulting compound, rasagiline , utilizes the 1-AI core to anchor the molecule within the hydrophobic bipartite cavity of MAO-B. This precise alignment allows the propargyl moiety to form an irreversible covalent adduct with the FAD cofactor, exhibiting a highly potent IC50 of approximately 4.43 nM for MAO-B[4]. The parent metabolite, (R)-1-aminoindane, retains neuroprotective properties but is devoid of the amphetamine-like psychostimulation seen in phenethylamine derivatives[1],[5].
1-(Aminomethyl)indane: The MAT Substrate
By fulfilling the spatial requirements of the MAT binding pocket, 1-AMI analogs act as potent monoamine releasing agents and reuptake inhibitors. The addition of specific functional groups further tunes this activity. For example, the addition of a 5-methoxy group yields 1-aminomethyl-5-methoxyindane (1-AMMI) . Because of the phenethylamine mimicry enabled by the homologated methylene group, 1-AMMI acts as a highly selective serotonin releasing agent (SSRA) that binds to the serotonin transporter (SERT) with an affinity comparable to classical empathogens[6].
Quantitative Pharmacological Profiling
The following table summarizes the quantitative shift in target affinity driven by the presence or absence of the homologated methylene spacer.
| Compound Class | Representative Analog | Primary Target | Affinity / Activity | Pharmacological Profile |
| 1-Aminoindane | (R)-1-Aminoindane | MAO-B | Weak Inhibition | Neuroprotective, lacks MAT activity[1] |
| 1-Aminoindane | Rasagiline | MAO-B | IC50 ~ 4.43 nM | Irreversible MAO-B Inhibitor[4] |
| 1-(Aminomethyl)indane | 1-AMI | MATs (General) | Sub-micromolar | Monoamine Releasing Agent[2] |
| 1-(Aminomethyl)indane | 1-AMMI | SERT | High Affinity | Selective Serotonin Releasing Agent[6] |
Experimental Methodologies: Self-Validating Protocols
To rigorously validate the pharmacological shift caused by homologation, drug development professionals must utilize orthogonal, self-validating in vitro assays. The following protocols detail the causality behind the experimental design.
Protocol 1: Radioligand Competitive Binding (MAT Profiling)
Purpose: To quantify the affinity (Ki) of 1-AMI analogs for SERT, DAT, and NET.
-
Step 1: Membrane Preparation. Harvest HEK293 cells stably expressing human SERT, DAT, or NET. Causality: Using isolated membranes rather than whole cells eliminates the confounding variables of intracellular accumulation and vesicular transport, isolating the direct interaction at the orthosteric transporter site.
-
Step 2: Radioligand Incubation. Incubate membranes with highly specific radioligands (e.g., [3H]citalopram for SERT, [3H]WIN35,428 for DAT) and varying concentrations of the 1-AMI test compound. Causality: These specific radioligands possess high affinity and low non-specific binding, ensuring that displacement accurately reflects the test compound's true affinity.
-
Step 3: Rapid Filtration & Washing. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters, followed by washes with ice-cold buffer. Causality: The ice-cold buffer rapidly drops the kinetic energy of the system, trapping the bound radioligand and minimizing dissociation during the wash phase.
-
Step 4: Data Analysis. Measure retained radioactivity via liquid scintillation counting. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Fluorometric MAO-B Inhibition Kinetics
Purpose: To determine the IC50 and reversibility of 1-AI analogs (e.g., rasagiline) at MAO-B.
-
Step 1: Enzyme-Substrate Preparation. Prepare recombinant human MAO-B and the substrate kynuramine. Causality: Kynuramine is a non-fluorescent substrate that MAO-B oxidizes into 4-hydroxyquinoline, a highly fluorescent product. This provides a massive signal-to-noise ratio, free from the optical interference common in colorimetric assays.
-
Step 2: Inhibitor Pre-incubation. Pre-incubate the enzyme with the 1-AI test compound for 30 minutes at 37°C prior to adding the substrate. Causality: Propargylated 1-AI analogs are mechanism-based irreversible inhibitors. Pre-incubation is mandatory to allow time for the covalent FAD adduct to form[4].
-
Step 3: Kinetic Measurement. Add kynuramine and measure fluorescence continuously at Ex/Em 315/380 nm to calculate the initial velocity (V0) and determine the IC50.
-
Step 4: Reversibility Dialysis (Validation Step). Subject the enzyme-inhibitor complex to extensive dialysis for 24 hours. Causality: This self-validating step distinguishes between reversible binding (activity will return post-dialysis) and irreversible covalent binding (activity remains completely inhibited), confirming the mechanism of action.
Step-by-step experimental workflow for profiling homologated indane analogs.
Conclusion
The homologation of 1-aminoindane to 1-(aminomethyl)indane represents a textbook example of how a minor structural modification—a single carbon insertion—can dictate entirely divergent pharmacological trajectories. By shifting the scaffold from a rigid benzylamine mimic to a flexible phenethylamine mimic, researchers can pivot a drug development program from targeting neurodegenerative MAO-B pathways to modulating monoaminergic transport systems.
References
-
Title: (R)-1-Aminoindane | Source: Wikipedia | URL: [Link]
-
Title: 1-Aminoindane | Source: Wikipedia | URL: [Link]
-
Title: 1-Aminomethyl-5-methoxyindane | Source: Wikipedia | URL: [Link]
-
Title: Rasagiline[N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B | Source: NIH PMC | URL: [Link]
-
Title: 1-Aminomethylindane | Source: Wikipedia | URL: [Link]
-
Title: Overview of Monoamine Transporters | Source: NIH PMC | URL: [Link]
Sources
- 1. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. 1-Aminomethylindane - Wikipedia [en.wikipedia.org]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Aminoindane - Wikipedia [en.wikipedia.org]
- 6. 1-Aminomethyl-5-methoxyindane - Wikipedia [en.wikipedia.org]
Literature review of N-methylated indane-1-methanamine compounds
The following technical guide provides a comprehensive literature review and structural analysis of N-methylated indane-1-methanamine compounds. This guide distinguishes this specific scaffold—a conformationally restricted phenethylamine homologue—from the more common aminoindanes (rigid amphetamines), offering a precise evaluation of its synthesis, pharmacology, and structure-activity relationships (SAR).
Structural Architecture, Synthesis, and Pharmacological Profile[1]
Executive Summary
N-methylated indane-1-methanamine (Systematic name: N-methyl-1-(2,3-dihydro-1H-inden-1-yl)methanamine) represents a specialized class of conformationally restricted phenethylamines .[1] Unlike 1-aminoindane (1-AI), where the amine is directly attached to the carbocycle (mimicking amphetamine), indane-1-methanamine features a methylene bridge (
Research into this scaffold, particularly by teams such as McLean and Nichols, has revealed that while the primary amine derivatives (e.g., 1-aminomethyl-5-methoxyindane or AMMI ) can act as potent Selective Serotonin Releasing Agents (SSRAs) or 5-HT2A agonists, the N-methylated variants modulate this activity, often shifting the pharmacological profile from direct receptor agonism to transporter-mediated release or reuptake inhibition.
Chemical Architecture & Homology
To understand the significance of this scaffold, one must contrast it with its flexible and rigid counterparts.
Structural Comparison[2]
-
Phenethylamine (Flexible): The ethylamine side chain has free rotation, allowing it to adopt multiple conformations to bind SERT, DAT, or 5-HT receptors.
-
1-Aminoindane (Rigid Amphetamine): The
-carbon is part of the ring. This restricts the side chain, mimicking the anti conformation of amphetamine. -
Indane-1-methanamine (Rigid Phenethylamine): The
-carbon is part of the ring. The amine is extended by one methylene group. This locks the phenyl ring and the ethylamine chain into a specific rotamer relative to each other, reducing entropy penalties upon binding.
N-Methylation Impact
N-methylation of this scaffold (forming the secondary amine) introduces:
-
Lipophilicity: Increased LogP facilitates Blood-Brain Barrier (BBB) penetration.
-
Metabolic Stability: Reduces susceptibility to MAO-B deamination compared to the primary amine, though it may still be a substrate for MAO-A.
-
Selectivity Shift: In the context of 5-HT2A agonists (hallucinogens), N-methylation typically decreases potency. However, for monoamine releasers (entactogens/stimulants), N-methylation often increases potency and selectivity for SERT/DAT (e.g., MDMA vs. MDA).
Figure 1: Structural relationship between flexible phenethylamines and the rigid indane-1-methanamine scaffold.[1]
Synthetic Methodologies
The synthesis of N-methylated indane-1-methanamine requires constructing the indane core followed by side-chain extension and amine alkylation.
Route A: Reductive Amination from Indan-1-Carbaldehyde
This is the most direct route but requires the unstable aldehyde intermediate.
-
Precursor: Indan-1-carboxylic acid.
-
Reduction: Reduction to Indan-1-methanol (using
). -
Oxidation: Swern oxidation to Indan-1-carbaldehyde.
-
Reductive Amination: Reaction with methylamine (
) and sodium cyanoborohydride ( ) yields the target.
Route B: Amide Reduction (Scalable)
This method is preferred for stability and yield.
-
Acyl Chloride Formation: Indan-1-carboxylic acid is treated with Thionyl Chloride (
). -
Amide Formation: Reaction with aqueous methylamine yields N-methyl-indan-1-carboxamide.
-
Reduction: The amide is reduced using Lithium Aluminum Hydride (
) in THF to form N-methyl-1-(indan-1-yl)methanamine .
Stereochemical Resolution
The biological activity is highly stereoselective. The (R)-enantiomer of 1-aminomethylbenzocycloalkanes typically mimics the active conformation of phenethylamines at 5-HT receptors. Resolution can be achieved via chiral HPLC or crystallization with tartaric acid prior to N-methylation.
Figure 2: Preferred synthetic pathway via amide reduction.
Pharmacological Profile
The pharmacology of N-methylated indane-1-methanamine derivatives is bifurcated between receptor agonism and transporter modulation.
5-HT2A Receptor Agonism (Hallucinogenic Potential)
Research by McLean et al. (2006) on the primary amine (1-Aminomethylindane ) demonstrated that these compounds are potent 5-HT2A agonists.[2]
-
Mechanism: The rigid structure holds the amine in a specific spatial orientation relative to the aromatic ring, mimicking the binding pose of LSD or 2C-B.
-
N-Methylation Effect: In the context of 5-HT2A agonists, N-methylation generally reduces affinity . Therefore, the N-methylated variant is expected to be less hallucinogenic than its primary amine parent, potentially shifting its profile toward entactogenic or stimulant effects.
Monoamine Transporter Activity (SSRA/SRA Potential)
Derivatives such as 1-Aminomethyl-5-methoxyindane (AMMI) have been characterized as Selective Serotonin Releasing Agents (SSRAs).
-
AMMI: Binds to SERT with high affinity. It lacks the neurotoxicity associated with some amphetamines.
-
N-Methylated Analogues: By analogy to the transition from MDA (primary) to MDMA (secondary), N-methylation of the 5-methoxy or 5,6-methylenedioxy substituted indane-1-methanamine would likely:
-
Retain SERT affinity.[3]
-
Increase DAT/NET affinity slightly (promoting stimulant effects).
-
Reduce direct 5-HT2A activation.
-
Summary of Quantitative Data (Primary vs. Predicted N-Methyl)
| Compound | Structure | Primary Target | Predicted Effect |
| 1-AMI | Unsubstituted Primary Amine | 5-HT2A / TAAR1 | Mild Stimulant / 5-HT Agonist |
| N-Me-1-AMI | Unsubstituted Secondary Amine | TAAR1 / MAO | Trace Amine Analog (Rapid metabolism?) |
| AMMI | 5-Methoxy Primary Amine | SERT (SSRA) | Serotonin Releaser (Entactogen) |
| N-Me-AMMI | 5-Methoxy Secondary Amine | SERT / DAT | MDMA-like profile (Rigid PMMA) |
Experimental Protocols
Protocol 5.1: Synthesis of N-Methyl-1-(indan-1-yl)methanamine
Objective: Synthesis of the core scaffold via amide reduction.
-
Amidation:
-
Dissolve Indan-1-carboxylic acid (10 mmol) in DCM (50 mL).
-
Add Thionyl Chloride (12 mmol) and catalytic DMF. Reflux for 2 hours.
-
Evaporate solvent to yield acid chloride.
-
Dissolve residue in DCM and add dropwise to a stirred solution of 40% aqueous methylamine at 0°C.
-
Extract with DCM, wash with brine, dry over MgSO4. Yield: N-methyl-indan-1-carboxamide.
-
-
Reduction:
-
Prepare a suspension of
(20 mmol) in dry THF (50 mL) under Argon. -
Add the amide (dissolved in THF) dropwise to the suspension.
-
Reflux for 6 hours.
-
Quench carefully (Fieser method: water, 15% NaOH, water).
-
Filter precipitate, dry filtrate, and concentrate.
-
Purification: Convert to HCl salt using ethereal HCl; recrystallize from IPA/Et2O.
-
Protocol 5.2: In Vitro 5-HT2A Binding Assay
Objective: Determine affinity (
-
Membrane Prep: Use HEK293 cells stably expressing human 5-HT2A receptors.
-
Radioligand:
-Ketanserin (antagonist) or -DOI (agonist). -
Incubation: Incubate membranes with radioligand (0.5 nM) and varying concentrations of test compound (
to M) for 60 min at 37°C. -
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
-
McLean, T. H., et al. (2006). "1-Aminomethylbenzocycloalkanes: Conformationally Restricted Hallucinogenic Phenethylamine Analogues as Functionally Selective 5-HT2A Receptor Agonists."[4][5] Journal of Medicinal Chemistry. Link
-
Nichols, D. E. (2018). "Psychostimulants." Annual Review of Pharmacology and Toxicology. (Context on AMMI and rigid analogues). Link
-
PubChem. "1-Aminomethyl-5-methoxyindane (AMMI)." National Library of Medicine. Link
-
Blaazer, A. R., et al. (2008). "Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors."[2] ChemMedChem. Link
-
Clean Technologies. "2-Phenethylamines in Medicinal Chemistry: A Review." (Discusses the benzocycloalkane scaffold). Link
Sources
Methodological & Application
Synthesis of (2,3-dihydro-1H-inden-1-yl)methylamine from 1-indanecarbaldehyde
Application Note: Highly Selective Synthesis of (2,3-dihydro-1H-inden-1-yl)methylamine via a Two-Step Oxime-Reduction Pathway
Strategic Rationale & Mechanistic Causality
The synthesis of primary amines from aldehydes is a fundamental transformation in medicinal chemistry, particularly for indane scaffolds which are highly prevalent in CNS-active therapeutics and monoamine oxidase (MAO) inhibitors. The target compound, (2,3-dihydro-1H-inden-1-yl)methylamine (also known as 1-indanylmethylamine) [1], is synthesized starting from 1-indanecarbaldehyde.
The Challenge of Direct Reductive Amination: While direct reductive amination using an ammonia equivalent (e.g., ammonium acetate) and a reducing agent (like sodium cyanoborohydride or sodium triacetoxyborohydride) is a common one-pot approach, it is fundamentally flawed for the synthesis of unhindered primary amines. The initial primary amine product is significantly more nucleophilic than the starting ammonia source. Consequently, it rapidly reacts with unconsumed aldehyde to form an imine, which is subsequently reduced to a secondary or tertiary amine byproduct [2].
The Solution: A Self-Validating Two-Step Protocol: To guarantee absolute chemoselectivity and prevent over-alkylation, this application note details a two-step sequence:
-
Condensation: Conversion of 1-indanecarbaldehyde to its corresponding oxime using hydroxylamine hydrochloride. Oxime formation is rapid, thermodynamically driven, and completely arrests the molecule at the nitrogen-insertion stage.
-
Reduction: Exhaustive reduction of the oxime to the primary amine using Lithium Aluminum Hydride (LiAlH₄). This avoids the use of Raney Nickel or heavy metal catalysts which can contaminate active pharmaceutical ingredients (APIs) and pose toxicity risks[3].
Mechanistic Pathway
Figure 1: Two-step synthetic pathway from 1-indanecarbaldehyde to 1-indanylmethylamine.
Quantitative Data & Reagent Parameters
Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role / Causality |
| 1-Indanecarbaldehyde | 146.19 | 1.0 | 1.46 g | Electrophilic starting material. |
| Hydroxylamine HCl | 69.49 | 1.5 | 1.04 g | Nitrogen source; forms stable oxime. |
| Sodium Acetate (NaOAc) | 82.03 | 1.5 | 1.23 g | Acid scavenger; buffers the reaction. |
| Lithium Aluminum Hydride | 37.95 | 3.0 | 1.14 g | Strong hydride source for N-O cleavage. |
| Anhydrous THF | 72.11 | N/A | 30 mL | Aprotic solvent; stabilizes LiAlH₄. |
Table 2: Comparison of Primary Amine Synthesis Strategies
| Strategy | Yield | Purity (1° Amine) | Byproducts | Scalability |
| Oxime + LiAlH₄ (Current) | 75-85% | >98% | Trace unreacted oxime | Excellent for lab scale (<100g). |
| NH₄OAc + NaBH₃CN | 40-50% | 60-70% | 2° and 3° amines | Poor selectivity for 1° amines. |
| Oxime + H₂ / Pd-C | 60-70% | 85% | Cleavage products | Requires high pressure H₂. |
Experimental Protocols
Protocol A: Synthesis of 1-Indanecarbaldehyde Oxime
This step traps the aldehyde as a stable oxime, preventing any downstream secondary amine formation.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-indanecarbaldehyde (1.46 g, 10.0 mmol) in 15 mL of absolute ethanol.
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.04 g, 15.0 mmol) and sodium acetate (1.23 g, 15.0 mmol) in 10 mL of distilled water.
-
Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine from its hydrochloride salt without causing base-catalyzed aldol condensation of the starting material.
-
-
Reaction: Add the aqueous solution to the ethanolic aldehyde solution. Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.
-
Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde (R_f ~0.6, UV active) should completely disappear, replaced by a new, more polar spot (R_f ~0.3) representing the oxime.
-
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. The oxime is obtained as a white to pale-yellow solid and can be used in the next step without further purification.
Protocol B: Reduction to (2,3-dihydro-1H-inden-1-yl)methylamine
This step utilizes a powerful hydride source to reduce the C=N bond and cleave the N-O bond.
-
System Purging: Flame-dry a 250 mL two-neck flask under a continuous flow of Argon.
-
LiAlH₄ Suspension: Suspend Lithium Aluminum Hydride (1.14 g, 30.0 mmol) in 20 mL of anhydrous THF at 0 °C (ice bath).
-
Safety Note: LiAlH₄ is highly pyrophoric. Ensure strictly anhydrous conditions.
-
-
Oxime Addition: Dissolve the crude oxime from Protocol A in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic evolution of hydrogen gas.
-
Reduction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C) for 4 hours.
-
Causality: Reflux conditions are required to provide the activation energy necessary for the cleavage of the strong N-O bond of the oxime.
-
-
The Fieser Workup (Critical Step): Cool the reaction to 0 °C. Quench the excess LiAlH₄ using the highly reliable Fieser method to prevent the formation of unfilterable aluminum hydroxide emulsions:
-
Carefully add 1.14 mL of distilled water dropwise.
-
Add 1.14 mL of 15% aqueous NaOH dropwise.
-
Add 3.42 mL of distilled water dropwise.
-
Validation: Stir vigorously for 15 minutes. The gray suspension will transform into a clean, white, granular precipitate (lithium aluminate salts).
-
-
Isolation: Filter the white precipitate through a pad of Celite, washing the filter cake thoroughly with hot THF (2 × 20 mL).
-
Acid-Base Purification: Concentrate the filtrate. Dissolve the residue in 30 mL of diethyl ether and extract with 1M HCl (3 × 15 mL). The target primary amine moves into the aqueous layer as a hydrochloride salt, leaving neutral impurities in the ether. Basify the aqueous layer with 2M NaOH to pH > 12, and extract with dichloromethane (3 × 20 mL). Dry the DCM layer over Na₂SO₄ and evaporate to yield the pure (2,3-dihydro-1H-inden-1-yl)methylamine as a pale oil.
Experimental Workflow Validation
Figure 2: Step-by-step experimental workflow highlighting self-validating checkpoints.
Analytical Characterization & Troubleshooting
-
¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic diastereotopic protons of the -CH₂-NH₂ group. They typically appear as a complex multiplet around 2.80 - 3.00 ppm. The benzylic methine proton (C1-H of the indane ring) will appear as a multiplet around 3.20 ppm. A broad singlet around 1.50 ppm (exchangeable with D₂O) confirms the -NH₂ protons.
-
Troubleshooting Emulsions: If the Fieser workup does not yield a granular white solid (i.e., it remains a gray sludge), the THF likely contained too much water prior to the quench, or the stirring was insufficient. Add a small amount of anhydrous MgSO₄ to the stirring mixture to help agglomerate the salts before filtration.
-
Storage: Primary amines are prone to atmospheric oxidation and carbamate formation (reaction with CO₂). Store the final oil under Argon at -20 °C, or immediately convert it to a stable hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine.
References
-
PubChem Compound Summary for CID 14348692: (2,3-dihydro-1H-inden-1-yl)methanamine. National Center for Biotechnology Information. URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. The Journal of Organic Chemistry. URL:[Link]
- New method for synthesis of fenfluramine (EP3170807B1): European Patent Office. (Details the industrial avoidance of secondary amines via oxime intermediates and LiAlH₄ reduction).
Reductive amination protocol for 1-formylindane with methylamine
This Application Note is designed as a comprehensive technical guide for the reductive amination of 1-formylindane (Indane-1-carbaldehyde) with methylamine. It prioritizes the Sodium Triacetoxyborohydride (STAB) protocol due to its high chemoselectivity, safety profile, and operational simplicity compared to traditional cyanoborohydride or hydrogenation methods.
Protocol for the Reductive Amination of 1-Formylindane with Methylamine via Sodium Triacetoxyborohydride (STAB)
Abstract & Scope
This document details the optimized synthetic protocol for the preparation of N-methyl-1-(indan-1-yl)methanamine via the direct reductive amination of indane-1-carbaldehyde (1-formylindane) using sodium triacetoxyborohydride (STAB).
The indane scaffold is a privileged structure in medicinal chemistry, serving as a core for various CNS-active agents (e.g., Rasagiline analogs) and monoamine transporter inhibitors. This protocol addresses specific challenges associated with this transformation, including the volatility of methylamine and the minimization of dialkylation byproducts.
Key Advantages of this Protocol:
-
Chemoselectivity: STAB reduces the intermediate imine/iminium species faster than the aldehyde, minimizing direct reduction to the alcohol (1-indanylmethanol).
-
Safety: Avoids the use of toxic sodium cyanoborohydride (
) or high-pressure hydrogenation equipment. -
Self-Validating Purification: Includes a downstream acid-base extraction workflow that ensures high purity without immediate column chromatography.
Reaction Mechanism & Pathway
The reaction proceeds via a direct reductive amination mechanism.[1][2][3] The aldehyde condenses with methylamine to form a hemiaminal, which dehydrates to the imine (Schiff base). STAB, being a mild hydride donor, selectively reduces the protonated imine (iminium ion) to the secondary amine.
Figure 1: Mechanistic Pathway
Caption: Mechanistic flow from aldehyde condensation to selective hydride transfer. STAB ensures reduction occurs only after imine formation.
Experimental Design & Critical Parameters
3.1 Reagent Stoichiometry
Precise stoichiometry is vital to prevent over-alkylation (formation of the tertiary amine).
| Component | Role | Equiv. | Notes |
| Indane-1-carbaldehyde | Limiting Reagent | 1.0 | Substrate.[1][4][5] |
| Methylamine (2M in THF) | Amine Source | 1.2 - 1.5 | Slight excess drives imine equilibrium. Use THF solution to avoid water (from aq. solutions) or solubility issues (from HCl salts). |
| STAB | Reducing Agent | 1.4 - 1.6 | Added after imine formation equilibrium is established (approx. 30-60 min). |
| Acetic Acid (AcOH) | Catalyst | 1.0 | Optional. Promotes imine formation and buffers the basicity of methylamine. |
| Dichloromethane (DCM) | Solvent | 10-20 vol | Anhydrous. 1,2-Dichloroethane (DCE) is a viable alternative. |
3.2 Key Considerations
-
Solvent Choice: While 1,2-Dichloroethane (DCE) is the historical standard for STAB reactions [1], Dichloromethane (DCM) is recommended here for its lower toxicity and easier removal.
-
Order of Addition: Pre-mixing the aldehyde and amine allows the imine to form.[1] Adding STAB immediately can lead to direct reduction of the aldehyde to the alcohol.
-
Moisture Control: STAB is moisture-sensitive. Use anhydrous solvents and flame-dried glassware under nitrogen/argon.
Detailed Protocol
Phase A: Imine Formation
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with Indane-1-carbaldehyde (1.0 equiv) and anhydrous DCM (concentration ~0.1 M).
-
Amine Addition: Add Methylamine (2M in THF) (1.3 equiv) dropwise via syringe at room temperature (20-25°C).
-
Note: If using Methylamine HCl salt, add 1.3 equiv of Et3N to free-base it in situ, but the THF solution is cleaner.
-
-
Catalysis (Optional): Add Acetic Acid (1.0 equiv). This is recommended if the reaction is sluggish, but for unhindered primary amines, it is often unnecessary.
-
Equilibration: Stir the mixture at room temperature for 45–60 minutes . This ensures maximum conversion to the imine intermediate.
Phase B: Reduction
-
Reagent Addition: Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, then add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours .
-
Monitoring: Monitor by TLC or LC-MS. The imine intermediate may be visible; look for the disappearance of the aldehyde peak.
-
Phase C: Workup & Purification (Self-Validating System)
The following "Acid-Base Extraction" workflow is a self-validating purification method. It separates the product (basic amine) from neutral impurities (unreacted aldehyde, alcohol byproduct) without chromatography.
Figure 2: Purification Workflow
Caption: Acid-Base extraction logic. This workflow isolates the amine product from non-basic impurities.
Step-by-Step Workup:
-
Quench: Carefully add saturated aqueous
to the reaction mixture. Gas evolution ( ) will occur; stir until bubbling ceases. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x). Combine organic layers.
-
Acid Wash (Critical): Extract the combined organic layer with 1M HCl (2 x).
-
Logic: The product (amine) protonates and moves to the aqueous layer. Impurities (aldehyde, alcohol) remain in the DCM.
-
Discard the organic layer (or save for recovery of starting material).
-
-
Basification: Cool the acidic aqueous layer and basify with 4M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.
-
Final Extraction: Extract the basic aqueous layer with DCM (3 x).
-
Drying: Dry the combined organics over anhydrous
, filter, and concentrate in vacuo. -
Result: The residue is usually the pure secondary amine. If necessary, convert to HCl salt for storage (add HCl in ether/dioxane).
Expected Analytical Data
-
Physical State: Pale yellow oil (free base) or white solid (HCl salt).
-
1H NMR (CDCl3, 400 MHz):
-
Indane benzylic proton (C1-H): Multiplet ~3.2–3.5 ppm.
-
Methylene bridge (-CH2-N): Doublet or multiplet ~2.6–2.9 ppm.
-
N-Methyl group (-NH-CH3): Singlet ~2.4–2.5 ppm.
-
Aromatic protons: 7.1–7.4 ppm.
-
-
Mass Spectrometry (ESI+): [M+H]+ peak corresponding to MW ~161.25.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]
-
BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (General reductive amination workflow validation).
-
Sigma-Aldrich. Application Note – Reductive Amination. (General stoichiometry and solvent guidelines).
Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for 1-formylindane, methylamine, and STAB before commencing work. STAB releases acetic acid upon reaction; adequate ventilation is required.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
Application Notes & Protocols: A Detailed Guide to the Synthesis of N-methyl-1-indanylmethylamine via 1-Chloromethylindane
Abstract: This document provides a comprehensive, in-depth technical guide for the synthesis of N-methyl-1-indanylmethylamine, a valuable amine for research and development in medicinal chemistry and materials science. The described synthetic pathway proceeds through two principal stages: the preparation of the key intermediate, 1-chloromethylindane, from 1-indanemethanol, and its subsequent reaction with methylamine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and critical safety information.
Introduction and Strategic Overview
N-methyl-1-indanylmethylamine is a substituted indane derivative of interest as a building block in the synthesis of more complex molecular architectures. The indane scaffold is a privileged structure in medicinal chemistry, and modifications at the 1-position can significantly influence pharmacological activity. The synthetic route detailed herein is a robust and scalable method that relies on fundamental, well-established organic transformations.
The overall synthesis is approached in two distinct, sequential phases:
-
Phase I: Synthesis of 1-Chloromethylindane. This phase involves the conversion of a commercially available and stable precursor, 1-indanemethanol, into the more reactive alkyl chloride intermediate. This is a critical step, as the purity of the 1-chloromethylindane directly impacts the efficiency and outcome of the subsequent amination reaction.
-
Phase II: Nucleophilic Substitution with Methylamine. This is the core amine-forming step, where 1-chloromethylindane is reacted with methylamine to yield the target compound, N-methyl-1-indanylmethylamine. Careful control of reaction conditions is paramount to ensure high yield and minimize the formation of byproducts.
The logical flow of this synthesis is depicted below.
Figure 1: Overall two-phase synthetic pathway.
Phase I: Preparation of 1-Chloromethylindane
Mechanistic Principle
The conversion of a primary alcohol to an alkyl chloride is a cornerstone reaction in organic synthesis. While several reagents can accomplish this transformation (e.g., HCl, PCl₃, PCl₅), thionyl chloride (SOCl₂) is often preferred in a laboratory setting for its efficacy and the volatile nature of its byproducts (SO₂ and HCl gas), which simplifies purification. The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, often with inversion of configuration (Sₙi mechanism), although the presence of a base like pyridine can favor an Sₙ2 pathway.
Experimental Protocol: Synthesis of 1-Chloromethylindane
Warning: This procedure involves thionyl chloride, which is highly corrosive and reacts violently with water. It also releases toxic HCl and SO₂ gases. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
Table 1: Reagents and Materials for 1-Chloromethylindane Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-Indanemethanol | 148.20 | 10.0 g | 67.5 | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 | 7.0 mL (11.5 g) | 96.7 | 1.4 eq. |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Anhydrous, reaction solvent |
| Pyridine (anhydrous) | 79.10 | 0.5 mL | 6.2 | Catalyst |
| Saturated NaHCO₃ solution | - | ~100 mL | - | For quenching and washing |
| Brine | - | ~50 mL | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5-10 g | - | For drying organic phase |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-indanemethanol (10.0 g, 67.5 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.
-
Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Add a catalytic amount of anhydrous pyridine (0.5 mL) to the stirred solution.
-
Reagent Addition: In a separate, dry dropping funnel, place thionyl chloride (7.0 mL, 96.7 mmol) dissolved in 50 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (HCl, SO₂) will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed.
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
CAREFULLY and SLOWLY quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases. This step is highly exothermic and will release CO₂ gas.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally, brine (50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The resulting crude oil is typically of sufficient purity for the next step. If necessary, further purification can be achieved via vacuum distillation. The product should be a clear, colorless to pale yellow oil.
-
Expected Yield: 90-95%
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and GC-MS.
-
Phase II: Synthesis of N-methyl-1-indanylmethylamine
Mechanistic Principle
This reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction. Methylamine, acting as the nucleophile, attacks the electrophilic carbon atom bonded to the chlorine. The chloride ion serves as the leaving group. To favor the formation of the desired secondary amine and prevent over-alkylation (formation of the tertiary amine), an excess of methylamine is typically used. The addition of a mild base, such as potassium carbonate, can help to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Amination of 1-Chloromethylindane
Warning: Methylamine is a flammable, corrosive, and toxic gas that causes severe skin and eye damage and may cause respiratory irritation.[1][2][3][4] It is often supplied as a solution in water or an organic solvent. All handling must be conducted in a well-ventilated chemical fume hood with appropriate PPE.[1][2][4] If using a pressure vessel, ensure it is properly rated and operated by trained personnel.
Table 2: Reagents and Materials for N-methyl-1-indanylmethylamine Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-Chloromethylindane | 166.65 | 10.0 g | 50.0 | Starting Material (from Phase I) |
| Methylamine (40% solution in H₂O) | 31.06 | 23.3 mL | 300 | 6.0 eq. Highly corrosive.[1] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.4 g | 75.0 | 1.5 eq. Base |
| Acetonitrile (MeCN) | 41.05 | 150 mL | - | Reaction Solvent |
| Diethyl Ether or Ethyl Acetate | - | ~200 mL | - | For extraction |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | For acid-base extraction |
| 1 M Sodium Hydroxide (NaOH) | - | As needed | - | For basification |
| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10-15 g | - | For drying |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 1-chloromethylindane (10.0 g, 50.0 mmol), potassium carbonate (10.4 g, 75.0 mmol), and acetonitrile (150 mL).
-
Reagent Addition: To the vigorously stirred suspension, add the methylamine solution (23.3 mL, 300 mmol) at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS until the starting chloride has been consumed.
-
Work-up and Extraction:
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.
-
Dissolve the residue in diethyl ether (or ethyl acetate, 150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then brine (50 mL).
-
-
Acid-Base Purification:
-
Extract the organic layer with 1 M HCl (3 x 50 mL). The basic amine product will move into the acidic aqueous layer, leaving neutral organic impurities behind.
-
Combine the acidic aqueous extracts. Cool this aqueous layer in an ice bath and slowly basify by adding 1 M NaOH until the pH is >10 (check with pH paper). The product will separate, often as an oil.[5]
-
Extract the now basic aqueous layer with fresh diethyl ether (3 x 75 mL).[5]
-
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent using a rotary evaporator to yield the purified product.
-
Final Purification and Characterization: The product can be further purified by vacuum distillation if required.
-
Expected Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, FT-IR, and GC-MS.
-
Expected Analytical Data for N-methyl-1-indanylmethylamine
-
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons of the indane ring (δ ~7.1-7.3 ppm, 4H), the benzylic proton at the 1-position (multiplet), the aliphatic protons of the five-membered ring (multiplets), the CH₂ group adjacent to the nitrogen (doublet of doublets), the N-H proton (broad singlet, ~1.5-2.5 ppm), and the N-methyl group (singlet, δ ~2.4 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expect distinct signals for the aromatic carbons, the aliphatic carbons of the indane ring, the C-N carbon, and the N-methyl carbon (δ ~36 ppm).
-
FT-IR (KBr): Look for characteristic peaks for N-H stretching (a broad peak around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), and C-N stretching (~1020-1250 cm⁻¹).[6]
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 175.26, along with characteristic fragmentation patterns.[7]
Integrated Experimental Workflow
The entire process from starting material to final, purified product can be visualized as a continuous workflow.
Figure 2: Step-by-step experimental workflow diagram.
Comprehensive Safety Assessment
Executing this synthesis safely requires a thorough understanding of the hazards associated with the reagents and procedures.
-
Chemical Hazards:
-
Thionyl Chloride (SOCl₂): Acutely toxic, corrosive, and a lachrymator. Reacts violently with water, alcohols, and bases. All manipulations must be in a fume hood.
-
Methylamine (CH₃NH₂): Extremely flammable gas or liquid solution.[2] Causes severe skin burns and eye damage.[1][4] Harmful if inhaled, causing respiratory irritation.[2][3][4] Use in a well-ventilated fume hood away from ignition sources.[2]
-
1-Chloromethylindane: As an alkylating agent, it should be considered a potential irritant and lachrymator. Avoid skin and eye contact.
-
Solvents (DCM, Acetonitrile, Ether): Are volatile and flammable (acetonitrile, ether). DCM is a suspected carcinogen. Minimize inhalation and skin contact.
-
-
Procedural Hazards:
-
Exothermic Reactions: Both the chlorination and amination steps can be exothermic, particularly during the quenching of thionyl chloride. Maintain cooling and slow, controlled addition of reagents.
-
Gas Evolution: The chlorination step produces large volumes of toxic HCl and SO₂ gas. The quenching step produces CO₂. Ensure adequate ventilation to prevent pressure buildup and exposure.
-
Pressure: If using anhydrous methylamine or heating the reaction above the solvent's boiling point in a sealed vessel, a pressure-rated reactor must be used.
-
-
Required Personal Protective Equipment (PPE):
-
Splash-proof safety goggles (or a face shield in addition to goggles).
-
Flame-resistant lab coat.
-
Chemically resistant gloves (e.g., nitrile for incidental contact, with heavier butyl or neoprene gloves for handling concentrated corrosives like methylamine solution).[1]
-
Ensure a safety shower and eyewash station are immediately accessible.[8]
-
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
SIAD S.p.A. (2023). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
Linde Gas GmbH. (2017). SAFETY DATA SHEET Methylamine, anhydrous. Retrieved from [Link]
-
Airgas. (2025). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
Pilot Chemical Company. (2020). SAFETY DATA SHEET. Retrieved from [Link]
-
CPAchem Ltd. (2023). Material safety data sheet. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses, Inc. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. siadmi.com [siadmi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. produkte.linde-gas.at [produkte.linde-gas.at]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aniline, N-methyl- [webbook.nist.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Reagents and Protocols for the Methylation of 1-(aminomethyl)indane
[1]
Executive Summary & Strategic Analysis
The methylation of 1-(aminomethyl)indane (C₁₀H₁₃N) is a critical transformation in medicinal chemistry, particularly in the synthesis of CNS-active agents structurally related to Rasagiline and other aminoindane derivatives. The primary amine moiety attached to the methylene bridge presents a classic challenge in organic synthesis: controlling selectivity. [1]
While the indane core provides steric bulk, the primary amine remains highly nucleophilic. Direct alkylation with simple electrophiles (e.g., methyl iodide) typically results in an uncontrollable mixture of mono-methylated, di-methylated, and quaternary ammonium species due to the "polyalkylation effect" (where the product is more nucleophilic than the starting material).
This guide provides three distinct, validated protocols tailored to specific development needs:
-
Protocol A (High Fidelity): Protection/Deprotection strategy for guaranteed mono-methylation (Ideal for SAR/MedChem).[1]
-
Protocol B (Scalable): Reductive amination for rapid access to mono/di-methyl derivatives (Ideal for Process Dev).
-
Protocol C (Exhaustive): Eschweiler-Clarke for selective dimethylation.[1]
Decision Framework: Reagent Selection
The choice of reagent must be dictated by the desired substitution pattern and the scale of the reaction.[1]
Figure 1: Decision tree for selecting the appropriate methylation strategy based on target product and scale.
Comparative Analysis of Reagents
| Reagent System | Target Product | Selectivity | Atom Economy | Toxicity/Safety | Primary Utility |
| Boc₂O / NaH / MeI | Mono-methyl | Excellent (>98%) | Low (Multi-step) | High (MeI is carcinogen) | MedChem / SAR Library generation |
| HCHO / NaCNBH₃ | Mono/Di (Tunable) | Moderate (70-85%) | High | Moderate (HCN risk if acidic) | Process Chemistry / Scale-up |
| HCHO / HCOOH | Dimethyl | High (>95%) | High | Low (Corrosive) | Synthesis of tertiary amines |
| DMC (Dimethyl Carbonate) | Mono-methyl | Moderate | Excellent (Green) | Low | Green Chemistry initiatives |
Detailed Experimental Protocols
Protocol A: High-Fidelity Monomethylation (Protection Strategy)
Objective: Synthesis of N-methyl-1-(aminomethyl)indane with zero contamination from dimethyl or quaternary byproducts. Mechanism: Carbamatation reduces nucleophilicity, allowing controlled deprotonation and alkylation.
Reagents:
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Hydride (NaH, 60% dispersion in oil)
-
Methyl Iodide (MeI)
-
Trifluoroacetic acid (TFA)
-
Solvents: DCM, DMF (Anhydrous)
Step-by-Step Methodology:
-
Boc Protection:
-
Dissolve 1-(aminomethyl)indane (1.0 eq) in DCM (0.2 M).
-
Add Et₃N (1.5 eq) followed by Boc₂O (1.1 eq) at 0°C.
-
Stir at RT for 2 hours. Wash with 1N HCl, brine, dry over Na₂SO₄, and concentrate.
-
Checkpoint: Verify formation of tert-butyl (indan-1-ylmethyl)carbamate by LCMS.
-
-
Methylation:
-
Dissolve the Boc-intermediate in anhydrous DMF (0.2 M) under N₂.
-
Cool to 0°C. Carefully add NaH (1.2 eq). Caution: H₂ gas evolution.[1]
-
Stir for 30 min to ensure deprotonation.
-
Quench with water, extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc).
-
-
Deprotection:
Protocol B: Reductive Amination (Tunable Selectivity)
Objective: Direct synthesis of mono- or dimethyl derivatives using formaldehyde. Mechanism: Formation of imine/iminium species followed by irreversible hydride reduction.[1][3]
Reagents:
-
Paraformaldehyde (Solid source of HCHO)
-
Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB)
-
Acetic Acid (AcOH)
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Preparation:
-
Dissolve 1-(aminomethyl)indane (1.0 eq) in MeOH.
-
For Mono-methylation: Add Paraformaldehyde (0.9 - 1.0 eq). Crucial: Do not use excess.
-
For Di-methylation: Add Paraformaldehyde (3.0+ eq).[1]
-
-
Imine Formation:
-
Add catalytic AcOH (1-2 drops) to adjust pH to ~6.[1]
-
Stir for 1-2 hours at RT (allows equilibrium of hemiaminal/imine).
-
-
Reduction:
-
Workup:
Protocol C: Eschweiler-Clarke (Selective Dimethylation)
Objective: Exhaustive methylation to the tertiary amine without quaternization.[1] Mechanism: Thermal reduction of the iminium ion by formate, releasing CO₂.
Reagents:
-
Formaldehyde (37% aq.[1] solution)
-
Formic Acid (98%)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a round-bottom flask, mix 1-(aminomethyl)indane (1.0 eq) with Formic Acid (5.0 eq).
-
Cool to 0°C and add Formaldehyde (37% aq, 2.2 eq).
-
-
Reflux:
-
Heat the mixture to reflux (approx. 100°C) for 4-12 hours.
-
Observation: CO₂ evolution will be observed. The reaction is driven to completion by gas evolution.[1]
-
-
Workup:
Mechanistic Pathways & Troubleshooting
Understanding the mechanism is vital for troubleshooting selectivity issues.[1]
Figure 2: Mechanistic pathway showing the progression from primary to tertiary amine.[1] Controlling the Mono -> Iminium step is key for selectivity.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Over-methylation (Mono target) | Excess HCHO or too high temperature | Use Protocol A (Boc) or strictly control HCHO stoichiometry (0.9 eq) and add slowly at 0°C. |
| Low Yield (Reductive Amination) | Incomplete imine formation | Add dehydrating agent (molecular sieves) or extend pre-reduction stir time. |
| Boron Emulsions | Complexation with amine | Quench with aqueous NaOH and stir vigorously for 30 mins before extraction.[1] |
| Quaternization | Use of MeI without base control | Switch to Reductive Amination or Eschweiler-Clarke (which cannot quaternize).[1] |
References
-
Eschweiler-Clarke Reaction Overview. Name-Reaction.com. A standard protocol for the methylation of primary amines to tertiary amines using formaldehyde and formic acid.[1][3][5][6] [Link]
-
Selective Monomethylation of Amines. Angewandte Chemie Int. Ed. (2018).[1][7][8] Discusses catalytic methods for selective monomethylation using methanol, relevant for green chemistry adaptations. [Link]
-
Synthesis of N-Methylamines. Organic Chemistry Portal. Database of various transformation protocols for amine methylation including protecting group strategies. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 5. name-reaction.com [name-reaction.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. neb.com [neb.com]
- 8. Selective Monomethylation of Amines with Methanol as the C1 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Eschweiler-Clarke Methylation of 1-Indanylmethanamine
Executive Summary & Pharmacological Context
The N-methylation of primary amines is a critical transformation in drug development, often utilized to modulate a compound's lipophilicity, alter its pKa, and enhance blood-brain barrier (BBB) permeability—a phenomenon frequently referred to as the "magic methyl effect."
For benzylic-adjacent aliphatic amines such as 1-indanylmethanamine (1-(aminomethyl)indane), traditional alkylation with methyl iodide often leads to over-alkylation and the formation of undesired quaternary ammonium salts. The Eschweiler-Clarke methylation provides an elegant, highly selective alternative. By utilizing excess formaldehyde and formic acid, this reductive amination protocol exclusively converts primary and secondary amines to their corresponding tertiary amines without the risk of quaternization[1].
This application note details the mechanistic causality, quantitative parameters, and a self-validating experimental protocol for the synthesis of N,N-dimethyl-1-indanylmethanamine .
Mechanistic Rationale: The Causality of Reagent Selection
The Eschweiler-Clarke reaction is a specialized variant of the Leuckart reaction[2], first described by Wilhelm Eschweiler in 1905[3] and expanded by Hans Thacher Clarke in 1933[4]. The protocol relies on a finely tuned interplay between formaldehyde (the carbon source) and formic acid (the acid catalyst and reducing agent).
-
Imine Formation: The primary amine (1-indanylmethanamine) condenses with formaldehyde to form a hemiaminal, which dehydrates into an imine intermediate[1].
-
Protonation & Activation: Formic acid protonates the imine, generating a highly electrophilic iminium ion.
-
Hydride Transfer (The Irreversible Step): The formate anion donates a hydride to the iminium carbon. This concerted transfer releases carbon dioxide (CO₂) gas, rendering the reduction step thermodynamically irreversible[1].
-
Secondary to Tertiary Conversion: The resulting secondary amine undergoes a second cycle of condensation and reduction to form the final tertiary amine[5].
Why does the reaction stop at the tertiary amine? Quaternization is mechanistically impossible under these conditions. A tertiary amine lacks the N-H bond required to form a stable iminium ion with formaldehyde, preventing the requisite hydride transfer from taking place[1].
Figure 1: Mechanistic pathway of the Eschweiler-Clarke methylation of 1-indanylmethanamine.
Experimental Design & Quantitative Parameters
To drive the equilibrium toward the tertiary amine and suppress the accumulation of the secondary amine intermediate, a significant molar excess of both formaldehyde and formic acid is required[5].
Table 1: Reaction Stoichiometry (10 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Density / Concentration |
| 1-Indanylmethanamine | 147.22 | 1.0 eq | 1.47 g | Pure (Free base) |
| Formaldehyde (aq) | 30.03 | 5.0 eq | 3.72 mL | 37% w/w (1.09 g/mL) |
| Formic Acid (aq) | 46.03 | 7.0 eq | 3.00 mL | 88% w/w (1.22 g/mL) |
Note: The reaction is performed neat (without additional organic solvent), utilizing the aqueous reagents as the reaction medium.
Step-by-Step Protocol: A Self-Validating Workflow
The following methodology is designed as a self-validating system. By observing specific physical changes (temperature shifts, gas evolution, pH), the scientist can verify the success of each step in real-time.
Phase 1: Setup and Exothermic Addition
-
Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Crucial: Ensure the system is open to an inert gas bubbler (e.g., N₂ or Ar) to safely vent the CO₂ generated during the reaction.
-
Cooling: Add 1-indanylmethanamine (1.47 g, 10 mmol) to the flask and cool to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add 88% formic acid (3.00 mL, 70 mmol) dropwise via syringe.
-
Causality: The acid-base neutralization to form the amine formate salt is highly exothermic. Controlling this temperature prevents the premature volatilization of the subsequently added formaldehyde.
-
-
Formaldehyde Addition: Once the mixture has cooled back to 0 °C, add 37% aqueous formaldehyde (3.72 mL, 50 mmol) dropwise.
Phase 2: Reflux and Reduction
-
Heating: Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (approx. 100 °C internal temperature) using an oil bath or heating mantle.
-
Self-Validation (Monitoring): Observe the reaction for 12–16 hours. You will see continuous bubbling as CO₂ is liberated during the hydride transfer step. The cessation of gas evolution is a reliable visual indicator that the reduction is complete.
Phase 3: Quench, Basification, and Isolation
-
Cooling: Remove the heat source and allow the reaction to cool to room temperature.
-
Basification: Transfer the mixture to a beaker. Slowly add 20% NaOH (aq) dropwise while stirring until the pH exceeds 10.
-
Causality & Validation: Under acidic conditions, the product exists as a highly water-soluble formate salt. Basification deprotonates the tertiary amine, rendering it lipophilic. You must verify the pH with indicator paper; extracting at pH < 10 will result in zero organic recovery.
-
-
Extraction: Transfer the basic mixture to a separatory funnel. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 × 15 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated NaCl (brine) (1 × 20 mL). Dry the organic phase over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield crude N,N-dimethyl-1-indanylmethanamine as a pale yellow oil.
Figure 2: Step-by-step experimental workflow for the reductive methylation process.
Troubleshooting & Process Optimization
Table 2: Troubleshooting Guide
| Observation / Issue | Probable Causality | Corrective Action |
| Incomplete conversion (Presence of 2° amine) | Insufficient formaldehyde/formic acid ratio, or premature termination of reflux. | Ensure a minimum of 5.0 eq of CH₂O and HCOOH. Extend reflux time until CO₂ bubbling completely stops. |
| Vigorous bumping or foaming during heating | Extremely rapid CO₂ evolution due to fast heating rate. | Lower the heating rate. Ensure the reaction volume occupies less than 1/3 of the flask's total volume. |
| Low product yield after extraction | Incomplete basification; product remains trapped as a water-soluble salt. | Re-check the aqueous layer with pH paper. Add additional NaOH until pH > 10, then re-extract. |
References
1.[1] Wikipedia. "Eschweiler–Clarke reaction". URL: [Link] 2.[4] Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). "The Action of Formaldehyde on Amines and Amino Acids". Journal of the American Chemical Society, 55(11), 4571-4587. URL: [Link] 3.[5] Pine, S. H., & Sanchez, B. L. (1971). "Formic acid-formaldehyde methylation of amines". The Journal of Organic Chemistry, 36(6), 829-832. URL: [Link] 4.[2] Wikipedia. "Leuckart reaction". URL: [Link] 5.[3] Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd". Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. URL: [Link]
Sources
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- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
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Application Note & Protocol: Solvent Selection for Nucleophilic Substitution of Indanyl Methyl Halides
For: Researchers, scientists, and drug development professionals.
Abstract
The nucleophilic substitution of indanyl methyl halides represents a critical transformation in the synthesis of various pharmacologically active molecules. The indanyl scaffold, being a benzylic-like system, is poised at the mechanistic crossroads of SN1 and SN2 pathways. The choice of solvent is the most powerful tool a chemist has to direct this reaction toward a desired outcome, influencing not only the reaction rate but also the product distribution and stereochemistry. This guide provides a comprehensive framework for rational solvent selection, blending theoretical principles with practical, field-proven protocols to empower researchers in optimizing these crucial reactions.
Introduction: The Indanyl System's Mechanistic Dichotomy
The 1-indanyl methyl halide system is a secondary, benzylic-like electrophile. This structure possesses unique characteristics that create a delicate balance between competing substitution mechanisms:
-
SN2 Pathway: Favored by strong nucleophiles and hindered by steric bulk around the reaction center. The reaction proceeds in a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of stereochemistry.[1][2]
-
SN1 Pathway: Favored by the formation of a stable carbocation intermediate. The benzylic position of the indanyl system provides resonance stabilization to the potential carbocation, making this pathway highly accessible.[1][3][4] This pathway proceeds in two steps and results in a racemic mixture of products if the starting material is chiral.[1]
The solvent plays a paramount role in stabilizing or destabilizing the transition states and intermediates of these pathways, effectively acting as the switch that dictates the dominant mechanism.[5][6]
Mechanistic Considerations & The Role of the Solvent
The fundamental principle of solvent selection lies in understanding how a solvent interacts with the species involved in the rate-determining step of each pathway.
The SN1 Pathway: Stabilizing Charged Intermediates
The rate-determining step of an SN1 reaction is the formation of the carbocation intermediate.[2][5] Therefore, solvents that stabilize this charged intermediate and the departing anionic leaving group will accelerate the SN1 reaction.[5][6][7]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol, Acetic Acid): These are the solvents of choice for promoting SN1 reactions.[1][8][9]
-
Carbocation Stabilization: The solvent's high polarity (indicated by a high dielectric constant) effectively solvates and stabilizes the carbocation intermediate through dipole-dipole interactions.[7][10][11]
-
Leaving Group Stabilization: The protic nature (availability of acidic protons) allows these solvents to form hydrogen bonds with the leaving group (e.g., Br⁻, Cl⁻), stabilizing the developing negative charge in the transition state and the resulting anion.[8][12]
-
Nucleophile Attenuation: These solvents also hydrogen-bond with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity.[8][12][13] This is beneficial for the SN1 pathway, as it disfavors the competing SN2 reaction and allows weaker nucleophiles (including the solvent itself in what is known as a solvolysis reaction) to participate.[5][14][15]
-
The SN2 Pathway: Unleashing the Nucleophile
The SN2 reaction rate is dependent on the concentrations of both the substrate and the nucleophile in a single, concerted step.[4] The key to accelerating this pathway is to use a solvent that dissolves the reactants but leaves the nucleophile as "free" and reactive as possible.[16]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These are the ideal solvents for promoting SN2 reactions.[1][9][13]
-
Enhanced Nucleophilicity: Polar aprotic solvents possess strong dipoles that can effectively solvate the counter-ion (cation) of the nucleophilic salt (e.g., Na⁺ in NaCN).[12] However, they lack acidic protons and cannot hydrogen-bond with the anionic nucleophile.[8][12][13] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the rate of the SN2 reaction.[2][12] For instance, the rate of an SN2 reaction with cyanide can be thousands of times faster in acetonitrile (MeCN) than in methanol (MeOH).[8]
-
Solubility: Their polarity is sufficient to dissolve both the organic substrate and the ionic nucleophile, which is a prerequisite for any reaction.[9][16]
-
Visualizing the Competing Pathways
The choice of solvent directly influences the energy landscape of the reaction, tipping the balance in favor of one mechanism over the other.
Caption: Competing SN1 and SN2 pathways for indanyl methyl halides.
Practical Guide to Solvent Selection
Solvent Property Data
A quantitative understanding of solvent properties is essential for making an informed choice. The dielectric constant (ε) is a good measure of a solvent's polarity and its ability to stabilize charged species.
| Solvent | Class | Dielectric Constant (ε) at 25°C | Boiling Point (°C) | Key Characteristics |
| Water | Polar Protic | 80.1 | 100 | Highly polar, excellent for SN1, can act as nucleophile.[17][18] |
| Methanol | Polar Protic | 32.7 | 65 | Good for SN1, common solvolysis agent.[17][19] |
| Ethanol | Polar Protic | 24.5 | 78 | Standard choice for SN1/solvolysis reactions.[18][19] |
| Acetic Acid | Polar Protic | 6.15 | 118 | Protic, moderately polar, often used in solvolysis studies.[19] |
| DMSO | Polar Aprotic | 46.7 | 189 | Highly polar, excellent for SN2, high boiling point.[17][19] |
| DMF | Polar Aprotic | 36.7 | 153 | Excellent for SN2, high boiling point.[17] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Excellent for SN2, relatively low boiling point, easy to remove.[17][19] |
| Acetone | Polar Aprotic | 20.7 | 56 | Good for SN2, very low boiling point.[17][19] |
| THF | Polar Aprotic | 7.58 | 66 | Moderately polar, common SN2 solvent.[17][19] |
| Dichloromethane | Polar Aprotic | 8.93 | 40 | Less polar, can be used for SN2, low boiling point.[17][19] |
| Toluene | Nonpolar | 2.38 | 111 | Generally a poor choice for substitution reactions due to insolubility of ionic nucleophiles.[20] |
| Hexane | Nonpolar | 1.88 | 69 | Unsuitable for nucleophilic substitution reactions.[20] |
Data sourced from multiple chemical property databases.[17][18][19][20][21]
A Decision-Making Framework
This logical flow can guide the initial solvent choice based on the desired reaction outcome.
Caption: Decision tree for initial solvent selection.
Experimental Protocol: Solvent Screening
A systematic screening process is the most reliable method to identify the optimal solvent for a specific substrate and nucleophile combination.[22][23]
Objective
To determine the effect of different solvent classes on the reaction rate and product distribution for the reaction of 1-indanyl methyl bromide with sodium azide.
Materials & Reagents
-
1-Indanyl methyl bromide (Substrate)
-
Sodium azide (NaN₃, Nucleophile)
-
Internal Standard (e.g., Dodecane)
-
Solvents (Anhydrous): Ethanol (EtOH), Acetonitrile (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Reaction vials with septa (e.g., 4 mL)
-
Stir bars
-
Heating block or oil bath
-
GC-MS or HPLC for analysis
Experimental Workflow
Caption: Workflow for a parallel solvent screening experiment.
Step-by-Step Procedure
-
Preparation: Prepare a stock solution of 1-indanyl methyl bromide (1.0 mmol) and dodecane (0.5 mmol) in a minimal amount of a non-interfering solvent like dichloromethane.
-
Reaction Setup: To each of the four labeled 4 mL vials, add sodium azide (1.5 mmol, 1.5 equiv.) and a small stir bar.
-
Solvent Addition: Add 2.0 mL of the designated anhydrous solvent (EtOH, MeCN, DMF, THF) to each respective vial.
-
Equilibration: Place the vials in a pre-heated block at 50°C and allow them to stir for 15 minutes to equilibrate.
-
Initiation: Using a syringe, add an equal volume of the substrate stock solution to each vial. Start the timer (t=0).
-
Monitoring: At predetermined time intervals (e.g., 1, 4, 12, and 24 hours), withdraw a small aliquot (~50 µL) from each reaction mixture.
-
Quenching & Workup: Immediately quench each aliquot in a separate vial containing 1 mL of water. Extract the organic components with 1 mL of ethyl acetate. Vortex and allow the layers to separate.
-
Analysis: Analyze the organic layer of each quenched sample by GC-MS or HPLC to determine the ratio of starting material to product, relative to the internal standard.
Data Interpretation & Hypothetical Results
The analysis will yield data on both reaction rate (% conversion over time) and selectivity.
| Solvent | Class | % Conversion (4h) | SN2 Product : SN1/E1 Byproducts (Ratio) | Interpretation |
| DMF | Polar Aprotic | >95% | >99 : 1 | Optimal for SN2. Rapid conversion to the desired azide product with minimal side reactions. |
| MeCN | Polar Aprotic | 85% | >99 : 1 | Excellent for SN2. Clean reaction, slightly slower than DMF but easier to remove. |
| THF | Polar Aprotic | 30% | 95 : 5 | Moderate for SN2. Lower polarity leads to a significantly slower rate. |
| EtOH | Polar Protic | 60% | 10 : 90 | Promotes SN1/E1. Significant formation of the ethyl ether (solvolysis) and elimination byproducts. The desired SN2 product is minor. |
Conclusion
The selection of a solvent for the nucleophilic substitution of indanyl methyl halides is a critical decision that dictates the mechanistic pathway and ultimate success of the reaction. A clear understanding of the substrate's nature and the desired outcome (stereochemical inversion vs. racemization) allows for a rational initial choice between polar aprotic and polar protic solvents. Polar aprotic solvents like DMF and acetonitrile are superior for promoting the SN2 pathway by enhancing nucleophile reactivity.[8][9][13] Conversely, polar protic solvents such as ethanol and water facilitate the SN1 pathway by stabilizing the key carbocation intermediate.[5][8][10] Systematic experimental screening, as outlined in this guide, remains the definitive method for optimizing reaction conditions, ensuring high yield, and minimizing unwanted side reactions.
References
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Chemistry Steps. Polar Protic and Polar Aprotic Solvents.[Link]
-
OpenOChem Learn. SN1 vs. SN2: Choosing the Right Path.[Link]
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Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.[Link]
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Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.[Link]
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University of Wisconsin-Madison. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.[Link]
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KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I.[Link]
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Chemistry LibreTexts. 7.5: SN1 vs SN2.[Link]
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Quora. How does polar protic solvent stabilize a carbocation?[Link]
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Master Organic Chemistry. 3 Factors That Stabilize Carbocations.[Link]
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BYJU'S. Carbocation Stability.[Link]
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Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions.[Link]
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Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent.[Link]
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Reddit. Polar Protic vs. Polar Aprotic Solvents : r/chemhelp.[Link]
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UCLA. Name Text section 8.7 discusses carbocation stability. Localized carbocations are stabil.[Link]
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Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties 1.[Link]
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Hans Reich (University of Wisconsin). Solvent Physical Properties.[Link]
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AGI - American Geosciences Institute. A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions.[Link]
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University of Illinois Springfield. Chapter 7 Alkyl Halides and Nucleophilic Substitution.[Link]
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SciELO. solvent selection for chemical reactions: automated computational screening of solvents using the smd model.[Link]
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Application Notes and Protocols for the Catalytic Hydrogenation of Indane-Based Imine Intermediates
Introduction: The Significance of Chiral Aminoindanes in Medicinal Chemistry
Chiral 1-aminoindane and its derivatives are privileged structural motifs frequently incorporated into the core of numerous pharmaceuticals and biologically active molecules.[1] Their rigid, conformationally constrained framework provides a unique scaffold for interacting with biological targets, making them invaluable building blocks in drug discovery. The asymmetric synthesis of these amines is therefore of paramount importance, and the catalytic hydrogenation of prochiral indane-based imine intermediates stands out as one of the most efficient and scalable methods to achieve this.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of indane-based imine intermediates, with a focus on reaction conditions, catalyst selection, and practical, field-proven protocols.
Core Principles of Catalytic Imine Hydrogenation
The reduction of an imine to an amine via catalytic hydrogenation involves the addition of a hydrogen molecule across the carbon-nitrogen double bond. This process is typically facilitated by a transition metal catalyst, which can be either homogeneous or heterogeneous.
Mechanism Overview
The reaction generally proceeds through the coordination of the imine to the metal center, followed by the activation of molecular hydrogen and subsequent transfer to the imine substrate. In the context of asymmetric hydrogenation, chiral ligands attached to the metal center create a chiral environment, directing the hydrogen addition to one face of the imine and resulting in the preferential formation of one enantiomer of the amine product.
Key Experimental Parameters and Their Mechanistic Implications
The success of a catalytic hydrogenation reaction hinges on the careful selection and optimization of several key parameters. Understanding the underlying reasons for these choices is crucial for developing robust and reproducible protocols.
Catalyst Selection: The Heart of the Transformation
The choice of catalyst is the most critical factor determining the efficiency, selectivity, and substrate scope of the hydrogenation. Both precious and earth-abundant metals have been successfully employed.
-
Precious Metal Catalysts (Iridium, Ruthenium, Rhodium, Palladium): These metals, particularly Iridium and Ruthenium, are the most extensively studied and have demonstrated high activity and enantioselectivity for a broad range of imine substrates.[1][2][3] They are often used in combination with chiral phosphine ligands.
-
Earth-Abundant Metal Catalysts (Manganese, Iron, Nickel): Driven by sustainability and cost-effectiveness, there is growing interest in catalysts based on more abundant metals.[1] Recent studies have shown that manganese complexes, for instance, can catalyze the hydrogenation of indanone-derived imines with high enantioselectivity.[1][4]
Ligand Design: The Key to Enantioselectivity
In asymmetric hydrogenation, the chiral ligand is responsible for inducing enantioselectivity. The ligand's steric and electronic properties create a chiral pocket around the metal center, which dictates the facial selectivity of the hydrogen addition.
-
P,N,N Ligands: Facially coordinating P,N,N ligands have shown promise in manganese-catalyzed hydrogenations of indane-based imines.[1]
-
Phosphine Ligands: A vast library of chiral phosphine ligands, such as those of the Josiphos and f-Binaphane families, have been successfully employed with iridium and ruthenium catalysts.[3]
Solvent Effects: More Than Just a Medium
The solvent can significantly influence the reaction rate, catalyst stability, and in some cases, enantioselectivity.[5][6]
-
Polar Aprotic Solvents (e.g., THF, Toluene): Tetrahydrofuran (THF) has been identified as an optimal solvent in some systems, providing high reaction rates and minimizing catalyst deactivation.[5] Toluene is also commonly used, particularly for in situ imine formation at elevated temperatures.[1]
-
Protic Solvents (e.g., Alcohols): Alcohols like isopropanol can serve as both a solvent and a hydrogen source in transfer hydrogenation reactions.[7][8] However, in direct hydrogenations, their coordinating ability can sometimes inhibit catalysis.
Hydrogen Pressure: Driving the Reaction Forward
The pressure of hydrogen gas is a critical parameter that influences the reaction rate. Higher pressures generally lead to faster reactions by increasing the concentration of dissolved hydrogen. However, for many modern catalytic systems, high pressures are not always necessary, with many reactions proceeding efficiently at pressures ranging from ambient to 50 bar.
Temperature: A Balancing Act
Temperature affects the reaction kinetics, with higher temperatures typically leading to faster rates. However, excessively high temperatures can lead to catalyst decomposition, side reactions, or a decrease in enantioselectivity. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the integrity and selectivity of the catalyst.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the in situ formation and subsequent catalytic hydrogenation of an indane-based imine intermediate.
Protocol 1: In Situ Formation of Indane-Based Imine
This protocol describes the formation of the imine from 1-indanone and an aniline derivative, which can then be directly used in the hydrogenation step without isolation.
Materials:
-
1-Indanone
-
Aniline derivative (e.g., anisidine)
-
Toluene
-
Molecular sieves (3Å or 4Å, activated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-indanone (1 equivalent).
-
Add the aniline derivative (1 equivalent).
-
Add toluene to achieve a suitable concentration (e.g., 0.5 M).
-
Add activated molecular sieves (approximately 100-200% by weight of the 1-indanone).
-
Heat the mixture to 70 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC-MS until near-complete conversion to the imine is observed (typically 4 hours).[1]
-
Allow the mixture to cool to room temperature.
-
The resulting solution containing the in situ formed imine can be carefully decanted from the molecular sieves and used directly in the hydrogenation protocol.
Protocol 2: Asymmetric Catalytic Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of the in situ formed indane-based imine using a manganese catalyst.
Materials:
-
Solution of in situ formed indane-based imine in toluene
-
Manganese catalyst with a chiral P,N,N ligand (e.g., 1-2 mol%)
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer and pressure gauge
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Carefully transfer the decanted toluene solution of the imine into a high-pressure autoclave that has been purged with an inert gas.
-
In a separate vial and under an inert atmosphere, dissolve the manganese catalyst in a small amount of dry, degassed toluene.
-
Transfer the catalyst solution to the autoclave via syringe.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20-50 bar).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 40-70 °C).
-
Monitor the reaction progress by taking aliquots (after carefully and safely depressurizing and purging the reactor) and analyzing them by GC-MS or HPLC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with an inert gas before opening.
-
The crude reaction mixture can then be worked up to isolate the chiral aminoindane product. This typically involves filtration to remove any heterogeneous catalyst residues, followed by solvent evaporation and purification by column chromatography or crystallization.
Data Presentation: Comparative Analysis of Catalytic Systems
The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of indane-based imines with different catalyst systems.
| Catalyst System | Ligand | Solvent | H2 Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Manganese | Chiral P,N,N | Toluene | 50 | 70 | 16 | >95 | up to 98 | [1] |
| Iridium | (R,R)-f-SpiroPhos | Not specified | Not specified | Mild | Not specified | High | High | [3] |
| Ruthenium | Chiral Diamine | Not specified | 5 | 70 | Not specified | High | High | |
| Nickel | Chiral Ligand | Not specified | Not specified | Not specified | Not specified | 98-99 | 97 to >99 |
Visualizing the Workflow and Reaction
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from starting materials to the final chiral amine product.
Caption: Workflow for the synthesis of chiral aminoindanes.
Catalytic Cycle Overview
This diagram provides a simplified representation of the catalytic cycle for imine hydrogenation.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Conclusion and Future Outlook
The catalytic hydrogenation of indane-based imine intermediates is a powerful and versatile tool for the synthesis of medicinally relevant chiral amines. The continued development of novel catalysts, particularly those based on earth-abundant metals, will further enhance the sustainability and cost-effectiveness of this methodology. By carefully considering the interplay of catalyst, ligands, solvent, pressure, and temperature, researchers can develop highly efficient and selective processes for the production of these valuable building blocks.
References
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Oates, C. L., Goodfellow, A. S., Bühl, M., & Clarke, M. L. (2023). Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. Green Chemistry. DOI: 10.1039/D3GC00399J. [Link]
-
A diversity of recently reported methodology for asymmetric imine reduction. (2020). RSC Advances. [Link]
-
Amine synthesis by imine reduction. Organic Chemistry Portal. [Link]
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Visible-Light Photocatalytic Synthesis of Amines from Imines via Transfer Hydrogenation Using Quantum Dots as Catalysts. (2018). The Journal of Organic Chemistry. [Link]
-
Asymmetric hydrogenation of imines. (2009). PubMed. [Link]
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Catalytic Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (2015). Science of Synthesis. [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2020). ACS Catalysis. [Link]
-
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. (2019). Molecules. [Link]
-
Process Intensification of Continuous-Flow Imine Hydrogenation in Catalyst-Coated Tube Reactors. (2020). Industrial & Engineering Chemistry Research. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024). IntechOpen. [Link]
-
Mechanistic investigations of imine hydrogenation catalyzed by cationic iridium complexes. (2006). Journal of the American Chemical Society. [Link]
-
A Mechanistic Study of Asymmetric Transfer Hydrogenation of Imines on a Chiral Phosphoric Acid Derived Indium Metal-Organic Framework. (2022). MDPI. [Link]
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Hydrogenation of imines. Conditions: Imine (0.1 g), Cat‐A3 (0.1 g), H2... (2019). ResearchGate. [Link]
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Hydrogen transfer reaction to imines with 2-propanol catalyzed by ruthenium (II) complexes containing nitrogen-phosphorus (NPN). (2024). Elsevier. [Link]
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A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (2019). ResearchGate. [Link]
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Metal-free catalytic hydrogenation of imines with tris(perfluorophenyl)borane. (2012). Chemical Communications. [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
-
Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. (2021). Chemical Communications. [Link]
-
Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. (2023). Green Chemistry. [Link]
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Effect of solvent on heterogeneously catalyzed reactions: The case of hydrogenation of carbonyl compounds for production of fine chemicals. (2021). ResearchGate. [Link]
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Application Notes and Protocols for Scalable Synthesis of N-methyl-1-(indanyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-1-(indanyl)methylamine, also known as N-methyl-1-aminoindan, is a key structural motif found in various pharmacologically active compounds. Its synthesis is of significant interest in medicinal chemistry and drug development. This technical guide provides a detailed overview of scalable synthetic routes for the preparation of N-methyl-1-(indanyl)methylamine, with a focus on practical, efficient, and industrially applicable methodologies. We will explore two primary synthetic strategies: reductive amination of 1-indanone and N-methylation of 1-aminoindan. The causality behind experimental choices, self-validating protocols, and authoritative grounding are central to this guide.
Core Synthetic Methodologies
The synthesis of N-methyl-1-(indanyl)methylamine can be efficiently achieved through two principal routes. The choice of route may depend on the availability of starting materials, desired scale, and specific equipment capabilities.
-
Reductive Amination of 1-Indanone with Methylamine: This is a highly efficient one-pot reaction where 1-indanone is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine. This method is often favored for its directness and atom economy.[1][2]
-
N-methylation of 1-Aminoindan: This approach involves the direct methylation of the primary amine, 1-aminoindan. While seemingly straightforward, this method requires careful control to prevent over-methylation to the tertiary amine.
Route 1: Reductive Amination of 1-Indanone
This is a versatile and widely employed method for synthesizing amines from carbonyl compounds.[1][2] The reaction proceeds through the formation of an imine intermediate, which is then reduced to the amine.
Causality Behind Experimental Choices
-
Solvent: Methanol or ethanol are commonly used as they are good solvents for both the reactants and the reducing agent, and they do not interfere with the reaction.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and relatively mild reducing agent suitable for this transformation. For improved selectivity, especially in the presence of other reducible functional groups, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, as they are less reactive towards ketones and aldehydes compared to imines. Catalytic hydrogenation over palladium on carbon (Pd/C) is another excellent option for large-scale synthesis, offering high efficiency and cleaner work-up.[1]
-
pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 5-6) to facilitate the dehydration step. However, the subsequent reduction with borohydride reagents is more efficient at neutral to slightly basic pH. For a one-pot reaction, a compromise is often found, or the pH is adjusted after imine formation.
Experimental Protocol: Reductive Amination using Sodium Borohydride
Materials:
-
1-Indanone
-
Methylamine (as a solution in a solvent like THF or ethanol, or generated from methylamine hydrochloride)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-indanone (1.0 eq) in methanol.
-
Amine Addition: To the solution, add methylamine (1.5-2.0 eq). If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C. The addition is exothermic.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize the excess borohydride and adjust the pH to acidic. The product will be in the aqueous layer as the hydrochloride salt.
-
Extraction (for purification): Wash the acidic aqueous layer with ethyl acetate to remove any unreacted starting material and non-basic impurities.
-
Basification and Product Extraction: Make the aqueous layer basic (pH > 10) by the addition of aqueous NaOH. Extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-1-(indanyl)methylamine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation: Reductive Amination
| Parameter | Value | Reference |
| Typical Yield | 75-90% | General reductive amination protocols[2] |
| Purity (after purification) | >98% | |
| Scale | Milligrams to Kilograms | Scalable process[3] |
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of N-methyl-1-(indanyl)methylamine via reductive amination.
Route 2: N-methylation of 1-Aminoindan
This route involves the direct methylation of commercially available 1-aminoindan. The primary challenge is to achieve selective mono-methylation and avoid the formation of the di-methylated product.
Causality Behind Experimental Choices
-
Methylating Agent: Formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction) is a classic and effective method for N-methylation. Formic acid serves as both the acid catalyst and the reducing agent. This method is generally high-yielding and avoids the use of hazardous alkyl halides.
-
Alternative Methylating Agents: Other methylating agents like dimethyl sulfate or methyl iodide can be used, but they are more toxic and can lead to over-methylation if the reaction conditions are not carefully controlled. Using a stoichiometric amount of the methylating agent and a suitable base is crucial.
-
Catalytic N-methylation: More modern and greener approaches utilize methanol as the methylating agent in the presence of a heterogeneous catalyst, often under pressure.[4][5] This is a highly scalable and atom-economical method.
Experimental Protocol: Eschweiler-Clarke N-methylation
Materials:
-
1-Aminoindan
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-aminoindan (1.0 eq), formaldehyde (2.2 eq), and formic acid (2.0 eq).
-
Reaction: Heat the mixture to reflux (typically around 100-110 °C) for 4-6 hours. The reaction progress can be monitored by TLC.
-
Cooling and Basification: After the reaction is complete, cool the mixture to room temperature and carefully make it basic (pH > 10) by the slow addition of aqueous NaOH solution while cooling in an ice bath.
-
Extraction: Extract the product with diethyl ether or another suitable organic solvent (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude N-methyl-1-(indanyl)methylamine by distillation under reduced pressure.
Data Presentation: N-methylation
| Parameter | Value | Reference |
| Typical Yield (Eschweiler-Clarke) | 80-95% | General Eschweiler-Clarke protocols |
| Purity (after purification) | >99% | |
| Scale | Grams to Kilograms | Scalable process |
Experimental Workflow: Eschweiler-Clarke N-methylation
Caption: Workflow for the Eschweiler-Clarke N-methylation of 1-aminoindan.
Comparison of Synthetic Routes
| Feature | Reductive Amination | N-methylation (Eschweiler-Clarke) |
| Starting Materials | 1-Indanone, Methylamine | 1-Aminoindan, Formaldehyde, Formic Acid |
| Number of Steps | One-pot | One-pot |
| Scalability | Highly scalable | Highly scalable |
| Atom Economy | Good | Good |
| Reagent Hazards | Sodium borohydride is flammable. Methylamine is a toxic gas (usually handled as a solution). | Formic acid is corrosive. Formaldehyde is a suspected carcinogen. |
| Byproducts | Borate salts | Water, Carbon dioxide |
| Control of Selectivity | Generally good selectivity for the secondary amine. | Excellent selectivity for mono-methylation. |
Conclusion
Both reductive amination of 1-indanone and N-methylation of 1-aminoindan represent viable and scalable routes for the synthesis of N-methyl-1-(indanyl)methylamine. The choice between these methods will depend on factors such as the cost and availability of starting materials, safety considerations, and the specific capabilities of the manufacturing facility. For large-scale production, catalytic reductive amination or catalytic N-methylation with methanol would be the most environmentally friendly and economically advantageous approaches. The protocols provided in this guide are robust and can be adapted for various scales of production, offering a solid foundation for researchers and drug development professionals.
References
- Turner, G. L., & Sannigrahi, B. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 51(15), 6345-6379.
- Sigma-Aldrich. (n.d.).
- Aurelio, L., Box, J. S., Brownlee, R. T., & Hughes, A. B. (2003). An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. The Journal of Organic Chemistry, 68(7), 2652-2667.
- White Rose Research Online. (2022, April 19).
- Zhang, H., Liu, Y., Zhang, L., & Cheng, R. (2022). Catalytic activity of different catalysts for the reductive amination of 1-indanone and R-(+)-α-phenethylamine.
- Natte, K., Neumann, H., Jagadeesh, R. V., & Beller, M. (2017). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines.
- Wikipedia. (2024).
- Enamine. (2024, December 20). Enamine Scale-Up Synthesis of MedChem Relevant Cores.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-methyl-1,1-diphenylmethanamine.
- Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). The facile production of N-methyl amino acids via oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81.
- Giraud, L., Le-Grognec, E., & Jacquemet, G. (2014). Rapid and scalable synthesis of innovative unnatural α, β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry, 12(35), 6896-6904.
- ChemicalBook. (n.d.). 1-Aminoindan synthesis.
- Mindt, M., & Wendisch, V. F. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic engineering, 50, 135-144.
- Wang, W., Yi, X., & Zhang, Z. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(1), 224-232.
- Naoum, J., & Derksen, D. J. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Letters.
- Wendisch, V. F. (2023). Efficient cell factories for the production of N-methylated amino acids and for methanol-based production of amino acids. Microbial Biotechnology, 16(12), 2145-2162.
- He, Z., Li, Y., & Zhang, Z. (2018). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions.
- U.S. Food and Drug Administration. (2011, September 26). Method of analysis N–methyl–2-pyrrolidone.
- Murai, K., Akazome, G., Kyuma, T., & Nakazawa, M. (1974). U.S. Patent No. 3,819,709. Washington, DC: U.S.
- Lin, M. C., & Wagner, C. (1975). Purification and characterization of N-methylalanine dehydrogenase. Journal of Biological Chemistry, 250(10), 3746-3751.
- PubChem. (n.d.). N-Methyl-1(R)-aminoindan.
- Pevarello, P., & Vulpetti, A. (2010). A process for the preparation of (R)-1-aminoindanes.
Sources
Troubleshooting & Optimization
Technical Support Center: Reductive Amination of Indan-1-Carboxaldehyde
Status: Operational Ticket: Yield Optimization & Side-Reaction Mitigation Assigned Specialist: Senior Application Scientist
Executive Summary
The reductive amination of indan-1-carboxaldehyde presents a specific chemoselective challenge: the
Standard "dump-and-stir" protocols often fail here. If the amine is not sufficiently nucleophilic, or if the drying conditions are inadequate, the aldehyde preferentially undergoes enolization , leading to:
-
Racemization (if preserving stereochemistry).
-
Aldol-type self-condensation (dimerization).
-
Tishchenko reaction (disproportionation).
This guide provides a troubleshooting framework and a Lewis-Acid Mediated Protocol designed to lock the aldehyde into the imine form before reduction, thereby maximizing yield.
Module 1: The Failure Mode Analysis
Before attempting the optimized protocol, diagnose your current failure mode using the table below.
Diagnostic Table: Why is my yield low?
| Symptom | Likely Chemical Cause | Corrective Action |
| Significant Alcohol Byproduct (Indan-1-methanol) | Direct Reduction: The reducing agent attacked the aldehyde before the imine formed. | Switch to Stepwise: Ensure imine formation is complete (monitor by NMR/IR) before adding the hydride source. |
| Complex Mixture / Oligomers | Enolization/Aldol: The aldehyde enolized and reacted with itself rather than the amine. | Acid Catalysis: Use Ti(OiPr) |
| No Reaction / SM Recovery | Steric Hindrance: The bicyclic indan system hinders nucleophilic attack, especially with bulky amines. | Dehydrating Agent: Add molecular sieves (4Å) or use Ti(OiPr) |
| Racemization (of chiral SM) | Base-Mediated Enolization: The amine or conditions were too basic, deprotonating C1. | Low Temperature: Perform imine formation at 0°C. Avoid thermodynamic control. |
Module 2: The Mechanism of Failure
To solve the problem, one must visualize the competition. The diagram below illustrates why standard conditions fail for this specific substrate.
Figure 1: The Kinetic Competition. Path Red (Enolization) dominates if water is not removed or if the reaction is slow. Path Blue (Imine) is required for success.
Module 3: The Optimized Protocol (Titanium-Mediated)
This protocol utilizes Titanium(IV) isopropoxide [Ti(OiPr)
-
Why? It acts as a dual-function reagent: a mild Lewis acid to activate the carbonyl (overcoming sterics) and a water scavenger (driving equilibrium to the imine).
-
Reference: Based on the methodology established by Mattson et al. and Bhattacharyya [1, 2].
Reagents & Stoichiometry
-
Indan-1-carboxaldehyde: 1.0 equiv.
-
Amine (Primary or Secondary): 1.1 – 1.2 equiv.
-
Titanium(IV) isopropoxide: 1.25 – 1.5 equiv.
-
Sodium Borohydride (NaBH
): 1.5 equiv. (Note: NaBH is safe here because it is added after the aldehyde is consumed). -
Solvent: THF (Anhydrous) or Methanol (for the reduction step).
Step-by-Step Workflow
-
Imine Formation (The "Locking" Step):
-
In a flame-dried flask under Argon/Nitrogen, dissolve Indan-1-carboxaldehyde (1.0 equiv) and the Amine (1.1 equiv) in anhydrous THF (0.5 M concentration).
-
Add Ti(OiPr)
(1.25 equiv) dropwise at room temperature. -
Observation: The solution may turn slightly yellow or hazy.
-
Stir: Let stir at RT for 6–12 hours.
-
Checkpoint: Monitor by TLC or NMR.[3] The aldehyde peak (
9-10 ppm) must be completely gone . Do not proceed until the aldehyde is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Option A (Standard): Add NaBH
(1.5 equiv) directly to the mixture, followed by the careful addition of absolute Ethanol or Methanol (approx. 2 mL per mmol substrate). Caution: Gas evolution (H ). -
Option B (Mild): If the amine contains other reducible groups (nitriles, esters), use NaBH(OAc)
(STAB) instead of NaBH .
-
-
Workup (Crucial for Titanium Removal):
-
The reaction will contain titanium salts that form a gelatinous emulsion if not treated properly.
-
Quench: Add water (1 mL per mmol).
-
Precipitation: Add 2M NaOH or aqueous NH
OH. This converts the titanium into a white, filterable solid (TiO ). -
Filtration: Filter through a pad of Celite. Wash the pad with EtOAc.
-
Extraction: Dry the organic filtrate over Na
SO and concentrate.
-
Module 4: Alternative "One-Pot" Protocol (STAB)
If Ti(OiPr)
-
Key Modification: Use Acetic Acid (AcOH) to buffer the reaction and accelerate imine formation.
Protocol:
-
Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (1,2-Dichloroethane) or THF .
-
Add Acetic Acid (1.0 - 2.0 equiv). Critical: This protonates the intermediate carbinolamine, facilitating water loss.
-
Add NaBH(OAc)
(1.4 equiv) immediately. -
Stir at RT for 12–24 hours.
Warning: This method is riskier for indan-1-carboxaldehyde than the Titanium method because the aldehyde is exposed to the reducing agent while in equilibrium. If the imine formation is slow (due to sterics), the aldehyde will be reduced to the alcohol.
Frequently Asked Questions (FAQ)
Q: Can I use NaBH
Q: My product is trapped in a white emulsion during workup. What is this? A: That is Titanium hydroxide/oxide gel. Do not try to extract out of it. You must crash it out. Add 10% NaOH or saturated Rochelle’s salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour until two clear layers form.
Q: I see a spot on TLC that corresponds to the alcohol (Indan-1-methanol). Why? A: This indicates the aldehyde was reduced before it could react with the amine. This happens if:
-
You used NaBH
in a one-pot mix (too strong). -
Your molecular sieves were old/saturated (water hydrolyzed the imine back to aldehyde).
-
You didn't wait long enough for the Ti(OiPr)
to drive the imine formation to completion.
Q: Can I use this for chiral amines?
A: Yes. The Ti(OiPr)
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, vol. 55, no.[2] 8, 1990, pp. 2552–2554.[2] Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[8] Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2527-2532.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][7][9] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[5][6][7] 11, 1996, pp. 3849–3862.[5][6][7] Link
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. designer-drug.com [designer-drug.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing over-methylation byproducts in secondary amine synthesis
Welcome to the Secondary Amine Synthesis Support Center . This portal is designed for researchers, process chemists, and drug development professionals struggling with one of the most notorious challenges in organic synthesis: the over-methylation of primary amines into tertiary amines or quaternary ammonium salts.
Below, you will find a diagnostic breakdown of the causality behind over-alkylation, tactical troubleshooting FAQs, quantitative performance metrics, and self-validating experimental protocols.
🚨 Diagnostic Hub: The Kinetics of Over-Alkylation
To troubleshoot over-methylation, we must first understand the kinetic causality. When a primary amine (
Consequently, the secondary amine is more nucleophilic than the starting primary amine. In a standard reaction vessel, the rate of the second methylation (
Kinetic pathway of amine methylation highlighting intervention strategies to prevent over-alkylation.
💡 Tactical Q&A: Troubleshooting Common Failures
Q1: I am using a standard reductive amination protocol (Formaldehyde +
Q2: I need to use direct alkylation with an electrophile like Methyl Iodide (
Q3: My substrate is highly sensitive to strong electrophiles and reducing agents. Is there a supramolecular approach?
A3: Yes. Yebeutchou et al. pioneered a host-guest sequestration method using a tetraphosphonate cavitand (
Decision tree for troubleshooting and resolving over-methylation in secondary amine synthesis.
📊 Performance Metrics: Selectivity Comparison
When selecting a troubleshooting pathway, consult the following empirical data summarizing the efficiency of various mono-methylation strategies.
| Methodology | Primary Reagents | Selectivity (2° Amine) | Scalability | Primary Mechanism of Control |
| Direct Alkylation (Standard) | < 40% | High | None (Statistical mixture) | |
| Solvent Deactivation | Up to 96% | High | H-bonding reduces nucleophilicity[1] | |
| Host-Guest Sequestration | > 99% | Low | Steric trapping of 2° ammonium salt[2] | |
| Formylation-Reduction | AFA, then | > 95% | Very High | Non-nucleophilic amide intermediate |
🧪 Protocol Vault: Self-Validating Methodologies
Do not proceed with synthesis without establishing self-validating checkpoints. The following protocols include built-in verification steps to ensure the reaction is proceeding with high chemoselectivity.
Protocol A: Direct Monomethylation via HFIP H-Bonding Network
Ideal for late-stage functionalization where protecting groups are unviable.
-
Preparation: Dissolve the primary amine (1.0 mmol) in anhydrous Hexafluoroisopropanol (HFIP) (3.0 mL) under an inert argon atmosphere.
-
Electrophile Addition: Cool the reaction mixture to 0 °C. Dropwise, add Methyl Triflate (
) (1.05 mmol). Caution: MeOTf is a powerful alkylating agent; handle exclusively in a fume hood. -
Reaction & Checkpoint 1: Stir at room temperature for 1 hour.
-
Self-Validation: Pull a 10 µL aliquot, dilute in methanol, and run LC-MS. You should observe the
of the secondary amine. The tertiary amine mass should be . If unreacted primary amine remains, the HFIP network is intact; do not add more yet.
-
-
Quenching: Quench the reaction by adding saturated aqueous
(5 mL). -
Extraction: Extract the aqueous layer with Dichloromethane (
mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure.
Protocol B: Stepwise Formylation-Reduction
The industrial standard for absolute prevention of over-alkylation.
-
Formylation: Dissolve the primary amine (1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL). Add Acetic Formic Anhydride (AFA) (1.2 mmol) dropwise at 0 °C.
-
Checkpoint 1 (Validation of Deactivation): Stir for 2 hours at room temperature. Run TLC (Ninhydrin stain). The primary amine spot will disappear, replaced by a UV-active, Ninhydrin-negative spot (the formamide). Because the formamide lone pair is delocalized via resonance, over-alkylation is chemically impossible at this stage.
-
Solvent Swap: Concentrate the mixture to absolute dryness to remove DCM and residual acetic acid. Redissolve the crude formamide in anhydrous Tetrahydrofuran (THF) (5 mL).
-
Reduction: Cool to 0 °C. Slowly add Borane Dimethyl Sulfide complex (
) (3.0 mmol). Reflux the mixture for 4 hours. -
Quenching & Checkpoint 2: Carefully quench with Methanol (2 mL) at 0 °C, followed by 1M
(2 mL) to break the boron-amine complex. Reflux for 1 hour. Basify with 1M and extract with Ethyl Acetate. LC-MS will confirm exclusive formation of the secondary amine.
📚 References
-
Yebeutchou, R., et al. "Highly Selective Monomethylation of Primary Amines Through Host−Guest Product Sequestration." Journal of the American Chemical Society, 2009.[Link]
-
Yebeutchou, R., et al. "Highly selective monomethylation of primary amines through host-guest product sequestration - PubMed." National Institutes of Health, 2009.[Link]
-
Lebleu, T., et al. "Selective monomethylation of primary amines with simple electrophiles." Chemical Communications (RSC Publishing), 2014.[Link]
-
Lebleu, T., et al. "Selective monomethylation of primary amines with simple electrophiles." Chemical Communications (RSC Publishing), 2014.[Link]
-
Krishnamurthy, S. "Efficient and Mild Procedure for Reductive Methylation of Amines..." ResearchGate, 2025 (Database Entry).[Link]
Sources
Separation of N-methyl-1-indanylmethylamine from tertiary amine impurities
The following Technical Support Guide is designed for researchers and process chemists dealing with the purification of N-methyl-1-indanylmethylamine (NMIM) . This guide prioritizes robust, chemically mechanistic separation strategies over generic advice, addressing the specific challenge of separating a secondary amine from its tertiary amine analog (N,N-dimethyl impurity).
Ticket Subject: Separation of N-methyl-1-indanylmethylamine from tertiary amine impurities. Assigned Specialist: Senior Application Scientist, Separation Methodologies. Status: Open
Diagnostic & Analysis: "Know Your Mixture"
Before attempting separation, you must accurately quantify the ratio of secondary (Target) to tertiary (Impurity) amine. Standard HPLC often fails here due to peak tailing or co-elution caused by similar pKa values (~10.6 vs 10.7).
Recommended Analytical Method (GC-FID/MS)
Gas Chromatography is superior for this specific pair because it separates based on volatility and does not suffer from the silanol interactions that plague amine HPLC.
| Parameter | Setting / Specification |
| Column | Rtx-5 Amine or DB-17 (Crossbond 50% diphenyl/50% dimethyl polysiloxane) |
| Inlet Temp | 250°C (Split 20:1) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 100°C (hold 1 min) |
| Detector | FID @ 300°C or MS (EI) |
| Expected Elution | The Tertiary amine (N,N-dimethyl) typically elutes after the Secondary amine (NMIM) on non-polar columns due to slightly higher molecular weight, despite the lack of hydrogen bonding. |
Troubleshooting Tip: If you must use HPLC, use a high-pH mobile phase (pH 9.5-10.[1]5) with an Ammonium Bicarbonate buffer on a hybrid silica column (e.g., Waters XBridge C18) to suppress ionization.[1] Low pH (0.1% TFA) will likely result in co-elution.
Separation Protocols (Troubleshooting Workflows)
We provide three tiers of separation protocols ranging from "Quick Polish" to "Absolute Purification."
Method A: The "Chemical Filter" (Selective Acylation)
Best For: High impurity levels (>5%) or when chromatography is impossible. Mechanism: Exploits the reactivity difference. Secondary amines react with anhydrides to form neutral amides; tertiary amines cannot react and remain basic.
Protocol:
-
Dissolution: Dissolve crude mixture in DCM or Ethyl Acetate.
-
Acylation: Add 1.1 equivalents (relative to NMIM) of Acetic Anhydride and 1.2 eq. of Triethylamine. Stir at RT for 2 hours.
-
Result: NMIM becomes N-acetyl-N-methyl-1-indanylmethylamine (Neutral). Tertiary impurity remains Amine (Basic).
-
-
Extraction (The Filter):
-
Wash organic layer with 1M HCl (3x).
-
Chemistry: The Tertiary amine protonates and moves to the aqueous layer. The Neutral Amide stays in the organic layer.
-
-
Hydrolysis (Recovery):
Method B: Selective Salt Formation (Crystallization)
Best For: Large scale (>10g) with moderate impurity levels (<5%). Mechanism: Secondary and tertiary amines have different crystal lattice energies with specific counter-ions.
Protocol:
-
Solvent Choice: Use anhydrous Ethanol or Isopropanol (IPA).
-
Acid Addition: Add HCl in Dioxane or Oxalic Acid (1.0 eq).
-
Observation:
-
NMIM-HCl often crystallizes readily.
-
The Tertiary amine salt is often more hygroscopic or soluble in alcohols due to the bulkier methyl groups disrupting packing.
-
-
Recrystallization: If a solid forms, recrystallize from boiling IPA/Ethanol.[1]
Method C: Flash Chromatography (Modified)
Best For: Small scale (<1g) or final polishing. Critical Adjustment: Standard silica is acidic and binds amines irreversibly.
| Component | Recommendation |
| Stationary Phase | Amine-Functionalized Silica (KP-NH) is ideal.[4] |
| Standard Silica Modifier | If using standard silica, mobile phase MUST contain 1-2% Triethylamine (TEA) or Ammonia .[1] |
| Eluent System | DCM : Methanol : NH4OH (90 : 9 : 1) usually provides separation.[4] |
Visualizing the Workflow
The following decision matrix guides you through the selection of the correct purification method based on your specific constraints.
Figure 1: Decision matrix for selecting the optimal purification route for NMIM based on impurity load and scale.
Frequently Asked Questions (FAQ)
Q: Why can't I just use acid-base extraction (pH swing)? A: The pKa difference between N-methyl (secondary) and N,N-dimethyl (tertiary) amines is typically less than 0.2 pH units (e.g., 10.6 vs 10.7). You cannot selectively protonate one without protonating the other. You must use Method A (Derivatization) to change the chemical nature of the secondary amine temporarily.
Q: My product is oiling out during salt formation. What do I do? A: This is common with indane derivatives.
-
Switch Solvent: Move from Ethanol to Ethyl Acetate/Ether .
-
Switch Acid: If HCl oils out, try Maleic Acid or Fumaric Acid .[1] These often form higher melting point crystalline salts compared to mineral acids.
-
Seed: Obtain a tiny crystal from a small-scale trial (scratch the glass) and seed the bulk solution.
Q: Is the acylation method destructive? A: No, it is reversible. However, the hydrolysis step (Step 4 in Method A) requires harsh conditions (refluxing base). Ensure your indane core is stable under these conditions (it generally is, unlike esters or labile protecting groups).[1]
Q: Can I prevent the tertiary impurity during synthesis? A: If you are synthesizing NMIM via reductive amination (e.g., Indanone + Methylamine), the tertiary amine forms if the product reacts again with the aldehyde/ketone.
-
Prevention: Use a large excess of Methylamine (5-10 eq) to statistically favor the mono-alkylation.
-
Catalyst: Use milder reducing agents like STAB (Sodium Triacetoxyborohydride) rather than Cyanoborohydride, or control the hydrogenation pressure carefully.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Hinsberg separation principles).
-
Teva Pharmaceutical Industries. (2004). Process for the preparation of N-methyl-1-naphthalenemethanamine. WO2004080945A1. Link (Describes analogous purification of the naphthalene homolog via acid/base treatment and salt formation).
-
Biotage. (2023).[4][5] Is there an easy way to purify organic amines?Link (Source for amine-functionalized silica chromatography protocols).
-
Master Organic Chemistry. (2010). pKa Values and Basicity of Amines. Link (Foundational logic for why simple pH extraction fails for Sec/Tert amines).
Sources
Technical Support Center: Purification of Oily Indanylmethylamine Free Bases
Topic: Purification strategies for N-propargyl-1-aminoindans (e.g., Rasagiline analogues) and related oily amine bases. Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Content Type: Troubleshooting Guide, FAQs, and Detailed Protocols.
Introduction: The "Oily Amine" Challenge
Indanylmethylamines (such as Rasagiline and Ladostigil analogues) frequently exist as viscous oils or low-melting solids in their free base form. This physical state presents a distinct purification challenge: you cannot recrystallize an oil.
Impurities in these syntheses often include:
-
Unreacted Starting Materials: 1-aminoindan (primary amine) or propargyl halides.
-
Over-alkylation Byproducts: Tertiary amines (bis-propargyl species) when targeting secondary amines.
-
Oxidation Products: N-oxides or imines formed during workup.
This guide moves beyond standard silica columns—which often fail due to peak tailing—and focuses on Chemo-Physical Purification Cycles (Acid-Base manipulation) and Sacrificial Salt Crystallization .
Troubleshooting Guide (Q&A)
Issue 1: "My free base is a persistent brown oil and will not solidify."
Q: I have removed the solvent, but the product remains a dark, viscous oil. Trituration with hexanes didn't work. How do I get a solid?
A: Stop trying to crystallize the free base. Most indanylmethylamines have low melting points or exist as oils at room temperature. The "brown" color typically comes from trace oxidation products (<1%) that are highly colored.
-
The Fix: Use the "Sacrificial Salt" Strategy . Convert the crude oil into a crystalline salt (e.g., Tartrate or Oxalate), recrystallize the salt to purge impurities, and then regenerate the free base.[1]
-
Why it works: The crystal lattice of a salt is highly selective, rejecting non-ionic impurities (like neutral starting materials) and structurally dissimilar byproducts (like bis-alkylated amines) that would otherwise remain trapped in the oil.
Issue 2: "I see severe tailing on TLC and Flash Chromatography."
Q: My product streaks from the baseline to the solvent front on silica gel. I can't separate the mono-alkylated product from the bis-alkylated impurity.
A: You are fighting Silanol interactions.
Silica gel (
-
The Fix: Deactivate the silica surface.
-
Mobile Phase Modifier: Add 1–3% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your eluent. This "caps" the active silanol sites, allowing your amine to elute as a tight band. -
Switch Stationary Phase: Use Neutral Alumina instead of silica. Alumina is less acidic and reduces chemisorption of the amine.
-
Issue 3: "Impurities persist even after Acid-Base extraction."
Q: I extracted my amine into 1M HCl, washed with ether, and basified. The NMR still shows starting material (e.g., 1-aminoindan).
A: Your pH differential is insufficient for separation. If the impurity is also an amine (e.g., primary vs. secondary), a simple acid wash won't separate them because both protonate at pH 1.
-
The Fix: Use pH-Controlled Extraction .
-
Step 1: Extract into aqueous acid (pH ~2).
-
Step 2 (The Trick): Adjust the aqueous pH to ~4.5–5.0 (using Citrate buffer) and wash with organic solvent.
-
Why: If your impurity is a weaker base (e.g., an aniline or amide byproduct), it may exist as a free base at pH 5 and extract out, while your aliphatic indanylmethylamine (pKa ~9-10) remains protonated in the water.
-
Decision Matrix: Choosing a Purification Strategy
Use this logic flow to determine the most efficient purification method for your specific crude mixture.
Figure 1: Decision tree for selecting the optimal purification workflow based on crude purity and impurity nature.
Detailed Experimental Protocols
Protocol A: The "Sacrificial Salt" Purification (Gold Standard)
Best for: Removing structurally similar amine impurities (e.g., separating secondary from tertiary amines).
Theory: Indanylmethylamines form highly crystalline salts with L-Tartaric acid or Methanesulfonic acid . These salts crystallize readily from alcohols, rejecting impurities that stay in the mother liquor.
Step-by-Step:
-
Dissolution: Dissolve 10 g of crude oily free base in Isopropanol (IPA) (50 mL).
-
Acid Addition:
-
Option 1 (Tartrate): Add 1.05 equivalents of L-Tartaric acid dissolved in warm methanol.
-
Option 2 (Mesylate): Add 1.0 equivalents of Methanesulfonic acid (MsOH) dropwise at 0°C.
-
-
Crystallization:
-
Heat the mixture to reflux until clear.
-
Cool slowly to Room Temperature (RT) with stirring.
-
Critical Step: If oiling out occurs, reheat and add seed crystals (if available) or scratch the glass. Cool further to 0°C.
-
-
Filtration: Filter the white solid. Wash with cold IPA/Ether (1:1).
-
Regeneration (Back to Free Base):
-
Suspend the salt in water.
-
Add 15% NaOH until pH > 12.
-
Extract with Toluene or Methyl tert-butyl ether (MTBE).
-
Dry (Na₂SO₄) and concentrate to yield the ultra-pure oil .
-
Protocol B: Optimized Acid-Base Extraction
Best for: Removing neutral organic impurities (starting materials, solvents).
Step-by-Step:
-
Dissolve: Dissolve crude oil in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract 3x with 1M HCl .
-
Result: The amine moves to the aqueous layer (
).[2] Neutrals stay in EtOAc.
-
-
Organic Wash: Wash the combined acidic aqueous layer once with fresh EtOAc. Discard organic layer.[2]
-
Basification: Cool the aqueous layer on ice. Slowly add 20% NaOH until pH reaches 12–14.
-
Observation: The solution will turn cloudy as the amine oils out.[3]
-
-
Re-Extraction: Extract 3x with Dichloromethane (DCM) or Toluene .
-
Drying: Dry over anhydrous
(Sodium Sulfate).-
Note: Magnesium Sulfate (
) is slightly acidic and can trap some amines; is safer.
-
Protocol C: High Vacuum Distillation
Best for: Large scale (>50g) and thermally stable oils.
Parameters for Indanylmethylamines:
-
Vacuum: Must be high vacuum (< 1 mmHg / < 1 mbar).
-
Temperature: Typically boils between 120°C – 160°C at 0.5 mmHg.
-
Precaution: Ensure the system is leak-free. Use a short-path distillation head to minimize thermal exposure.
Data & Comparison of Salt Forms
Choosing the right salt is critical for the "Sacrificial Salt" method.
| Salt Form | Crystallinity | Solubility (MeOH/IPA) | Impurity Rejection | Notes |
| Hydrochloride (HCl) | Moderate | High | Moderate | Hygroscopic; often forms "gums" instead of crystals. |
| L-Tartrate | Excellent | Moderate | High | Preferred for Rasagiline. Resolves enantiomers.[1] |
| Mesylate | Good | High | Good | Very stable; often the final drug form. |
| Oxalate | Good | Low | Moderate | Good for isolation, but toxic (not for final drug use). |
Visualizing the Acid-Base Workflow
Figure 2: The chemical logic of acid-base purification. Note the critical wash step of the acidic aqueous phase.
References
-
Moussa, D. et al. (2011).[4] Process for preparation of rasagiline and salts thereof.[1][4] European Patent EP 2364967 A2.
-
Gittos, M. W. et al. (1996). Process for the preparation of R(+)-N-propargyl-1-aminoindan.[4][5][6] U.S. Patent 5,532,415.
-
Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC?
-
BenchChem Technical Support. (2025). Workup Procedures for Reactions Involving Basic Amines.
-
ResearchGate Community. (2016).[7] How can I purify oily products?
Sources
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CA2727021A1 - Process for purifying rasagiline base - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of (2,3-Dihydro-1H-inden-1-yl)methylamine Hydrochloride
Prepared by: Senior Application Scientist, Pharmaceutical Development Division
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the crystallization of (2,3-dihydro-1H-inden-1-yl)methylamine hydrochloride. As the solid-state properties of an Active Pharmaceutical Ingredient (API), such as purity, crystal habit, and polymorphic form, are critically dependent on the crystallization process, this document provides in-depth troubleshooting advice and foundational knowledge to overcome common challenges and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the crystallization of (2,3-dihydro-1H-inden-1-yl)methylamine hydrochloride, providing a solid starting point for process development.
Q1: What are the recommended starting solvent systems for crystallizing this amine hydrochloride salt?
A1: As an amine hydrochloride salt, the compound is polar. Therefore, it typically exhibits good solubility in polar protic solvents like lower alcohols (isopropanol, ethanol) and water, and poor solubility in non-polar or moderately polar aprotic solvents (e.g., hexanes, ethyl acetate, diethyl ether).[1][2] A successful crystallization strategy often relies on a binary solvent system to carefully control supersaturation.
Recommended starting points include:
-
Cooling Crystallization: A single solvent or a mixture where solubility is highly temperature-dependent, such as isopropanol (IPA) with a small amount of water to aid initial dissolution.
-
Anti-solvent Crystallization: Dissolving the compound in a minimal amount of a good solvent (e.g., ethanol, methanol) and inducing precipitation by adding a miscible anti-solvent in which the compound is insoluble (e.g., ethyl acetate, methyl tert-butyl ether (MTBE)).[3][4] 2-Propanol is often preferred over ethanol for recrystallizing hydrochloride salts as many are too soluble in absolute ethanol for good recovery.[1]
Q2: How does pH influence the crystallization process for this compound?
A2: pH is a critical parameter that directly impacts the solubility and stability of the amine salt.[5][6] (2,3-Dihydro-1H-inden-1-yl)methylamine hydrochloride is the salt of a weak base and a strong acid. The solution must be maintained at an acidic pH to keep the amine protonated as the hydrochloride salt. If the pH increases, the salt can deprotonate to form the free amine. This free base form typically has vastly different (and usually lower) solubility in polar solvents, often presenting as an oil, which can inhibit or prevent crystallization entirely.[7] Therefore, ensuring the solution remains acidic is crucial for a successful crystallization.
Q3: What are the primary crystallization techniques applicable to this API?
A3: The most common and effective techniques for a compound like this are cooling crystallization and anti-solvent crystallization.[3][8]
-
Anti-solvent Crystallization: In this technique, supersaturation is achieved by adding a second solvent (the anti-solvent) in which the compound is poorly soluble.[10][11] This method is highly versatile and allows for fine control over crystal size and morphology by adjusting the rate of anti-solvent addition.[12]
-
Evaporative Crystallization: While also a valid technique, it is less commonly used for pharmaceutical APIs due to the potential for thermal degradation and the difficulty in controlling the final crystalline form.[8][13]
Q4: Can polymorphism be expected with (2,3-dihydro-1H-inden-1-yl)methylamine hydrochloride?
A4: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in pharmaceutical solids. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. While specific polymorphic studies for this exact compound are not widely published, it is prudent to assume that different crystallization conditions (e.g., solvent system, cooling rate, temperature) could potentially yield different polymorphic forms.[14] Characterization of the resulting solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is highly recommended.
Section 2: Troubleshooting Guide
This section is designed to address specific experimental failures in a direct question-and-answer format, providing both corrective actions and the scientific rationale behind them.
Q1: Problem - My compound is "oiling out" and forming a separate liquid phase instead of crystallizing.
A1: Cause: "Oiling out," or liquid-liquid phase separation, occurs when the solution becomes supersaturated at a temperature that is above the melting point of the crystalline solid in that specific solvent environment.[12][15] The solute precipitates as a supercooled liquid (an oil) rather than a solid. This is common when a solution is cooled too rapidly or when the solvent system allows for an extremely high level of supersaturation.
Solutions:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% volume increase) of the primary "good" solvent to decrease the level of supersaturation that will be achieved upon cooling.[15] This keeps the compound soluble for longer at a lower temperature, allowing it to crystallize directly from the solution.
-
Switch to Anti-Solvent Method: An isothermal anti-solvent addition can prevent oiling out by avoiding temperature drops. By slowly adding an anti-solvent at a constant temperature, you can carefully control the approach to supersaturation, promoting direct crystallization.
Q2: Problem - No crystals are forming, even after the solution has cooled to room temperature or below.
A2: Cause: Crystal formation requires both supersaturation and nucleation (the initial formation of stable crystal nuclei). If no crystals form, it means the solution is either not sufficiently supersaturated or the energy barrier for nucleation has not been overcome.
Solutions (in order of application):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[15]
-
Add a Seed Crystal: If you have a small amount of the solid product from a previous batch, add a single, tiny crystal to the solution. This "seed" bypasses the primary nucleation step and provides a template for crystal growth.
-
Increase Supersaturation:
-
Evaporation: Gently heat the solution to boil off a small portion of the solvent, then allow it to cool again. This increases the solute concentration.[15]
-
Anti-solvent Addition: If using a single-solvent system, you can try adding a small amount of a miscible anti-solvent to decrease the compound's solubility.
-
Further Cooling: Place the flask in an ice bath or refrigerator to further decrease solubility.
-
Q3: Problem - The final crystal yield is very low.
A3: Cause: A low yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor after the crystallization process is complete. This can be due to using an excessive amount of solvent or selecting a solvent system in which the compound has relatively high solubility even at low temperatures.
Solutions:
-
Reduce Solvent Volume: The most direct approach is to repeat the crystallization using less of the "good" solvent. Use only the minimum amount of hot solvent required to fully dissolve the compound.
-
Optimize the Anti-Solvent Ratio: In an anti-solvent crystallization, a higher final ratio of anti-solvent to solvent will result in lower solubility of the product and thus a higher yield. Experiment with increasing the total volume of anti-solvent added.
-
Concentrate the Mother Liquor: After filtering your initial crop of crystals, you can often obtain a second crop by concentrating the filtrate (e.g., by rotary evaporation) to a smaller volume and cooling again. Be aware that this second crop may have lower purity.
Q4: Problem - The final product consists of very fine needles or powder, which is difficult to filter and handle.
A4: Cause: Small crystal size is a result of rapid nucleation relative to crystal growth.[13] When supersaturation is achieved too quickly, a massive number of nuclei form simultaneously, leaving little dissolved solute for each nucleus to grow large. This is often caused by crash cooling or rapid, poorly mixed addition of an anti-solvent.
Solutions:
-
Decrease the Rate of Supersaturation:
-
For Anti-solvent Crystallization: Add the anti-solvent much more slowly and with vigorous stirring to avoid high local supersaturation.[12] Adding the anti-solvent dropwise over 30-60 minutes is a good starting point.
-
Increase Dissolution Temperature: Dissolving the solid at a slightly higher temperature (if thermally stable) can sometimes lead to slower, more controlled crystal growth upon cooling.
Section 3: Protocols & Methodologies
The following are generalized, starting-point protocols. They should be optimized for your specific scale and purity requirements.
Protocol 1: Cooling Crystallization from Isopropanol (IPA) / Water
-
Dissolution: In an appropriately sized flask, add the crude (2,3-dihydro-1H-inden-1-yl)methylamine hydrochloride solid. Add a volume of isopropanol sufficient to create a slurry.
-
Heating: Heat the mixture with stirring (e.g., on a hot plate) to near reflux (~80°C).
-
Co-solvent Addition: While hot, add deionized water dropwise until the solid completely dissolves. Note the total volume of both solvents used. If the solution is colored or contains particulate matter, this is the stage to perform a hot filtration.
-
Cooling (Crucial Step): Remove the flask from the heat source, insulate it (e.g., with glass wool), and allow it to cool slowly and undisturbed towards room temperature. Crystal formation should begin as it cools.
-
Maturation: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization from Ethanol / Ethyl Acetate
-
Dissolution: Add the crude solid to a flask and add the minimum volume of warm (~40-50°C) ethanol required to achieve complete dissolution.
-
Anti-solvent Addition: While maintaining the temperature and stirring vigorously, add ethyl acetate (the anti-solvent) dropwise via an addition funnel. The solution will become turbid at the point of nucleation.
-
Crystallization: Continue adding the anti-solvent slowly. A typical final ratio might be 3 to 5 volumes of ethyl acetate for every 1 volume of ethanol.
-
Maturation: After the addition is complete, continue stirring the resulting slurry at temperature for 30 minutes, then cool to room temperature and finally to 0-5°C in an ice bath for 1 hour.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the cake with a small amount of cold ethyl acetate.
-
Drying: Dry the crystals under vacuum to a constant weight.
Section 4: Visualizations & Data
General Crystallization Workflow
Table 1: Properties of Common Solvents for Amine Hydrochloride Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Typical Role | Notes |
| Water | 100 | 80.1 | Good Solvent | High polarity, may require anti-solvent or lyophilization. |
| Methanol | 65 | 32.7 | Good Solvent | High solvency, often needs an anti-solvent for good yield. |
| Ethanol | 78 | 24.5 | Good Solvent | Common choice, balances solvency and volatility.[16] |
| Isopropanol (IPA) | 82 | 19.9 | Good Solvent | Excellent choice, often provides good crystal habit.[1] |
| Acetone | 56 | 20.7 | Anti-solvent / Wash | Can sometimes act as a solvent, but often used as an anti-solvent or wash.[1][16] |
| Ethyl Acetate | 77 | 6.0 | Anti-solvent / Wash | Common anti-solvent for precipitating salts from alcohols.[16] |
| Diethyl Ether | 35 | 4.3 | Anti-solvent / Wash | Very non-polar, effective anti-solvent but highly volatile.[16] |
| Heptane/Hexane | 98 / 69 | ~2.0 | Anti-solvent | Highly non-polar, used to crash out polar salts. |
Section 5: References
-
Chemical-check. (n.d.). Properties of substance: methylamine hydrochloride. Retrieved from [Link]
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Lopes, J. F., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Molecules, 28(13), 5209.
-
Myerson, A. S., & Trout, B. L. (2005). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT.
-
EIT RawMaterials Academy. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]
-
BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
Moldoveanu, G. A., & Demopoulos, G. P. (2015). Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride. ResearchGate.
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
-
Al-Khafaji, Y. T., et al. (2021). (2,3-dihydro-1H-indol-5-ylmethyl)amine. MDPI.
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342.
-
Stella, V. J., & Welch, L. E. (1997). U.S. Patent No. 5,686,588. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Kurup, M., & Raj, R. A. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. ResearchGate.
-
Waterman, K. C. (2007). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Development and Technology (Vol. 12, pp. 113-125).
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]
-
Zocher, F., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(9), 5223–5232.
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
Coles, S. J., et al. (2009). A second monoclinic polymorph of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 65(4), o839.
-
Le, T. T., et al. (2020). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate.
-
PubChem. (n.d.). 2,3-dihydro-1H-inden-1-ylmethanamine. Retrieved from [Link]
-
Singer, R. A., et al. (2009). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Synthetic Communications, 39(16), 2924-2934.
-
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
-
Kumar, A., et al. (2012). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 17(7), 8346–8356.
-
Organic Syntheses. (n.d.). 1-Methylimidazole-N-oxide (NMI-O). Retrieved from [Link]
-
Beilstein Journals. (2024, March 1). Synthesis and biological profile of 2,3-dihydro[3][16]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Retrieved from [Link]
-
Oda, S., et al. (2006). Crystallization and preliminary crystallographic studies of human indoleamine 2,3-dioxygenase. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 3), 221–223.
-
Farahat, A. A., et al. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Cardiff University ORCA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. syrris.com [syrris.com]
- 4. bia.si [bia.si]
- 5. mdpi.com [mdpi.com]
- 6. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
- 9. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 10. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 11. researchgate.net [researchgate.net]
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- 13. web.mit.edu [web.mit.edu]
- 14. A second monoclinic polymorph of 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. methylamine hydrochloride [chemister.ru]
Technical Support Center: Aminoalkylindane Extraction & Purification
Case ID: OPT-PH-INDANE-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing pH Parameters for Liquid-Liquid Extraction (LLE) of Aminoalkylindanes
Executive Summary & Core Science
The Issue: Users frequently report low yields or persistent emulsions when extracting aminoalkylindanes (e.g., 2-Aminoindane, MDAI) from reaction mixtures.
The Root Cause:
Aminoalkylindanes are primary or secondary amines . Their extraction efficiency is governed strictly by the Henderson-Hasselbalch equation . The most common failure mode is insufficient basification, leaving a significant portion of the target molecule in its water-soluble salt form (
The Scientific Solution (The "Golden Rule"): For efficient extraction into an organic solvent, the aqueous pH must be at least 2 units higher than the pKa of the amine's conjugate acid.
Chemical Species Distribution
The following diagram illustrates the relationship between pH and the solubility state of the target aminoalkylindane.
Figure 1: Phase distribution of aminoalkylindanes based on pH. At pH < pKa, the molecule prefers water. At pH > pKa, it prefers organic solvents.
Standard Operating Procedure (SOP)
Objective: Isolate high-purity aminoalkylindane freebase from an acidic reaction matrix.
Prerequisites:
-
Target pKa: ~9.8 – 10.2 (Typical for 2-aminoindane derivatives) [1].
-
Target Extraction pH: 12.5 – 13.0 .
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (EtAc).[1]
Step-by-Step Protocol
Phase 1: Acidic Cleanup (Removal of Neutrals)
Why: Many side-products in indane synthesis are non-basic (neutral). We wash them away while keeping the product in the water.
-
Dissolve: Dissolve the crude reaction mixture in dilute HCl (1M) . Ensure pH is < 2.[2]
-
Wash: Add an equal volume of organic solvent (e.g., DCM). Shake and separate.
-
Discard Organic: The target amine is in the Aqueous Layer (top or bottom depends on solvent density).
-
Critical Check: If using DCM, the aqueous layer is on TOP . If using Ether/EtAc, aqueous is on BOTTOM .
-
Phase 2: The "Base Switch" (Target Release)
Why: We must strip the proton to make the molecule lipophilic.
-
Cooling: Place the aqueous layer in an ice bath. Basification is exothermic.
-
Adjust pH: Slowly add 20% NaOH or saturated KOH solution with stirring.
-
Monitor: Use a calibrated pH meter. Do not rely on litmus paper alone.
-
Target: pH 12.5+.
-
Visual Cue: The solution often turns cloudy or oily droplets appear (this is the freebase crashing out of water).
-
Phase 3: Extraction & Isolation
-
Extract: Add organic solvent (DCM is preferred for solubility; EtAc is greener but extracts more water).
-
Agitate: Swirl gently. DO NOT SHAKE VIGOROUSLY (See Troubleshooting: Emulsions).
-
Collect: Drain the organic layer. Repeat extraction 3x.
-
Dry: Combine organic extracts and dry over anhydrous
or . -
Evaporate: Remove solvent under reduced pressure (Rotovap) to yield the freebase oil/solid.
Troubleshooting Guide (FAQ)
Issue 1: Persistent Emulsions (The "Cloudy Mess")
Symptom: The interface between organic and aqueous layers is undefined; a third "rag" layer forms. Cause: Amines act as surfactants.[1] Vigorous shaking or the presence of fatty impurities creates stable micelles [2].
| Method | Action | Mechanism |
| Brine Wash | Add saturated NaCl solution.[1][3] | Increases ionic strength of water, forcing organics out ("Salting Out").[1][4] |
| Filtration | Filter through a Celite pad.[5] | Physically breaks the surface tension of the emulsion droplets. |
| Time/Gravity | Wait 30+ mins or Centrifuge. | Allows density differences to overcome surface tension. |
Corrective Action:
"Never shake an amine extraction like a martini. Use the 'Invert and Vent' method: Invert the funnel, open the stopcock to vent, close, and rock gently 10 times."
Issue 2: Low Yield
Symptom: The organic layer contains very little product, but the starting material is gone. Cause: The pH was not high enough. Explanation: If the pKa is 10.0 and your extraction pH is 10.0, 50% of your product remains in the water .
Corrective Action:
-
Take the aqueous waste layer.
-
Re-extract with fresh solvent.
Issue 3: Impurity Co-extraction
Symptom: Product is dark/tarry or shows multiple spots on TLC. Cause: Amphoteric impurities or insufficient Acidic Cleanup (Phase 1).
Corrective Action (Back-Extraction):
-
Dissolve the impure organic extract in fresh solvent.
-
Extract with 1M HCl (Target moves to water; impurities stay in organic).[1]
-
Discard organic layer.[1]
-
Basify the aqueous layer (pH 13) and re-extract with fresh DCM.
Workflow Visualization
The following logic flow represents the optimized purification path.
Figure 2: Decision tree for Acid-Base extraction of aminoalkylindanes.
References
-
National Center for Biotechnology Information (2025). 2-Aminoindane (CID 76310) - Chemical and Physical Properties. PubChem.[7][8][9] Available at: [Link]
-
Royal Society of Chemistry. Selective separation of amines using automated pH controlled extraction. Reaction Chemistry & Engineering. Available at: [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Workup [chem.rochester.edu]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Aminoindane - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 1-Chloromethylindane Amination
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the amination of 1-chloromethylindane. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this crucial synthetic step. The formation of the C-N bond at the benzylic position of the indane scaffold is a key reaction in the synthesis of various pharmacologically active molecules, including 1-Aminomethylindane (1-AMI) and its derivatives.[1]
This document provides in-depth troubleshooting advice, detailed mechanistic explanations, and optimized protocols in a direct question-and-answer format to help you diagnose and resolve issues leading to low conversion rates.
Reaction Fundamentals: The Sₙ1/Sₙ2 Dichotomy
The amination of 1-chloromethylindane is a nucleophilic substitution reaction. As a primary benzylic halide, it occupies a unique mechanistic space where both Sₙ2 and Sₙ1 pathways are possible and often compete. Understanding which pathway is dominant under your specific conditions is the first step to effective troubleshooting.
-
Sₙ2 Pathway: A one-step (concerted) mechanism favored by strong, unhindered nucleophiles and polar aprotic solvents. This pathway is generally preferred for primary halides.[2]
-
Sₙ1 Pathway: A two-step mechanism proceeding through a resonance-stabilized benzylic carbocation. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate.[2]
Caption: Competing Sₙ1 and Sₙ2 pathways for 1-chloromethylindane amination.
Troubleshooting Guide
This section addresses the most common issues encountered during the amination of 1-chloromethylindane.
Q1: My reaction has stalled, showing low or no conversion of the starting material. What are the likely causes?
A stalled reaction is often due to insufficient reactivity in one or more components. A systematic review of the reaction parameters is necessary.
Potential Cause 1: Poor Leaving Group Ability The chloride ion (Cl⁻) is a good leaving group, but not as effective as bromide (Br⁻) or iodide (I⁻).[3] For a sluggish reaction, the C-Cl bond cleavage may be the kinetic bottleneck.
-
Troubleshooting Protocol:
-
Catalytic Iodide: Add a catalytic amount (0.1 equivalents) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This facilitates an in situ Finkelstein reaction, converting the more stable 1-chloromethylindane to the highly reactive 1-iodomethylindane, which then undergoes amination much faster.[4]
-
Monitor: Track the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A significant increase in reaction rate points to leaving group ability as the primary issue.
-
Potential Cause 2: Weak Nucleophile Ammonia and primary or secondary amines can be weak nucleophiles, especially if the reaction medium is acidic, leading to protonation and the formation of non-nucleophilic ammonium salts.
-
Troubleshooting Protocol:
-
Add a Base: Incorporate a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) into the reaction (1.5-2.0 equivalents). The base serves two purposes: it neutralizes the HCl generated during the reaction, preventing protonation of the amine, and it can deprotonate the amine to increase its nucleophilicity.[4]
-
Use a Stronger Nucleophile: If possible, consider using a pre-formed amide anion (e.g., sodium amide) or an ammonia equivalent like sodium azide (NaN₃) followed by a reduction step (e.g., with LiAlH₄ or catalytic hydrogenation). The azide anion is an excellent nucleophile for Sₙ2 reactions.[5]
-
Potential Cause 3: Suboptimal Solvent Choice The solvent plays a critical role in dictating the reaction mechanism and rate.[6]
-
Explanation: Polar aprotic solvents (e.g., DMF, DMSO, Acetone) are ideal for Sₙ2 reactions because they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive.[2] In contrast, polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the amine, reducing its nucleophilicity, and will stabilize the carbocation intermediate, favoring the Sₙ1 pathway which may be slower or lead to side products.
-
Troubleshooting Protocol:
-
Solvent Screen: If your initial solvent is protic (e.g., ethanol), switch to a polar aprotic solvent like DMF or acetonitrile.
-
Ensure Anhydrous Conditions: Water is a competing nucleophile and can lead to the formation of 1-hydroxymethylindane as a byproduct. Ensure all reagents and solvents are thoroughly dried.
-
| Solvent Type | Examples | Effect on Sₙ2 Rate |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Favored: Enhances nucleophile reactivity.[2] |
| Polar Protic | Water, Ethanol, Methanol | Disfavored: Solvates and stabilizes the nucleophile, reducing its power.[6] |
| Non-Polar | Toluene, Hexane | Disfavored: Reagents often have poor solubility. |
Potential Cause 4: Insufficient Temperature Many amination reactions require thermal energy to overcome the activation barrier.
-
Troubleshooting Protocol: If the reaction is proceeding slowly at room temperature, gradually increase the temperature to 50-80 °C and monitor the progress. For less reactive building blocks, reflux conditions may be necessary.[4]
Q2: My reaction is messy. I see the desired product, but also several higher molecular weight impurities. What is happening?
This is a classic sign of over-alkylation. The product of the initial reaction, a primary or secondary amine, is often more nucleophilic than the starting aminating agent.[7] It can therefore compete for the remaining 1-chloromethylindane, leading to the formation of di- and tri-alkylated products.
-
Troubleshooting Protocol:
-
Increase Amine Stoichiometry: The most straightforward solution is to use a large excess of the aminating agent (e.g., 5-10 equivalents of ammonia or the primary amine). Le Châtelier's principle dictates that this will statistically favor the reaction of 1-chloromethylindane with the most abundant amine species, suppressing the formation of secondary products.
-
Slow Addition: If using a large excess is not feasible, add the 1-chloromethylindane slowly (e.g., via syringe pump) to a solution containing the amine. This maintains a low concentration of the electrophile at all times, minimizing the chance of the product amine reacting a second time.
-
Sources
- 1. 1-Aminomethylindane - Wikipedia [en.wikipedia.org]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 4. Lab Reporter [fishersci.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
1H NMR spectral analysis of (2,3-dihydro-1H-inden-1-yl)methylamine
Topic: 1H NMR Spectral Analysis of (2,3-dihydro-1H-inden-1-yl)methylamine Content Type: Publish Comparison Guide
Executive Summary
(2,3-dihydro-1H-inden-1-yl)methylamine (also known as 1-aminomethylindane) represents a critical pharmacophore in drug development, serving as a homolog to 1-aminoindane and a core fragment for various monoamine oxidase (MAO) inhibitors.[1]
This guide provides a technical comparative analysis of its 1H NMR spectral signature. Unlike simple aliphatic amines, this molecule exhibits diastereotopic non-equivalence in its exocyclic methylene group due to the adjacent chiral center at C1.[2][3] This feature creates a complex spectral fingerprint often misidentified in low-resolution settings.[2][3] We compare solvent systems (CDCl₃ vs. DMSO-d₆) and structural analogs to provide a definitive assignment strategy.
Structural Logic & Spectral Expectations
The rigid indane bicycle imposes specific conformational constraints. The C1 position is chiral, which breaks the symmetry of the attached methylene group (
-
Chirality at C1: The proton at C1 is benzylic and methine, typically appearing as a multiplet.[2][3]
-
Diastereotopic Exocyclic Methylene: The two protons on the exocyclic carbon (C1') are diastereotopic .[2][3] They are chemically non-equivalent (
) because they reside in different magnetic environments relative to the rigid indane bowl.[2][3] They will couple to each other (geminal) and to the C1 proton (vicinal), forming an ABX system. -
Ring Puckering: The cyclopentyl ring (C1-C2-C3) adopts a puckered envelope conformation, causing complex splitting in the C2 and C3 methylene protons.[2][3]
Diagram 1: Spectral Assignment Logic
This flow illustrates the logical pathway to assign the diastereotopic protons, distinguishing them from the ring protons.
Caption: Logical workflow for deconvoluting the aliphatic region of 1-aminomethylindane.
Comparative Analysis: Solvent System Selection
The choice of solvent is the single most critical variable in analyzing this amine.[2] The performance of CDCl₃ is compared against DMSO-d₆, particularly for the Hydrochloride (HCl) salt form often generated in synthesis.[2][3]
Comparison Table: Solvent Performance
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d₆) |
| Primary Use | Free Base Characterization | HCl Salt Characterization |
| Amine Protons (-NH₂) | Broad singlet (exchangeable), often invisible or shifting with concentration.[2][3] | Distinct signals. For HCl salts, appears as broad broad singlets ~8.0–8.5 ppm (ammonium).[2][3] |
| Resolution (Aliphatic) | High. Good separation of the C2 multiplet.[2][3] | Moderate. Viscosity causes slight line broadening.[2][3] |
| Water Peak Interference | Low (~1.56 ppm).[2][3] Usually clear of key signals.[2][3] | High (~3.33 ppm).[2][3] Critical Risk: Often overlaps with the C1-H or C1'-H signals.[2][3] |
| Diastereotopic Split | Clearly observable (ABX pattern).[2][3] | Observable, but coupling constants may vary due to solvation shell.[2][3] |
Expert Insight: If analyzing the HCl salt , you must use DMSO-d₆ or D₂O.[2][3] In CDCl₃, the salt will likely be insoluble or form aggregates that ruin the lock signal.[2][3] However, be wary of the water peak in DMSO (3.33 ppm) obscuring the critical benzylic C1 proton.
Detailed Spectral Assignment (Free Base in CDCl₃)
The following data represents the consensus assignment for the free base form.
-
Aromatic Region (7.10 – 7.40 ppm):
-
Benzylic Methine C1-H (~3.1 – 3.3 ppm):
-
Exocyclic Methylene C1'-H (~2.8 – 3.0 ppm):
-
Ring Benzylic C3-H (~2.7 – 2.9 ppm):
-
Ring Methylene C2-H (~1.6 – 2.4 ppm):
Comparative Analysis: Differentiation from Alternatives
Researchers often confuse the target with its parent (1-aminoindane) or its isomer (N-methyl-1-aminoindane).
| Compound | Key Distinguishing Feature (1H NMR) |
| (2,3-dihydro-1H-inden-1-yl)methylamine (Target) | Exocyclic CH₂: Distinct diastereotopic signals ~2.8–3.0 ppm.[2][4] C1-H is methine. |
| 1-Aminoindane (Parent) | Deshielded C1-H: The C1 proton is directly attached to Nitrogen, shifting it downfield to ~4.3 ppm .[2][3] No exocyclic CH₂ signals.[2][3] |
| N-methyl-1-aminoindane (Isomer) | Methyl Singlet: Sharp singlet (3H) for |
Experimental Protocol: Self-Validating Workflow
To ensure "Trustworthiness" and reproducibility, follow this protocol.
Step 1: Sample Preparation
-
Free Base: Dissolve 10-15 mg in 0.6 mL CDCl₃. Filter through a cotton plug to remove suspended solids (crucial for resolution of multiplets).[2][3]
-
HCl Salt: Dissolve 10 mg in 0.6 mL DMSO-d₆. Do not use CDCl₃.
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (maximizes signal-to-noise for small samples).[2][3]
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds. The benzylic protons have slower relaxation; insufficient D1 will distort integration ratios.[2][3]
Step 3: Validation (The "Shimming Check")
Before accepting the spectrum, check the Chloroform residual peak (7.26 ppm) or DMSO peak (2.50 ppm) .[2][3]
-
Pass: Peak is a sharp singlet (CDCl₃) or quintet (DMSO) with no "shoulders."[2][3]
-
Fail: If the solvent peak is broad or split, the diastereotopic splitting of the target molecule will be smeared and uninterpretable.[2][3] Reshim the magnet.
Diagram 2: Experimental Decision Tree
Caption: Decision tree for solvent selection and quality control based on sample form.
References
- Context: Provides comparative data for the parent compound, 1-aminoindane, highlighting the C1-H shift
-
National Institutes of Health (NIH) - PubChem. (2025).[2][3] 2,3-dihydro-1H-inden-1-ylmethanamine.[1][2][3] Retrieved from [Link]
- Context: Authoritative source for chemical structure, identifiers (CAS 54949-92-7), and physical properties.
-
ResearchGate. (2012).[2][3] NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]
- Context: Detailed analysis of the indane ring system coupling constants and methylene multiplets.
-
University of Wisconsin-Madison (Reich Collection). (n.d.).[2][3] 1H NMR Chemical Shifts. Retrieved from [Link]
- Context: Standard reference for chemical shift ranges of benzylic and amine protons.
Sources
Comparative Guide: HPLC Method Development for Chiral Separation of 1-Substituted Indanes
Executive Summary
1-Substituted indanes (e.g., Rasagiline, Indatraline, 1-aminoindane) represent a critical scaffold in medicinal chemistry, particularly for neuroprotective and psychotropic therapeutics. The rigid bicyclic structure creates a distinct chiral center at the C1 position, often requiring high-resolution separation to meet enantiomeric purity standards (>99.5% e.e.).
This guide compares the performance of Polysaccharide-based Chiral Stationary Phases (CSPs) —the industry gold standard—against Protein-based and Synthetic alternatives. While Amylose and Cellulose carbamates (AD/OD types) are the default starting points for screening, experimental data indicates that Cellulose benzoates (OJ-H) and Immobilized Amylose (IA) often provide superior selectivity for the specific steric bulk of the indane core.
Mechanistic Insight: The Challenge of the Indane Core
The separation of 1-substituted indanes relies on the "Three-Point Interaction" model. The rigid phenyl ring of the indane system acts as a
-
The conformation factor: Unlike flexible linear alkyl chains, the fused 5-membered ring of the indane locks the C1 substituent in a specific spatial orientation.
-
The Selector Match:
-
Carbamate Selectors (AD/OD): Rely heavily on hydrogen bonding with the C1-amine/hydroxyl and
- stacking with the benzene ring. -
Benzoate Selectors (OJ): The carbonyl group in the benzoate ester often aligns more favorably with the rigid indane amine, leading to surprising "hits" where standard AD/OD columns fail.
-
Comparative Analysis of Chiral Stationary Phases
Primary Comparison: Coated Polysaccharides (The Standards)
For 1-substituted indanes, the choice often narrows down to Chiralpak AD-H (Amylose) vs. Chiralcel OJ-H (Cellulose Benzoate).
| Feature | Chiralpak AD-H / IA | Chiralcel OJ-H | Chiralcel OD-H |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mechanism | Helical groove inclusion + H-bonding | "Basket" type inclusion + Dipole-Dipole | Linear rigid rod + H-bonding |
| Indane Performance | High Success Rate. Excellent for bulky substituents (e.g., N-propargyl in Rasagiline). | High Selectivity (Niche). Often outperforms AD/OD for specific rigid bicyclic amines. | Moderate Success. Good general screener but often shows lower resolution ( |
| Mobile Phase | NP (Hex/IPA) or RP (Buffer/ACN) | NP (Hex/EtOH) preferred | NP (Hex/IPA) |
| Experimental Data |
Secondary Comparison: Alternative Modes
| Alternative | Best Use Case | Limitations |
| Chiralpak AGP (Protein) | Bioanalysis. Excellent for separating enantiomers in plasma/urine (Reverse Phase). | Low capacity (analytical only). Short column life. |
| Crown Ether (CR+) | Primary Amines Only. Excellent for 1-aminoindane if underivatized. | Fails if the nitrogen is secondary/tertiary (e.g., Rasagiline). Requires highly acidic mobile phase ( |
Experimental Data & Case Studies
Case Study A: Rasagiline (Secondary Amine Indane)
Target: (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine.[1]
Protocol 1: Normal Phase (High Throughput)
-
Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane : IPA : Ethanol : Diethylamine (96 : 2 : 2 : 0.01)[2]
-
Result:
; Retention time < 15 min. -
Insight: The inclusion of Ethanol improves peak shape for the amine, while OJ-H provides better steric discrimination for the propargyl group than OD-H [1].
Protocol 2: Reverse Phase (Green/Bio-compatible)
-
Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 20 mM
(pH 6.9) : Acetonitrile (65:35 v/v) -
Flow Rate: 0.5 mL/min
-
Result:
-
Insight: Reverse phase on Amylose (AD) yields higher resolution than Normal Phase in this specific case due to hydrophobic effects enhancing the inclusion into the amylose helix [5].
Method Development Protocol
Step 1: Solubility & Mode Selection[4]
-
Pure API: Start with Normal Phase (NP) .[2] Solubility in Hexane/Alcohol is usually sufficient.
-
Biological Matrix: Start with Reverse Phase (RP) using Immobilized columns (IA-3/IC-3) or AGP.
Step 2: The Screening Gradient (The "Scout")
Do not run isocratic immediately. Run a broad gradient to catch all eluters.
-
Columns: Screen AD-H, OD-H, OJ-H, and IA simultaneously if possible.
-
Mobile Phase A: n-Hexane + 0.1% DEA (for amines) or 0.1% TFA (for acids).
-
Mobile Phase B: Ethanol or IPA (50:50 mix is often best for screening).
-
Gradient: 5% B to 50% B over 20 minutes.
Step 3: Optimization
Once a "hit" (
-
Switch to Isocratic: Target
(retention factor) between 2 and 5. -
Temperature: Lowering T (e.g., to 10-15°C) often dramatically increases
for indanes by reducing molecular rotation energy, "locking" the fit in the chiral groove. -
Modifier: If using AD/OD, switch between IPA (hydrogen bond donor/acceptor) and ACN (dipole interaction) to alter selectivity.
Visualizations
Diagram 1: Method Development Decision Tree
This workflow prioritizes the most efficient path to baseline separation for 1-substituted indanes.
Caption: Decision tree for selecting the optimal stationary phase based on the specific substitution of the indane core.
Diagram 2: Chiral Recognition Mechanism
Visualizing why the "Benzoate" (OJ-H) and "Amylose" (AD-H) phases work differently for this scaffold.
Caption: Mechanistic comparison of interaction forces between the indane analyte and key chiral selectors.
References
-
Chirality (2013). A validated normal phase LC method for enantiomeric separation of rasagiline mesylate and its (S)-enantiomer on cellulose derivative-based chiral stationary phase.[2]Link
-
Asian Journal of Chemistry (2014). Reverse Phase High Performance Liquid Chromatographic Method for Separation of R-Rasagiline Mesylate from S-Isomer.Link
- Journal of Chromatography A.
-
Phenomenex Technical Guide. Chiral HPLC Method Development: A Systematic Approach.Link
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.Link
Sources
Comparative Pharmacological Guide: Indanylmethylamines vs. Aminoindanes
Introduction
The structural rigidification of classic psychoactive scaffolds has long been a powerful tool in medicinal chemistry to isolate specific pharmacological targets. Two prominent classes of conformationally restricted designer drugs—Indanylmethylamines (aminomethylindanes) and Aminoindanes —demonstrate how a single structural modification can completely shift a compound's mechanism of action.
While both classes share an indane core, they target entirely different neurochemical systems. Aminoindanes mimic the amphetamine backbone and act primarily on monoamine transporters[1]. Conversely, indanylmethylamines mimic the phenethylamine backbone (e.g., mescaline) and act as potent agonists at G-protein coupled receptors (GPCRs), specifically the serotonin 5-HT2A/2C receptors[2]. This guide objectively compares their binding affinities, structural causality, and the experimental workflows required to validate their distinct pharmacological profiles.
Section 1: Structural Causality and Pharmacological Divergence
The divergent pharmacology of these two classes is rooted in the spatial orientation of their amine groups:
-
Aminoindanes (e.g., 2-AI, MDAI): In these compounds, the amine group is directly attached to the rigid indane ring (typically at the 2-position). This creates a conformationally restricted analogue of amphetamine. The absence of a spacer locks the molecule into a geometry that perfectly aligns with the substrate binding pockets of the Monoamine Transporters (DAT, NET, SERT) [1]. Consequently, aminoindanes function primarily as monoamine releasing agents (entactogens and stimulants) rather than receptor agonists[3].
-
Indanylmethylamines (e.g., Jimscaline, Bromojimscaline): These compounds feature a methylamine spacer (–CH₂–NH₂) attached to the indane ring (typically at the 1-position). This structure is a rigidified analogue of classic phenethylamines like 2C-B or mescaline[2]. The methylene spacer maintains the critical distance between the aromatic ring and the basic nitrogen required for high-affinity binding to the Serotonin 5-HT2A and 5-HT2C receptors [4]. This shifts their clinical profile from stimulant/entactogenic to purely psychedelic.
Section 2: Comparative Binding Affinity Data
The following table summarizes the quantitative binding affinities (
| Compound Class | Compound | Primary Target(s) | Secondary Target(s) | Binding Affinity ( |
| Aminoindanes | 2-AI (2-Aminoindane) | NET, DAT | Selective substrate for NET/DAT; high affinity for | |
| Aminoindanes | MDAI | SERT, NET | DAT | Moderately selective releaser for SERT/NET; 10-fold weaker at DAT[5]. |
| Aminoindanes | MMAI | SERT | 5-HT2B | Highly selective for SERT; 100-fold lower potency at NET and DAT[5]. |
| Indanylmethylamines | Jimscaline | 5-HT2A | 5-HT2C | 5-HT2A |
| Indanylmethylamines | Bromojimscaline | 5-HT2A, 5-HT2C | 5-HT1A | 5-HT2A |
Section 3: Self-Validating Experimental Workflows
To objectively validate the divergent targets of these two classes, researchers must employ two distinct assay systems. The protocols below are designed to be self-validating by incorporating specific radioligands and functional endpoints that confirm the mechanistic causality.
Protocol A: Radioligand Binding Assay for GPCR Affinity (Indanylmethylamines)
Causality Check: To accurately measure the psychedelic potential of indanylmethylamines, we must evaluate their affinity for the active state of the 5-HT2A receptor. Using[
-
Membrane Preparation: Culture HEK293 cells stably expressing human 5-HT2A receptors. Harvest and homogenize the cells in an ice-cold Tris-HCl buffer, followed by centrifugation to isolate the membrane fraction.
-
Radioligand Incubation: In a 96-well plate, incubate the membrane preparation with 0.1 nM [
I]DOI and varying concentrations of the test compound (e.g., Jimscaline, to M) in an assay buffer containing 10 mM MgCl₂ (essential for GPCR-G protein coupling). -
Filtration and Washing: Terminate the reaction after 60 minutes by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification: Measure the retained radioactivity using a gamma counter. Calculate the IC₅₀ using non-linear regression, and convert to
using the Cheng-Prusoff equation.
Protocol B: In Vitro Monoamine Efflux Assay (Aminoindanes)
Causality Check: Aminoindanes do not merely block transporters; they act as substrates that reverse transporter direction[3]. Measuring actual monoamine efflux rather than simple uptake inhibition differentiates true releasing agents (like MDAI) from standard reuptake inhibitors (like cocaine).
-
Cell Culturing: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT into 96-well plates and grow to confluence.
-
Isotope Preloading: Incubate the cells with tritiated monoamines ([
H]DA, [ H]NE, or [ H]5-HT) for 20 minutes to establish a baseline intracellular pool of neurotransmitters. -
Compound Exposure: Wash the cells extensively with Krebs-Ringer-HEPES (KRH) buffer to remove extracellular isotopes. Expose the cells to the test compound (e.g., MDAI) in KRH buffer for 30 minutes to initiate transporter-mediated reverse transport.
-
Efflux Quantification: Collect the extracellular buffer (efflux fraction). Lyse the remaining cells with 1% SDS (retention fraction). Measure both fractions via liquid scintillation counting to determine the percentage of specific monoamine release.
Section 4: Mechanistic Pathways
The following diagram illustrates the divergent signaling cascades initiated by these structurally related, yet pharmacologically distinct, drug classes.
Caption: Divergent signaling pathways of Indanylmethylamines (GPCR agonism) vs Aminoindanes (MAT reversal).
References
-
Halberstadt, A. L., et al. "2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors." Psychopharmacology, 2019. URL:[Link]
-
Simmler, L. D., et al. "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology, 2014. URL:[Link]
-
Wikipedia Contributors. "Jimscaline." Wikipedia, The Free Encyclopedia, 2025. URL: [Link]
-
Wikipedia Contributors. "Bromojimscaline." Wikipedia, The Free Encyclopedia, 2025. URL:[Link]
Sources
- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jimscaline - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. Bromojimscaline - Wikipedia [en.wikipedia.org]
- 5. LJMU Research Online [researchonline.ljmu.ac.uk]
Comparative Evaluation of MAO-B Inhibition in Indane Homologues: Technical Guide
Executive Summary
This guide provides a technical comparison of monoamine oxidase B (MAO-B) inhibition potential across various indane-based scaffolds. Focusing on the pharmacophore established by Rasagiline (N-propargyl-1(R)-aminoindan), we analyze how structural modifications—specifically hydroxylation, carbonyl introduction (indanones), and stereochemistry—alter inhibitory potency (
The Indane Scaffold: Pharmacophore Analysis
The indane ring system represents a rigidified analogue of
Key Structural Drivers
-
Rigidity: The bicyclic structure forces the amino group into a fixed orientation, enhancing selectivity for the MAO-B "entrance cavity," which is narrower than that of MAO-A.
-
Stereochemistry: The (R)-enantiomer of 1-aminoindan derivatives consistently demonstrates superior affinity compared to the (S)-enantiomer.[1] For Rasagiline, the (R)-isomer is nearly four orders of magnitude more potent than the (S)-isomer.[1]
-
The Warhead: The N-propargyl group is critical for irreversible inhibition. It acts as a mechanism-based "suicide substrate," forming a covalent N5-flavin adduct with the enzyme's FAD cofactor.
Comparative SAR Analysis: Indane Homologues
The following table synthesizes experimental inhibition constants (
Table 1: Inhibition Potency & Selectivity Profile[1][2]
| Compound | Structure Class | MAO-B | MAO-A | Selectivity (A/B) | Mechanism |
| Rasagiline | N-propargyl-1(R)-aminoindan | 2.5 - 4.4 | ~412 | >90 | Irreversible (Covalent) |
| TVP-1022 | N-propargyl-1(S)-aminoindan | >17,000 | >26,000 | ~1.5 | Weak / Inactive |
| R-HPAI | 6-Hydroxy-N-propargyl-1(R)-aminoindan | ~50 - 80 | >1,000 | >20 | Irreversible (Active metabolite) |
| Ladostigil | Carbamate-functionalized indane | Inactive | Inactive | N/A | Pro-drug (Requires metabolism) |
| C6-Indanone | 6-benzyloxy-1-indanone deriv. | 1.0 - 30.0 | >10,000 | >300 | Reversible (Competitive) |
| Selegiline | Phenylethylamine (Reference) | 5.0 - 7.0 | ~600 | ~85 | Irreversible |
> Note: Ladostigil is a dual inhibitor designed for Alzheimer's; it requires hydrolysis to release the active R-HPAI moiety for MAO inhibition. Indanones generally lack the propargyl group, resulting in reversible inhibition kinetics.
Mechanistic Pathways & Binding Logic
The inhibition mechanism differs fundamentally based on the presence of the propargyl group. The diagram below illustrates the divergent pathways between the irreversible "suicide" inhibition of Rasagiline-like homologues and the reversible competitive inhibition of Indanone derivatives.
Figure 1: Divergent inhibition pathways. Propargyl-indanes (red) form irreversible covalent adducts with FAD, while Indanones (green) typically act via reversible competitive binding.
Experimental Protocol: Fluorometric MAO-B Assay
To objectively compare a new indane homologue against Rasagiline, use the Kynuramine Deamination Assay . This method is preferred over colorimetric peroxidase assays for its high sensitivity and resistance to interference from antioxidant properties often found in hydroxy-indanes.
Materials
-
Enzyme: Recombinant Human MAO-B (5 mg/mL stock).
-
Substrate: Kynuramine dihydrobromide (non-fluorescent).[2]
-
Reference: Rasagiline Mesylate (Positive Control).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Detection: Fluorescence Plate Reader (Ex: 310 nm / Em: 400 nm).
Workflow Diagram
Figure 2: Workflow for Kynuramine-based fluorometric screening.
Step-by-Step Methodology
-
Preparation: Thaw hMAO-B on ice. Dilute to working concentration (
) in phosphate buffer. -
Inhibitor Incubation:
-
In a black 96-well plate, add
of diluted enzyme. -
Add
of the test indane homologue (dissolved in DMSO; final DMSO <1%). -
Crucial Step: Incubate at
for 20 minutes. Note: Propargylamines require this pre-incubation to allow time for the covalent adduct formation.
-
-
Substrate Addition: Add
of Kynuramine ( stock) to initiate the reaction. -
Termination & Reading:
-
Allow reaction to proceed for 30–60 minutes.
-
Stop reaction by adding
(raises pH, maximizing fluorescence of the product 4-hydroxyquinoline). -
Read fluorescence units (RFU).[3]
-
-
Data Analysis: Plot log[Inhibitor] vs. % Activity to determine
.
Strategic Recommendations for Drug Design
-
Stereoselectivity is Non-Negotiable: Any development of 1-aminoindan derivatives must prioritize the (R)-enantiomer . The (S)-enantiomer is effectively inert against MAO-B and may contribute to off-target toxicity without therapeutic benefit.
-
C6 vs. C5 Substitution:
-
C6 Position: Modifications here (e.g., carbamates in Ladostigil) are well-tolerated and can be used to introduce secondary pharmacophores (e.g., cholinesterase inhibition) without destroying MAO-B affinity.
-
C5 Position: Bulky groups at C5 often clash with the FAD interface in the deep cavity. Keep C5 substituents small (e.g., -OH) if high potency is required.
-
-
Reversibility Switch: If the clinical goal is to avoid the "cheese effect" (tyramine toxicity) completely, switch from the N-propargyl (Rasagiline) scaffold to the Indanone scaffold. This transitions the drug from an irreversible to a reversible competitive inhibitor, allowing tyramine to displace the drug during hypertensive crises.
References
-
Youdim, M. B., et al. (2001).[4] "Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B." British Journal of Pharmacology.
-
Binda, C., et al. (2004). "Structure-function relationships in the inhibition of monoamine oxidase B by 1-propargyl-4-benzylpiperidine and related compounds." Journal of Medicinal Chemistry.
-
Weinstock, M., et al. (2000). "Ladostigil, a novel multifunctional drug for the treatment of Alzheimer's disease."[5] Neurodegeneration.[6][7][8]
-
Sterling, J., et al. (2002). "Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenoxyethylamine scaffolds." Journal of Medicinal Chemistry.
-
BioVision/Abcam. (2023). "Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit Protocol." Abcam Protocols.
Sources
- 1. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine
As researchers and scientists, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical entities we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine, a substituted amine compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict adherence to regulatory standards.
The causality behind these protocols is rooted in the fundamental chemical nature of amines. As organic derivatives of ammonia, they are typically basic and can react vigorously with acids and oxidizing agents.[1][2] Improper disposal can lead to hazardous reactions, environmental contamination, and significant legal penalties under regulations like the Resource Conservation and Recovery Act (RCRA).[3][4]
Hazard Profile & Risk Assessment
Before handling any waste, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this exact research compound may not be readily available, its classification as a secondary amine allows us to infer a reliable hazard profile based on the functional group's known reactivity and toxicity.
Table 1: Inferred Hazard Profile for (2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine
| Hazard Category | Potential Risk & Scientific Rationale |
| Health Hazards | Corrosivity/Irritation: Amines can cause skin and eye irritation or severe burns.[5] Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] The nitrogen lone pair can interact with biological systems. |
| Physical Hazards | Flammability: While not as volatile as smaller amines, it should be treated as a potentially combustible liquid. Keep away from ignition sources.[7] |
| Reactivity Hazards | Incompatibility: Reacts exothermically and potentially violently with acids, acid chlorides, and strong oxidizing agents.[2][8][9] Mixing with certain compounds can generate toxic gases.[2] |
| Environmental Hazards | Aquatic Toxicity: Amines can be harmful to aquatic life.[1] Disposal into sewer systems is strictly prohibited as it can disrupt wastewater treatment processes and harm ecosystems.[1][3][10] |
Personal Protective Equipment (PPE) & Immediate Safety
A self-validating safety protocol begins with robust personal protection. Handling of (2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine waste requires stringent adherence to PPE standards to prevent exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact and absorption.[1] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against splashes and vapors which can cause severe eye damage.[6] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood | Engineering controls are the primary means of preventing inhalation exposure.[11] |
Waste Segregation & Containerization Protocol
Proper segregation is the cornerstone of safe chemical waste management. The primary objective is to prevent inadvertent mixing of incompatible chemicals, which can lead to fire, explosion, or the release of toxic substances.[2][8][12]
Step-by-Step Containerization Procedure
-
Select a Compatible Container:
-
Verify Chemical Compatibility:
-
Label the Waste Container Immediately:
-
Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[3]
-
The label must, at a minimum, include:
-
The full chemical name: "(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine". Abbreviations and formulas are not permitted.[3][14]
-
An accurate estimation of the concentration and volume.
-
The date of waste generation (accumulation start date).[3]
-
The name of the Principal Investigator and the laboratory location.[3]
-
Appropriate hazard pictograms (e.g., corrosive, health hazard, environmental hazard).[16]
-
-
Accumulate Waste Safely:
-
Keep the container closed at all times except when adding waste.[14] Do not leave a funnel in the container opening.[14]
-
Fill the container to no more than 90% capacity to allow for vapor expansion.[13]
-
Store the container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[10][14][17]
-
The SAA must be a secondary containment tray to capture any potential leaks.[9]
-
Table 3: Key Chemical Incompatibilities for Amine Waste
| Do NOT Mix Amine Waste With: | Reason for Segregation |
| Acids (e.g., HCl, H₂SO₄, Acetic Acid) | Violent exothermic reaction, potential for boiling and splashing.[2] |
| Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates) | Fire and/or explosion hazard.[9][10] |
| Halogenated Compounds (e.g., Chloroform, Dichloromethane) | Can form unstable and potentially explosive mixtures. |
| Reactive Metals (e.g., Sodium, Potassium, Magnesium) | Potential for vigorous, gas-evolving reactions.[9] |
Disposal Workflow: From Bench to EHS Pickup
The following workflow outlines the procedural steps for disposing of (2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine waste, ensuring compliance with EPA and OSHA regulations.[3][18]
Caption: Disposal workflow for (2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For minor spills that you are trained to handle, proceed with cleanup. For major spills (based on volume, location, and toxicity), evacuate the area and contact your institution's EHS emergency line.
-
Containment: Use a spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities.
-
Cleanup: Wearing full PPE, carefully collect the absorbed material using non-sparking tools.
-
Disposal of Cleanup Debris: Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container, label it appropriately, and manage it as hazardous waste.[19]
Regulatory and Compliance Framework
All chemical waste disposal is governed by stringent regulations to protect human health and the environment.[4] Key governing bodies and regulations include:
-
Environmental Protection Agency (EPA): The RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[3][4] This includes generation, transportation, treatment, storage, and disposal.
-
Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (HCS) requires that chemical hazards are evaluated and that information is communicated to employers and employees.[11][16][20] This is achieved through comprehensive chemical hygiene plans, labeling, and access to Safety Data Sheets.[18][21]
By adhering to the protocols in this guide, your laboratory will not only ensure the safe disposal of (2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine but also uphold a culture of safety and environmental stewardship that is the hallmark of a trustworthy scientific enterprise.
References
-
How to Dispose of Chemical Waste , Environmental Health and Safety, University of Colorado Boulder. [Link]
-
Waste Container Compatibility , Environmental Health and Safety Office, Ball State University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories , Daniels Health. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant , KPA. [Link]
-
Chemical Compatibility and Storage Guidelines , REDA Safe. [Link]
-
OSHA Chemical Hazards And Communication , StatPearls, National Center for Biotechnology Information (NCBI). [Link]
-
Amine Disposal For Businesses , Collect and Recycle. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines , Central Washington University. [Link]
-
OSHA Requirements for HazCom Compliance , National Association of Safety Professionals (NASP). [Link]
-
Hazardous Materials Compliance: OSHA Standards and Best Practices , Mancomm. [Link]
-
Chemical Hazards and Toxic Substances - Overview , Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Chemical Waste Management Guidelines , Columbia University Research. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories , U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Disposal Guide , Research Safety, Northwestern University. [Link]
-
Chemical Compatibility for Waste Accumulation , Princeton University Environmental Health & Safety. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly , GAIACA. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds , U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous chemicals, activities or devices , Society for Science. [Link]
-
Hazardous Waste Disposal Procedures , The University of Chicago Environmental Health and Safety. [Link]
-
Chemical Compatibility Storage Guidelines – Quick Tips , CoAction Specialty. [Link]
-
Waste Compatibility by Chemical Group , CP Lab Safety. [Link]
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- 2. calpaclab.com [calpaclab.com]
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- 4. danielshealth.com [danielshealth.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.se [fishersci.se]
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- 9. redasafe.com [redasafe.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
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- 16. naspweb.com [naspweb.com]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. connmaciel.com [connmaciel.com]
- 19. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 20. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mancomm.com [mancomm.com]
Personal protective equipment for handling [(2,3-dihydro-1H-inden-1-yl)methyl](methyl)amine
Comprehensive Safety & Operational Guide for amine
As a critical building block in drug development and synthetic chemistry,amine (an indane-derived secondary amine) presents unique handling challenges. Its chemical nature—specifically its nucleophilicity, basicity, and lipophilicity—demands rigorous personal protective equipment (PPE) and operational protocols. This guide provides field-proven, self-validating methodologies to ensure absolute safety and structural integrity during laboratory operations.
Chemical Profiling & Hazard Causality
To handle this compound safely, one must understand the causality behind its hazards. Like analogous aryl-aliphatic secondary amines, it exhibits the following high-risk properties:
-
Corrosivity & Transdermal Penetration: As a secondary amine, it is a moderately strong organic base. Upon contact with skin, it induces the saponification of epidermal lipids, causing severe chemical burns[1]. Because the indane ring makes the molecule highly lipophilic, it bypasses the skin's natural moisture barrier and rapidly penetrates the stratum corneum, causing deep tissue damage often before pain is registered.
-
Respiratory Toxicity: Amine vapors are highly irritating to the mucous membranes. Inhalation can lead to severe respiratory tract irritation, asthma symptoms, and potentially pulmonary edema[2].
-
Atmospheric Sensitivity: Secondary amines readily absorb carbon dioxide and moisture from the air to form insoluble carbamate salts[3]. This not only degrades the purity of the reagent but can also cause dangerous pressure buildup in sealed containers.
Mandatory Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient for handling concentrated lipophilic amines. The following quantitative standards must be strictly enforced.
| PPE Category | Specification / Standard | Min. Thickness | Breakthrough Time | Causality / Rationale |
| Hand Protection | Butyl Rubber or Heavy-Duty Nitrile (EN 374) | > 0.4 mm | > 480 minutes | Amines rapidly permeate natural rubber latex. Butyl rubber provides superior chemical resistance against basic, lipophilic organic solvents[4]. |
| Eye Protection | Splash Goggles + Full Face Shield (ANSI Z87.1) | N/A | N/A | Prevents irreversible corneal damage from alkaline splashes. Standard safety glasses lack the peripheral seal required for volatile bases[1]. |
| Body Protection | Flame-Retardant (FR) Lab Coat & Apron | N/A | N/A | The compound is a combustible liquid. FR materials prevent secondary fire hazards upon exposure to static or ignition sources[5]. |
| Respiratory | NIOSH-Approved Respirator (OV Cartridge) | N/A | N/A | Mandatory if handling outside a fume hood to mitigate the inhalation of volatile amine vapors[2]. |
Operational Workflow: Handling & Transfer
To prevent carbamate formation and ensure operator safety, all transfers must be conducted using air-free techniques.
Protocol: Air-Free Transfer Methodology
-
Preparation: Ensure the fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizing agents, acids, and acid chlorides[6].
-
Purging: Clamp the reagent bottle securely. Insert a nitrogen or argon line equipped with a bubbler to maintain a continuous inert atmosphere[3].
-
Extraction: Using a glass syringe with a PTFE-tipped plunger and a stainless steel needle, puncture the septum. Slowly withdraw the required volume. Expert Insight: Never use plastic syringes with rubber gaskets, as the amine will rapidly degrade the rubber, leading to leaks and contamination.
-
Addition: Transfer the liquid dropwise into the reaction vessel under continuous stirring and inert gas flow.
-
Decontamination: Immediately flush the syringe with a dilute acidic solution (e.g., 1M HCl or Citric Acid). Causality: This protonates the residual free-base amine, converting it into a water-soluble ammonium salt that can be safely washed away with distilled water.
Figure 1: Step-by-step operational workflow for the safe handling and transfer of the amine.
Emergency Response & Spill Management
In the event of an accidental release or exposure, immediate action is required to halt tissue saponification and systemic absorption.
Protocol: Immediate Response to Accidental Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water under a safety shower for a minimum of 15 minutes[3]. Expert Insight: Do not attempt to neutralize the skin with weak acids; the exothermic neutralization reaction will exacerbate thermal tissue damage. Seek immediate medical attention[4].
-
Eye Contact: Force the eyelids open and flush the eyes at an emergency eyewash station for at least 15 minutes[1]. Remove contact lenses if present and easy to do[4]. Immediate ophthalmological evaluation is mandatory.
-
Inhalation: Evacuate the area and move the victim to fresh air immediately[1]. If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration and call emergency services[3].
-
Spill Cleanup: Evacuate personnel to safe areas. Wear chemical-impermeable gloves and an OV respirator[4]. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Expert Insight: Never use combustible materials like sawdust, as the amine is combustible and this increases fire risk. Sweep up using non-sparking tools and place in a tightly closed container[4].
Figure 2: Emergency response pathway detailing immediate actions following chemical exposure.
Disposal & Waste Management
Amine waste must be segregated from acidic and oxidizing waste streams to prevent violent exothermic reactions.
-
Neutralization: Small quantities of residual amine can be neutralized by slowly adding them to a large volume of ice-cold 1M Hydrochloric Acid (HCl) under a fume hood.
-
Segregation: Store all neutralized and unneutralized waste in clearly labeled, high-density polyethylene (HDPE) containers.
-
Disposal: Dispose of contents and containers through an approved hazardous waste disposal plant in accordance with local, regional, and national environmental regulations[4].
References
1.[1] Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer. URL: 2.[3] SAFETY DATA SHEET - 1-Indanamine. Thermo Fisher Scientific. URL: _ 3.[2] N-Methylbenzylamine, 500ML - Safety Data Sheet. Labscoop. URL: 4.[6] SAFETY DATA SHEET - 1-Aminoindan. Fisher Scientific. URL: 5.[4] N-Methylbenzylamine Safety Data Sheets. ECHEMI. URL: 6.[5] N-Methylbenzylamine | 103-67-3. Tokyo Chemical Industry (India) Pvt. Ltd. URL:
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. N-Methylbenzylamine, 500ML | Labscoop [labscoop.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. N-Methylbenzylamine | 103-67-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
